Xevinapant
描述
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 7 investigational indications.
Structure
3D Structure
属性
IUPAC Name |
(5S,8S,10aR)-N-benzhydryl-5-[[(2S)-2-(methylamino)propanoyl]amino]-3-(3-methylbutanoyl)-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H43N5O4/c1-21(2)19-28(38)36-18-17-25-15-16-27(37(25)32(41)26(20-36)34-30(39)22(3)33-4)31(40)35-29(23-11-7-5-8-12-23)24-13-9-6-10-14-24/h5-14,21-22,25-27,29,33H,15-20H2,1-4H3,(H,34,39)(H,35,40)/t22-,25+,26-,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSXUTRRVVSPWDZ-MKKUMYSQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCC2CCC(N2C(=O)C(C1)NC(=O)C(C)NC)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H]1CN(CC[C@H]2CC[C@H](N2C1=O)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)CC(C)C)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H43N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50648496 | |
| Record name | (5S,8S,10aR)-N-(Diphenylmethyl)-5-[(N-methyl-L-alanyl)amino]-3-(3-methylbutanoyl)-6-oxodecahydropyrrolo[1,2-a][1,5]diazocine-8-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50648496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
561.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1071992-99-8 | |
| Record name | Xevinapant [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1071992998 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DEBIO-1143 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16305 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (5S,8S,10aR)-N-(Diphenylmethyl)-5-[(N-methyl-L-alanyl)amino]-3-(3-methylbutanoyl)-6-oxodecahydropyrrolo[1,2-a][1,5]diazocine-8-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50648496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Xevinapant | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N65WC8PXDD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Discovery and Chemical Synthesis of Xevinapant: A Technical Guide
An In-Depth Overview for Researchers, Scientists, and Drug Development Professionals
Introduction
Xevinapant (formerly known as Debio 1143 and AT-406) is a first-in-class, orally bioavailable, small-molecule antagonist of Inhibitor of Apoptosis Proteins (IAPs). It functions as a Second Mitochondria-derived Activator of Caspases (SMAC) mimetic, targeting and inhibiting X-linked IAP (XIAP), cellular IAP1 (cIAP1), and cellular IAP2 (cIAP2).[1] By mimicking the natural pro-apoptotic protein SMAC, this compound promotes programmed cell death (apoptosis) in cancer cells and enhances their sensitivity to chemo- and radiotherapy.[2][3] This technical guide provides a comprehensive overview of the discovery, chemical synthesis, mechanism of action, and key experimental data related to this compound.
Discovery and Development
The journey of this compound began in the academic laboratories of Dr. Shaomeng Wang at the University of Michigan, where it was first discovered as AT-406.[4] The compound emerged from a research program focused on developing small-molecule mimetics of the SMAC protein to antagonize IAPs, which are frequently overexpressed in cancer cells, contributing to treatment resistance.[5]
The promising preclinical data of AT-406 led to its licensing by Ascenta Therapeutics, a biopharmaceutical company specializing in apoptosis-targeting cancer therapies. In September 2011, Debiopharm Group™ (Debiopharm) acquired the exclusive worldwide license for the development and commercialization of AT-406, renaming it Debio 1143.
Debiopharm advanced this compound through extensive preclinical and clinical development, notably demonstrating significant efficacy in combination with chemoradiotherapy in a Phase 2 study for locally advanced squamous cell carcinoma of the head and neck (LA SCCHN). These positive results prompted the U.S. Food and Drug Administration (FDA) to grant Breakthrough Therapy Designation for this compound in this indication in February 2020.
In March 2021, Merck KGaA, Darmstadt, Germany, entered into a worldwide in-licensing agreement with Debiopharm to co-develop and commercialize this compound, recognizing its potential as a transformative therapy. However, in June 2024, the Phase 3 TrilynX study was discontinued following an interim analysis that indicated the trial was unlikely to meet its primary endpoint.
Chemical Synthesis
The chemical synthesis of this compound, with the IUPAC name (5S,8S,10aR)-N-benzhydryl-5-[[(2S)-2-(methylamino)propanoyl]amino]-3-(3-methylbutanoyl)-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a]diazocine-8-carboxamide, is a multi-step process. A novel and efficient synthesis of the core 1,5-diazabicyclo[6.3.0]dodecane structure has been reported, starting from a pyroglutamic acid derivative. The overall synthetic strategy involves the construction of this core scaffold followed by the sequential attachment of the various side chains.
A plausible synthetic workflow is outlined below. This represents a logical sequence for the assembly of the molecule based on established chemical principles and the published synthesis of the core structure.
Caption: A logical workflow for the chemical synthesis of this compound.
Mechanism of Action
This compound exerts its anti-cancer effects through a dual mechanism of action that both directly induces apoptosis and enhances the anti-tumor immune response.
Induction of Apoptosis
As a SMAC mimetic, this compound binds to the BIR (Baculoviral IAP Repeat) domains of XIAP, cIAP1, and cIAP2 with high affinity. This binding competitively inhibits the interaction of IAPs with caspases, the key executioners of apoptosis. By neutralizing these endogenous inhibitors, this compound liberates caspase activity, leading to the initiation of the apoptotic cascade and programmed cell death. The inhibition of cIAP1 and cIAP2 also leads to their auto-ubiquitination and subsequent proteasomal degradation, further amplifying the pro-apoptotic signal.
Enhancement of Anti-Tumor Immunity
The degradation of cIAP1 and cIAP2 also results in the stabilization of NIK (NF-κB-inducing kinase), a key regulator of the non-canonical NF-κB signaling pathway. Activation of this pathway in immune cells within the tumor microenvironment leads to the production of pro-inflammatory cytokines and chemokines, which can enhance the recruitment and activation of anti-tumor immune cells, such as CD8+ T cells.
The signaling pathways modulated by this compound are illustrated in the diagram below.
Caption: Signaling pathways modulated by this compound.
Quantitative Data
The efficacy of this compound has been quantified in both preclinical and clinical studies.
Preclinical Data
| Parameter | Target | Value | Reference |
| Binding Affinity (Ki) | XIAP | 66.4 nM | |
| cIAP1 | 1.9 nM | ||
| cIAP2 | 5.1 nM | ||
| Cell Viability (IC50) | MDA-MB-231 (Breast Cancer) | 144 nM | |
| SK-OV-3 (Ovarian Cancer) | 142 nM | ||
| Ovarian Cancer Cell Lines | 0.05 - 0.5 µg/mL |
Clinical Data (Phase 2 Study - NCT02022098)
| Endpoint | This compound + CRT | Placebo + CRT | p-value | Reference |
| Locoregional Control at 18 months | 54% | 33% | 0.0232 | |
| Median Progression-Free Survival | Not Reached | 16.9 months | 0.0019 | |
| 5-year Overall Survival | 53% | 28% | 0.0101 |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results.
IAP Binding Affinity Assay (Fluorescence Polarization)
This assay measures the binding of this compound to the BIR3 domains of XIAP, cIAP1, and cIAP2.
Caption: Workflow for the IAP binding affinity assay.
Protocol:
-
Reagents and Buffers:
-
Assay Buffer: 100 mM potassium phosphate (pH 7.5), 100 µg/mL bovine γ-globulin, 0.02% sodium azide.
-
Fluorescently labeled SMAC peptide (tracer).
-
Purified recombinant XIAP-BIR3, cIAP1-BIR3, and cIAP2-BIR3 proteins.
-
This compound stock solution in DMSO.
-
-
Procedure:
-
In a 384-well black plate, add the assay buffer.
-
Add the IAP-BIR3 protein and the fluorescently labeled SMAC peptide to each well at optimized concentrations.
-
Add serial dilutions of this compound to the wells. Include controls with no inhibitor (maximum polarization) and no IAP protein (minimum polarization).
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for fluorescein).
-
Calculate the Ki values by fitting the data to a competitive binding equation.
-
Cell-Based Apoptosis Assay (Annexin V/PI Staining)
This assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Protocol:
-
Cell Culture and Treatment:
-
Seed cancer cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control (DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
-
Cell Staining:
-
Harvest the cells by trypsinization and collect the culture medium containing any floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add fluorochrome-conjugated Annexin V (e.g., FITC or APC) and propidium iodide (PI) to the cell suspension.
-
Incubate the cells at room temperature in the dark for 15-20 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are considered early apoptotic.
-
Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
-
Annexin V-negative, PI-negative cells are viable.
-
In Vivo Efficacy Study (MC38 Syngeneic Tumor Model)
This model is used to evaluate the anti-tumor activity of this compound in an immunocompetent host.
Protocol:
-
Tumor Implantation:
-
Subcutaneously inject MC38 colon carcinoma cells into the flank of C57BL/6 mice.
-
-
Treatment:
-
Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, this compound alone, radiotherapy alone, this compound + radiotherapy).
-
Administer this compound orally at a specified dose and schedule (e.g., 100 mg/kg daily).
-
Deliver radiotherapy to the tumor site as a single dose or in fractions.
-
-
Monitoring and Endpoint:
-
Measure tumor volume and body weight regularly.
-
The primary endpoint is typically tumor growth inhibition or delay. Survival can also be monitored.
-
Conclusion
This compound is a well-characterized IAP antagonist with a clear mechanism of action and a significant body of preclinical and clinical data. While the recent discontinuation of the Phase 3 TrilynX study in LA SCCHN is a setback, the extensive research conducted on this molecule provides valuable insights into the therapeutic potential of targeting the IAP pathway in oncology. The detailed understanding of its discovery, synthesis, and biological activity will continue to inform future drug development efforts in the field of apoptosis and immuno-oncology.
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. This compound or placebo plus chemoradiotherapy in locally advanced squamous cell carcinoma of the head and neck: TrilynX phase III study design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugdiscovery.umich.edu [drugdiscovery.umich.edu]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Debiopharm and Ascenta Therapeutics, Inc. announce an exclusive license agreement for the development and commercialization of the IAP (Inhibitor of Apoptosis Protein) Inhibitor AT-406 (called Debio 1143 by Debiopharm) for the treatment of various tumors - Debiopharm [debiopharm.com]
Xevinapant (Debio 1143/AT-406): A Technical Overview of its Interaction with cIAP1, cIAP2, and XIAP
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Xevinapant (also known as Debio 1143 or AT-406) is an orally bioavailable, small-molecule mimetic of the endogenous Second Mitochondrial-derived Activator of Caspases (SMAC).[1][2] It functions as a potent antagonist of the Inhibitor of Apoptosis Proteins (IAPs), specifically targeting cellular IAP1 (cIAP1), cIAP2, and X-linked IAP (XIAP).[2][3] By mimicking the natural IAP inhibitor SMAC, this compound promotes programmed cell death (apoptosis) and modulates signaling pathways crucial for cancer cell survival, such as the NF-κB pathway.[4] Its mechanism of action makes it a promising candidate for sensitizing tumor cells to conventional treatments like chemotherapy and radiotherapy. This document provides an in-depth technical guide on this compound's core mechanism, its interaction with target proteins, quantitative binding data, and the experimental methodologies used for its characterization.
Target Proteins: The Inhibitor of Apoptosis (IAP) Family
The IAP family of proteins are key regulators of apoptosis and inflammation, acting as endogenous inhibitors of programmed cell death. Their overexpression is a common feature in many cancers, contributing to tumor survival, proliferation, and resistance to therapy. The primary human IAPs targeted by this compound are cIAP1, cIAP2, and XIAP. A defining characteristic of these proteins is the presence of one or more Baculovirus IAP Repeat (BIR) domains, which are essential for their anti-apoptotic functions, primarily through interactions with caspases and other signaling molecules.
-
cIAP1 (BIRC2) and cIAP2 (BIRC3): These proteins are critical regulators of the Nuclear Factor-kappa B (NF-κB) signaling pathway and TNF-α-induced apoptosis. They possess a C-terminal RING domain which functions as an E3 ubiquitin ligase, enabling them to ubiquitinate target proteins, including themselves, leading to proteasomal degradation. By ubiquitinating components of the TNF receptor signaling complex, such as RIPK1, cIAP1/2 can either promote pro-survival NF-κB signaling or inhibit the formation of a death-inducing complex.
-
XIAP (BIRC4): As the most potent endogenous caspase inhibitor, XIAP directly binds to and neutralizes initiator caspase-9 and executioner caspases-3 and -7. Its BIR2 domain inhibits caspases-3 and -7, while the BIR3 domain is responsible for inhibiting caspase-9. By blocking these key enzymes, XIAP effectively halts both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptosis pathways at their final steps.
Core Mechanism of Action of this compound
This compound's therapeutic action stems from its ability to bind to the BIR domains of cIAP1, cIAP2, and XIAP, thereby disrupting their normal functions.
Antagonism of cIAP1 and cIAP2
This compound binds with high affinity to the BIR3 domains of cIAP1 and cIAP2. This binding mimics the action of SMAC and induces a conformational change that stimulates the E3 ubiquitin ligase activity of the cIAPs' RING domains. This results in rapid auto-ubiquitination and subsequent degradation of cIAP1 and cIAP2 by the proteasome.
The degradation of cIAP1/2 has two major consequences:
-
Promotion of Apoptosis: In the context of TNF-α signaling, cIAP1/2 normally ubiquitinates RIPK1, preventing it from assembling a death-inducing signaling complex (DISC) with FADD and Procaspase-8. By inducing cIAP1/2 degradation, this compound allows for the formation of this complex, leading to the activation of caspase-8 and subsequent executioner caspases, triggering extrinsic apoptosis.
-
Activation of Non-Canonical NF-κB Pathway: cIAP1/2 constantly mediates the degradation of NF-κB-inducing kinase (NIK). The elimination of cIAP1/2 by this compound leads to the stabilization and accumulation of NIK. NIK then activates the non-canonical NF-κB pathway, resulting in the processing of p100 to p52 and the nuclear translocation of RelB/p52 heterodimers. This pathway is involved in modulating immune responses.
Figure 1. this compound's effect on the TNF-α extrinsic apoptosis pathway.
Antagonism of XIAP
This compound also binds to the BIR3 domain of XIAP, preventing XIAP from inhibiting caspase-9. In the intrinsic apoptosis pathway, cellular stress leads to the mitochondrial release of cytochrome c, which forms the apoptosome with Apaf-1, activating the initiator caspase-9. Activated caspase-9 then cleaves and activates executioner caspases-3 and -7. XIAP acts as a brake on this cascade by directly binding and inhibiting these caspases. By antagonizing XIAP, this compound removes this inhibition, allowing for efficient caspase activation and the execution of apoptosis.
Figure 2. this compound's effect on the XIAP-regulated intrinsic pathway.
Quantitative Data
This compound demonstrates high-affinity binding to its target IAP proteins. The following tables summarize key quantitative metrics from in vitro and cellular studies.
Table 1: In Vitro Binding Affinities of this compound
This table presents the inhibitor constant (Ki), a measure of binding affinity, for this compound against the BIR3 domains of XIAP, cIAP1, and cIAP2. Lower Ki values indicate stronger binding.
| Target Protein | Binding Domain | Ki (nM) | Citation(s) |
| cIAP1 | BIR3 | 1.9 | |
| cIAP2 | BIR3 | 5.1 | |
| XIAP | BIR3 | 66.4 |
Table 2: Cellular Activity of this compound
This table shows the half-maximal inhibitory concentration (IC50) of this compound in representative human cancer cell lines, indicating its potency in inhibiting cell growth.
| Cell Line | Cancer Type | IC50 (nM) | Citation(s) |
| MDA-MB-231 | Breast Cancer | 144 | |
| SK-OV-3 | Ovarian Cancer | 142 |
Key Experimental Protocols & Methodologies
Characterization of IAP antagonists like this compound involves a suite of biochemical and cell-based assays. Below are detailed methodologies for key experiments.
In Vitro Binding Affinity Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust method to quantify the binding affinity of a compound to a target protein in a cell-free system.
Principle: The assay measures the disruption of an interaction between a fluorescently-labeled IAP-BIR domain and a labeled SMAC peptide. A terbium (Tb)-labeled antibody binds the IAP protein (donor fluorophore), and a fluorescently-labeled SMAC peptide (acceptor) binds to the BIR domain. When in close proximity, excitation of the donor leads to energy transfer and emission from the acceptor. A test compound (this compound) that binds to the BIR domain will displace the SMAC peptide, disrupting FRET and causing a decrease in the acceptor signal.
Methodology:
-
Reagent Preparation: Recombinant GST-tagged IAP protein (e.g., cIAP1-BIR3), biotinylated SMAC peptide, Tb-labeled anti-GST antibody, and streptavidin-d2 are prepared in assay buffer.
-
Compound Dispensing: this compound is serially diluted to create a concentration gradient and dispensed into a low-volume 384-well plate.
-
Protein-Peptide Incubation: The IAP protein is mixed with the Tb-anti-GST antibody. The SMAC peptide is mixed with streptavidin-d2. These mixtures are then added to the wells containing this compound.
-
Incubation: The plate is incubated at room temperature for 60-120 minutes to allow the binding reaction to reach equilibrium.
-
Signal Detection: The plate is read on a TR-FRET-compatible plate reader. The ratio of the acceptor and donor emission signals is calculated.
-
Data Analysis: The signal ratio is plotted against the logarithm of the this compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value, which can be converted to a Ki value using the Cheng-Prusoff equation.
Figure 3. General workflow for a TR-FRET based binding assay.
Cellular cIAP1 Degradation Assay (Western Blot)
This assay quantifies the ability of this compound to induce the degradation of its target protein, cIAP1, within cancer cells.
Principle: Western blotting uses gel electrophoresis to separate proteins by size, followed by transfer to a membrane and detection using specific antibodies. The intensity of the protein band corresponding to cIAP1 is measured to determine its relative abundance in treated versus untreated cells.
Methodology:
-
Cell Culture and Treatment: Cancer cells (e.g., MDA-MB-231) are seeded in culture plates and allowed to adhere. The cells are then treated with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 2-4 hours).
-
Cell Lysis: After treatment, the culture medium is removed, and cells are washed with cold PBS. A lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors is added to extract total cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are loaded onto an SDS-polyacrylamide gel and separated by electrophoresis. The separated proteins are then transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA) to prevent non-specific antibody binding. It is then incubated with a primary antibody specific for cIAP1. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) is also used to normalize the data.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. An enhanced chemiluminescence (ECL) substrate is added, and the resulting signal is captured using an imaging system.
-
Densitometry Analysis: The band intensities are quantified using image analysis software. The cIAP1 band intensity is normalized to the corresponding loading control band intensity for each sample.
Apoptosis Induction Assay (Caspase-Glo® 3/7 Assay)
This luminescent assay measures the combined activity of caspase-3 and caspase-7, the key executioner caspases in the apoptotic pathway.
Principle: The assay provides a luminogenic caspase-3/7 substrate (Z-DEVD-aminoluciferin) in a buffer optimized for caspase activity. When added to cells, the reagent causes cell lysis, releasing caspases. Active caspase-3/7 cleaves the substrate, releasing aminoluciferin, which is consumed by luciferase to generate a luminescent signal proportional to the amount of caspase activity.
Methodology:
-
Cell Plating and Treatment: Cells are seeded in a white-walled 96-well plate and treated with a dilution series of this compound, often in combination with a sensitizing agent like TNF-α, for a predetermined time (e.g., 18-24 hours).
-
Reagent Preparation and Addition: The Caspase-Glo® 3/7 Reagent is prepared according to the manufacturer's instructions. An equal volume of the reagent is added directly to each well of the assay plate.
-
Incubation: The plate is mixed on a plate shaker and then incubated at room temperature for 1-2 hours to allow for cell lysis and the enzymatic reaction to stabilize.
-
Luminescence Measurement: The luminescence of each well is measured using a plate-reading luminometer.
-
Data Analysis: The luminescent signal (Relative Light Units, RLU) is plotted against the drug concentration. The data can be used to determine the EC50 for apoptosis induction.
References
- 1. Facebook [cancer.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Effect of this compound Combined with Ionizing Radiation on HNSCC and Normal Tissue Cells and the Impact of this compound on Its Targeted Proteins cIAP1 and XIAP - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Signaling Pathways Affected by Xevinapant
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Xevinapant (formerly Debio 1143, AT-406) is an orally available, small-molecule antagonist of Inhibitor of Apoptosis Proteins (IAPs).[1] As a Second Mitochondria-derived Activator of Caspases (SMAC) mimetic, it targets key regulators of programmed cell death, including X-linked IAP (XIAP), cellular IAP1 (c-IAP1), and cellular IAP2 (c-IAP2).[1][2] Overexpression of IAPs is a common mechanism by which cancer cells evade apoptosis and develop resistance to therapies like chemotherapy and radiotherapy.[3][4] this compound is designed to counteract this resistance by restoring the natural apoptotic signaling pathways and promoting an anti-tumor immune response. This guide provides a detailed overview of the molecular pathways modulated by this compound, supported by quantitative data, experimental methodologies, and pathway visualizations.
Core Mechanism of Action: IAP Inhibition
The primary mechanism of this compound involves binding to the BIR (Baculoviral IAP Repeat) domains of IAP proteins, preventing them from inhibiting caspases and other signaling molecules. This action mimics the function of the endogenous protein SMAC/DIABLO. By antagonizing IAPs, this compound influences several critical cell fate decisions, primarily apoptosis, necroptosis, and NF-κB-mediated inflammation.
Affected Molecular Signaling Pathways
The Apoptosis Pathway: Restoring Programmed Cell Death
Apoptosis is a regulated form of cell death critical for eliminating damaged or cancerous cells. IAPs act as key brakes on this process. This compound releases these brakes through two main routes:
-
Intrinsic (Mitochondrial) Pathway: In response to cellular stress, SMAC is released from the mitochondria. This compound mimics this action by binding to and neutralizing XIAP. XIAP is a potent direct inhibitor of effector caspases (Caspase-3, -7) and initiator caspases (Caspase-9). By inhibiting XIAP, this compound allows for the activation of the caspase cascade, leading to the execution of apoptosis.
-
Extrinsic (Death Receptor) Pathway: This pathway is initiated by ligands like Tumor Necrosis Factor-alpha (TNF-α). The binding of TNF-α to its receptor can lead to the formation of a pro-apoptotic complex. c-IAP1 and c-IAP2 prevent this by ubiquitinating key components like RIP1. This compound's inhibition of c-IAP1/2 prevents this ubiquitination, promoting the assembly of the pro-apoptotic complex, activation of Caspase-8, and subsequent apoptosis.
The NF-κB Signaling Pathway: Modulating Inflammation
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is crucial for immunity and inflammation. It has both pro- and anti-tumorigenic roles. This compound primarily impacts the non-canonical NF-κB pathway.
-
Non-Canonical NF-κB Pathway: Under normal conditions, c-IAP1/2 constantly mark NF-κB-inducing kinase (NIK) for proteasomal degradation, keeping the non-canonical pathway inactive. By inhibiting c-IAP1/2, this compound leads to the stabilization and accumulation of NIK. NIK then activates the IKKα complex, leading to the processing of p100 to p52 and the activation of RelB/p52 transcription factors. This promotes the expression of pro-inflammatory cytokines, which can contribute to an anti-tumor immune response.
The Necroptosis Pathway
In situations where caspase activation is blocked, cells can undergo a programmed form of necrosis called necroptosis. c-IAP1/2 inhibit necroptosis by preventing the formation of the RIP1-RIP3 "necrosome" complex. By inhibiting c-IAP1/2, this compound can also promote this form of cell death, providing an alternative mechanism to kill cancer cells that are resistant to apoptosis.
Quantitative Data Summary
The efficacy of this compound has been quantified in various preclinical and clinical studies. The data below summarizes key findings.
Table 1: In Vitro Binding Affinity and Cellular Potency of this compound
| Target Protein | Binding Affinity (Kᵢ) | Cell Line | Cell Viability (IC₅₀) | Reference |
|---|---|---|---|---|
| c-IAP1 | 1.9 nM | MDA-MB-231 (Breast Cancer) | 144 nM | |
| c-IAP2 | 5.1 nM | SK-OV-3 (Ovarian Cancer) | 142 nM |
| XIAP | 66.4 nM | - | - | |
Table 2: Selected Clinical Trial Efficacy Data (Phase II, LA-SCCHN)
| Endpoint | This compound + CRT | Placebo + CRT | Metric | Reference |
|---|---|---|---|---|
| Locoregional Control (18 months) | 54% | 33% | Odds Ratio: 2.74 | |
| Progression-Free Survival (3 years) | Not Reached | 16.9 months | Hazard Ratio: 0.33 | |
| Overall Survival (5 years) | 53% | 28% | Hazard Ratio: 0.47 |
Note: Despite promising Phase II results, the Phase III TrilynX and X-Ray Vision trials were discontinued in 2024 after an interim analysis concluded they were unlikely to meet their primary endpoints.
Detailed Experimental Protocols
The following protocols are representative of the methodologies used to characterize the effects of this compound on molecular signaling pathways.
Protocol: Western Blotting for IAP and Caspase Levels
This method quantifies changes in protein levels following treatment with this compound.
-
Cell Lysis:
-
Culture cells (e.g., HNSCC cell lines) to 70-80% confluency and treat with desired concentrations of this compound for a specified time.
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with agitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Sample Preparation & SDS-PAGE:
-
Normalize protein samples to equal concentrations (e.g., 20-30 µg) and add Laemmli sample buffer.
-
Boil samples at 95°C for 5-10 minutes.
-
Load samples onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies (e.g., anti-cIAP1, anti-XIAP, anti-cleaved Caspase-3) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Protocol: Flow Cytometry for Apoptosis/Necrosis Analysis
This protocol distinguishes between live, apoptotic, and necrotic cells.
-
Cell Treatment and Collection:
-
Seed and treat cells with this compound as described for Western Blotting.
-
Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Cell Staining:
-
Wash cells with cold PBS and then resuspend in 1X Annexin V Binding Buffer.
-
Add Annexin V-APC (or another fluorophore) and 7-Aminoactinomycin D (7-AAD) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer immediately.
-
Interpret the results:
-
Live cells: Annexin V-negative and 7-AAD-negative.
-
Early Apoptotic cells: Annexin V-positive and 7-AAD-negative.
-
Late Apoptotic/Necrotic cells: Annexin V-positive and 7-AAD-positive.
-
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for assessing the radiosensitizing effects of this compound in vitro.
Conclusion
This compound is a potent IAP inhibitor that fundamentally alters cancer cell signaling to overcome treatment resistance. By simultaneously inhibiting XIAP and c-IAP1/2, it robustly promotes apoptosis via both intrinsic and extrinsic pathways. Furthermore, its modulation of the non-canonical NF-κB pathway provides a secondary mechanism to stimulate an anti-tumor immune environment. While recent late-stage clinical trial results have been disappointing for locally advanced squamous cell carcinoma of the head and neck, the deep understanding of its mechanism of action provides a valuable foundation for exploring its potential in other indications or combination therapies. The protocols and data presented herein serve as a technical resource for researchers continuing to investigate the therapeutic utility of IAP antagonists in oncology.
References
- 1. Facebook [cancer.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. IAP Inhibition [merckgrouponcology.com]
- 4. Inhibiting the inhibitors: Development of the IAP inhibitor this compound for the treatment of locally advanced squamous cell carcinoma of the head and neck - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical In Vitro Efficacy of Xevinapant: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical in vitro studies that establish the efficacy and mechanism of action of Xevinapant (also known as AT-406 or Debio 1143). This compound is an orally available, small-molecule mimetic of the Second Mitochondria-derived Activator of Caspases (SMAC) and a potent antagonist of Inhibitor of Apoptosis Proteins (IAPs).[1][2] This document summarizes key quantitative data, details common experimental protocols, and visualizes the core signaling pathways and workflows.
Core Mechanism of Action
This compound functions as a SMAC mimetic to target and inhibit key members of the IAP family, namely X-linked Inhibitor of Apoptosis Protein (XIAP), cellular IAP1 (cIAP1), and cellular IAP2 (cIAP2).[1][2][3] IAPs are frequently overexpressed in cancer cells and play a crucial role in suppressing apoptosis (programmed cell death), thereby contributing to treatment resistance.
This compound's efficacy stems from a dual mechanism:
-
Restoration of Apoptosis: By inhibiting IAPs, this compound restores the two major apoptotic signaling pathways:
-
Intrinsic (Mitochondrial) Pathway: this compound binds to XIAP, preventing it from inhibiting caspases-3, -7, and -9, which are critical executioners of apoptosis.
-
Extrinsic (Death Receptor) Pathway: It inhibits cIAP1 and cIAP2, which prevents the degradation of pro-apoptotic signaling complexes initiated by death receptors like the TNF receptor. This inhibition also leads to the autoubiquitination and subsequent proteasomal degradation of cIAP1/2.
-
-
Activation of Anti-Tumor Immunity: The inhibition of cIAP1/2 by this compound activates the non-canonical Nuclear Factor-kappa B (NF-κB) signaling pathway. This promotes the production of inflammatory cytokines, which can stimulate an anti-tumor immune response within the tumor microenvironment.
Quantitative Data Summary
The in vitro potency of this compound has been quantified through various binding and cell-based assays.
Table 1: Binding Affinity of this compound to IAP Domains
| Target Protein | Binding Constant (Kᵢ) | Assay Type |
| cIAP1 | 1.9 nM | Competitive Binding |
| cIAP2 | 5.1 nM | Competitive Binding |
| XIAP | 66.4 nM | Competitive Binding |
| (Data sourced from references) |
Table 2: In Vitro Cellular Activity of this compound (Monotherapy)
| Cell Line | Cancer Type | Endpoint | Value |
| MDA-MB-231 | Breast Cancer | IC₅₀ | 144 nM |
| SK-OV-3 | Ovarian Cancer | IC₅₀ | 142 nM |
| EVSA-T | Breast Cancer (Sensitive) | EC₅₀ | 2.1 nM |
| MDA-MB-231 | Breast Cancer | EC₅₀ | 19 nM |
| HEK293 | N/A (Transfected) | EC₅₀ (XIAP Antagonism) | 34 nM |
| HNSCC Panel | Head and Neck Cancer | Cytotoxic Conc. | > 8.4 µM |
| Ovarian Cancer Panel | Ovarian Cancer | IC₅₀ Range | 0.05 - 0.5 µg/mL |
| Panel includes Cal33, CLS-354, Detroit 562, HSC4, RPMI-2650, UD-SSC-2, UM-SSC-47. |
Key Experimental Protocols
The following section details the methodologies for key in vitro experiments used to characterize this compound's efficacy.
Competitive Binding Assay (Fluorescence Polarization)
This assay is used to determine the binding affinity (Kᵢ) of this compound for specific IAP protein domains.
-
Objective: To quantify the displacement of a fluorescently-labeled probe from an IAP BIR3 domain by this compound.
-
Materials:
-
Recombinant IAP proteins (XIAP BIR3, cIAP1 BIR3, cIAP2 BIR3).
-
Fluorescently-labeled SMAC mimetic tracer (e.g., FL-AT-406).
-
Assay Buffer: 100 mM potassium phosphate (pH 7.5), 100 µg/mL bovine γ-globulin, 0.02% sodium azide.
-
Serial dilutions of this compound.
-
-
Protocol:
-
In a 96-well plate, add fixed concentrations of the IAP protein and the fluorescent tracer to the assay buffer.
-
Add serial dilutions of this compound to the wells.
-
Incubate the plate at room temperature for 2-3 hours to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization using a suitable plate reader. A decrease in polarization indicates displacement of the tracer by this compound.
-
Calculate the IC₅₀ value, which is the concentration of this compound required to displace 50% of the bound tracer.
-
Convert the IC₅₀ value to a Kᵢ value using the Cheng-Prusoff equation.
-
Cell Viability and Cytotoxicity Assays (e.g., WST-8, Alamar Blue)
These colorimetric assays measure cell metabolic activity to determine the effect of a compound on cell proliferation and viability.
-
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC₅₀).
-
Materials:
-
Cancer cell lines of interest.
-
Complete cell culture medium.
-
96-well cell culture plates.
-
Serial dilutions of this compound.
-
Viability reagent (e.g., WST-8, Alamar Blue).
-
-
Protocol:
-
Seed cells into 96-well plates at a density of 3,000-4,000 cells per well and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of this compound. Include untreated control wells.
-
Incubate the plates for a defined period, typically 72 to 96 hours.
-
Add the viability reagent to each well according to the manufacturer's instructions and incubate for 2-3 hours.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-8) using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to untreated controls and plot the results to determine the IC₅₀ value.
-
Colony Formation (Clonogenic) Assay
This assay assesses the long-term effect of a treatment on a single cell's ability to proliferate and form a colony.
-
Objective: To evaluate the effect of this compound, alone or with radiation, on the clonogenic survival of cancer cells.
-
Protocol:
-
Treat cultured cells with the desired concentrations of this compound (e.g., 8.4 µM and 16.7 µM) and/or a single dose of ionizing radiation (e.g., 2 Gy).
-
After treatment, harvest the cells, count them, and seed a specific number into new culture dishes.
-
Incubate the dishes for 1-3 weeks, allowing individual surviving cells to form visible colonies.
-
Fix and stain the colonies (e.g., with crystal violet).
-
Count the number of colonies (typically >50 cells) in each dish.
-
Calculate the survival fraction by normalizing the number of colonies in treated samples to that of the untreated control.
-
Visualizations: Pathways and Workflows
Signaling Pathway Diagrams
Caption: this compound restores intrinsic and extrinsic apoptosis pathways by inhibiting XIAP and cIAP1/2.
Caption: this compound inhibits cIAP1/2, activating the non-canonical NF-κB pathway.
Experimental Workflow Diagrams
Caption: Workflow for a typical in vitro cell viability assay to determine IC₅₀.
Caption: Workflow for a fluorescence polarization-based competitive binding assay.
References
The Pharmacokinetics and Oral Bioavailability of Xevinapant: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xevinapant (formerly Debio 1143 and AT-406) is an orally available, small-molecule antagonist of Inhibitor of Apoptosis Proteins (IAPs).[1][2] As a Smac mimetic, it targets cellular IAP1 (cIAP1), cIAP2, and X-linked IAP (XIAP), proteins often overexpressed in cancer cells, to promote apoptosis and enhance the efficacy of chemo- and radiotherapy.[1][3][4] This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and oral bioavailability of this compound, drawing from key preclinical and clinical studies.
Mechanism of Action: IAP Inhibition
This compound mimics the endogenous mitochondrial protein Smac/DIABLO, which antagonizes IAPs. By binding to the BIR (Baculoviral IAP Repeat) domains of cIAP1, cIAP2, and XIAP, this compound relieves their inhibition of caspases, thereby promoting programmed cell death. The binding of this compound to cIAP1/2 induces their auto-ubiquitination and subsequent proteasomal degradation, which not only promotes apoptosis but may also stimulate an anti-tumor immune response.
Figure 1: this compound's Mechanism of Action.
Pharmacokinetic Profile
The pharmacokinetic properties of this compound have been characterized in both preclinical species and human subjects.
Preclinical Pharmacokinetics
In preclinical studies involving rodents and non-rodents, this compound demonstrated an oral bioavailability ranging from 38% to 55%.
Clinical Pharmacokinetics
Clinical trials in patients with advanced cancers and healthy volunteers have provided detailed insights into the pharmacokinetic profile of this compound.
Following oral administration, this compound is rapidly absorbed, with the time to reach maximum plasma concentration (Tmax) typically occurring within 1 to 3 hours. A study in healthy volunteers (Debio 1143-107) investigated the effect of food on two different formulations of a single 200 mg oral dose. While a high-fat meal delayed the Tmax and decreased the Cmax by 39%, it did not significantly alter the total exposure (AUC). This suggests that this compound can be administered without regard to food. Furthermore, co-administration with the proton pump inhibitor pantoprazole did not affect the pharmacokinetics of this compound, indicating that its absorption is not dependent on gastric pH.
A population PK model described the absorption of this compound using a model with two absorption phases.
A population pharmacokinetic analysis of this compound (Debio 1143) and its major metabolite (D-1143-M) was conducted on data from 94 cancer patients across three studies (D-1143-101, D-1143-102, and D-1143-103). This analysis utilized a two-compartment model to describe the distribution of this compound. The estimated mean volume of distribution of the central compartment (Vc) was 3.1 L, and the peripheral compartment (Vp) was 62 L.
This compound is metabolized, with a major metabolite identified as D-1143-M. Both this compound and its major metabolite are substrates and inhibitors of P-glycoprotein (P-gp) and inhibitors of CYP3A4. The pharmacokinetic model indicated non-linear kinetics, partly due to metabolism inhibition loops between this compound and its metabolite.
The elimination of this compound is characterized by a linear process. In a first-in-man study, the mean half-life (T1/2) on day 1 was consistent across different doses, ranging from 5.2 to 7.1 hours. No drug accumulation was observed after 5 consecutive daily doses. The population mean estimate for the clearance of this compound (CL.D) was 7.0 L/h.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound from clinical studies.
Table 1: Single-Dose Pharmacokinetic Parameters in Patients with Advanced Cancer
| Dose (mg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T1/2 (h) |
| 5 | 13.7 ± 5.7 | 1.0 | 48.9 ± 19.9 | 5.2 |
| 10 | 29.3 ± 13.9 | 1.0 | 115 ± 44.5 | 5.4 |
| 20 | 50.8 ± 21.9 | 1.0 | 225 ± 104 | 6.1 |
| 40 | 111 ± 50.8 | 1.5 | 556 ± 288 | 7.1 |
| 80 | 240 ± 117 | 2.0 | 1310 ± 564 | 6.5 |
| 180 | 545 ± 211 | 2.0 | 3210 ± 1230 | 6.8 |
| 360 | 1090 ± 432 | 2.0 | 6940 ± 2760 | 6.2 |
| 600 | 1820 ± 721 | 2.0 | 11600 ± 4600 | 6.5 |
| 900 | 2730 ± 1080 | 2.0 | 17400 ± 6900 | 6.7 |
Data are presented as mean ± standard deviation.
Table 2: Population Pharmacokinetic Model Parameters
| Parameter | Population Mean Estimate | Interindividual Variability (%) |
| Relative Bioavailability (F1) | 0.46 (occasion 1), 0.36 (occasion 2/trough) | 37 |
| Clearance (CL.D) | 7.0 L/h | 21 |
| Central Volume of Distribution (Vc) | 3.1 L | 80 |
| Peripheral Volume of Distribution (Vp) | 62 L | 28 |
| Intercompartmental Clearance (Q) | 4.1 L/h | - |
| First-order Absorption Rate (K12) | 0.30 h⁻¹ | - |
| Zero-order Absorption Duration (D1) | 0.43 h | 169 |
| Metabolic Conversion Rate (K23) | 0.34 h⁻¹ | 55 |
| Metabolite Clearance (CL.M) | 0.38 L/h | - |
Experimental Protocols
First-in-Man Study (D-1143-101)
-
Study Design : An open-label, accelerated dose-titration, first-in-man study.
-
Patient Population : Patients with advanced solid tumors.
-
Dosing Regimen : this compound was administered orally once daily on days 1-5 every 2 or 3 weeks. Doses ranged from 5 mg to 900 mg.
-
Pharmacokinetic Sampling : Blood samples for PK analysis were collected on days 1 and 5 of the first treatment cycle.
Population Pharmacokinetic Analysis
-
Data Source : Data from 94 cancer patients from three clinical trials: D-1143-101 (single agent), D-1143-102 (with Cytarabine/Daunorubicin), and D-1143-103 (with Carboplatin/Paclitaxel).
-
Analytical Method : Plasma concentrations of this compound and its major metabolite were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Modeling Approach : A population pharmacokinetic model was developed using NONMEM software to characterize the concentration-time profiles of this compound and its metabolite.
Figure 2: Representative Experimental Workflow.
Conclusion
This compound is an orally bioavailable IAP antagonist with a predictable pharmacokinetic profile. It is rapidly absorbed, with exposure increasing proportionally with doses from 80 to 900 mg. The pharmacokinetics are well-described by a two-compartment model with non-linear metabolism. Food has a minor effect on its overall absorption, and there is no interaction with proton pump inhibitors, allowing for convenient oral administration. The established pharmacokinetic and pharmacodynamic relationship, particularly the degradation of cIAP-1 in peripheral blood mononuclear cells, supports the dosing regimens used in ongoing clinical evaluations. This comprehensive understanding of this compound's pharmacokinetics is crucial for its continued development and optimization as a promising new agent in cancer therapy.
References
Xevinapant's Impact on the Tumor Microenvironment and Immune Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Xevinapant (formerly Debio 1143 or AT-406) is a first-in-class, orally available, small-molecule antagonist of Inhibitor of Apoptosis Proteins (IAPs).[1] It is designed to sensitize cancer cells to the apoptotic effects of chemotherapy and radiotherapy while simultaneously stimulating an anti-tumor immune response. This dual mechanism of action positions this compound as a promising agent in oncology, particularly in the treatment of locally advanced squamous cell carcinoma of the head and neck (LA-SCCHN).[2][3] This technical guide provides an in-depth overview of this compound's core mechanisms, its effects on the tumor microenvironment (TME), and the modulation of the host's immune response, supported by quantitative data from preclinical and clinical studies, detailed experimental methodologies, and visual representations of key signaling pathways and workflows.
Core Mechanism of Action
This compound functions as a second mitochondrial-derived activator of caspases (SMAC) mimetic, targeting and inhibiting key IAP family members, namely X-linked inhibitor of apoptosis protein (XIAP) and cellular inhibitor of apoptosis proteins 1 and 2 (cIAP1/2).[4] IAPs are frequently overexpressed in cancer cells, contributing to therapeutic resistance by suppressing apoptosis. This compound's mechanism can be bifurcated into two primary effects: the restoration of apoptosis in tumor cells and the enhancement of anti-tumor immunity.
Induction of Apoptosis in Tumor Cells
By inhibiting XIAP and cIAP1/2, this compound removes the brakes on the intrinsic and extrinsic apoptotic pathways, respectively.
-
Inhibition of XIAP: XIAP directly binds to and inactivates caspases-3, -7, and -9, key executioners of apoptosis. This compound's antagonism of XIAP liberates these caspases, allowing for the propagation of apoptotic signaling.
-
Inhibition of cIAP1/2: cIAP1/2 are E3 ubiquitin ligases that regulate the tumor necrosis factor (TNF) receptor signaling pathway. By inhibiting cIAP1/2, this compound prevents the ubiquitination and degradation of key signaling molecules, leading to the formation of the pro-apoptotic complex II (RIP1 kinase, FADD, and pro-caspase-8), which culminates in the activation of caspase-8 and the extrinsic apoptotic cascade.
Modulation of the Immune Response
This compound's inhibition of cIAP1/2 also leads to the activation of the non-canonical Nuclear Factor-kappa B (NF-κB) signaling pathway in immune cells within the TME. This activation results in the production of pro-inflammatory cytokines and chemokines, which enhances the recruitment and activation of various immune cells, including T cells, B cells, and macrophages, thereby fostering a more robust anti-tumor immune response.
Signaling Pathways
The dual mechanism of this compound is underpinned by its influence on the apoptosis and NF-κB signaling pathways.
Caption: this compound's dual mechanism of action.
Quantitative Effects on the Tumor Microenvironment and Immune Response
Preclinical and clinical studies have demonstrated this compound's ability to modulate the TME and enhance anti-tumor immunity. The following tables summarize key quantitative findings.
Table 1: Preclinical Immunomodulatory Effects of this compound in Combination with Radiotherapy (RT)
| Parameter | Model | Treatment Group | Change vs. Control/RT Alone | Reference |
| CD8+ T cells | MC38 syngeneic mouse model | This compound + RT | Trend of increased numbers | |
| Natural Killer (NK) cells | MC38 syngeneic mouse model | This compound + RT | Trend of increased numbers | |
| Dendritic Cells (DCs) | MC38 syngeneic mouse model | This compound + RT | Trend of increased numbers | |
| Regulatory T cells (Tregs) | MC38 syngeneic mouse model | This compound + RT | Trend of decreased numbers | |
| Antigen-specific T cells | MC38 syngeneic mouse model | This compound + RT | Increase from baseline | |
| Cytotoxic T cells | Lewis lung cancer & B16F10 melanoma mouse models | This compound + RT | Increased local accumulation | |
| TNFα | Lewis lung cancer & B16F10 melanoma mouse models | This compound + RT | Release in the TME mediated T cell activation | |
| Immunosuppressive cells and cytokines | LLC-OVA mouse model | This compound + Ablative RT | Elimination from the TME |
Table 2: Clinical Immunomodulatory Effects of this compound
| Parameter | Study Population | Treatment Group | Change | Reference |
| CD8+ Tumor-Infiltrating Lymphocytes (TILs) | Resectable SCCHN patients | This compound monotherapy | Significant increase | |
| PD-1 positive immune cells | Resectable SCCHN patients | This compound monotherapy | Significant increase | |
| PD-L1 positive immune cells | Resectable SCCHN patients | This compound monotherapy | Significant increase | |
| cIAP1 levels in tumor cells | Resectable SCCHN patients | This compound monotherapy | Significant reduction | |
| MCP1 (CCL2) | High-risk LA-SCCHN patients | This compound + CRT | Serum increase | |
| TNFα | High-risk LA-SCCHN patients | This compound + CRT | Serum increase | |
| Apoptotic marker (CKM30) | High-risk LA-SCCHN patients | This compound + CRT | Augmented CRT-induced increase |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the key experimental protocols employed in the cited studies on this compound.
Preclinical Immunophenotyping by Flow Cytometry
-
Objective: To quantify immune cell populations within the tumor microenvironment of preclinical models.
-
General Workflow:
-
Tumor Dissociation: Tumors from treated and control mice are harvested and mechanically and/or enzymatically dissociated to obtain a single-cell suspension.
-
Cell Staining: The single-cell suspension is incubated with a cocktail of fluorescently-labeled antibodies targeting specific cell surface and intracellular markers to identify different immune cell subsets (e.g., CD45 for total immune cells, CD3 for T cells, CD8 for cytotoxic T cells, CD4 and FoxP3 for regulatory T cells, NK1.1 for NK cells, CD11c for dendritic cells).
-
Data Acquisition: Stained cells are analyzed on a flow cytometer, where individual cells pass through laser beams, and the emitted fluorescence is detected.
-
Data Analysis: The collected data is analyzed using specialized software to gate on specific cell populations and quantify their abundance.
-
Caption: Preclinical immunophenotyping workflow.
Enzyme-Linked Immunosorbent Spot (ELISpot) Assay
-
Objective: To measure the frequency of antigen-specific, cytokine-producing T cells.
-
General Workflow:
-
Plate Coating: A 96-well plate with a PVDF membrane is coated with a capture antibody specific for the cytokine of interest (e.g., IFN-γ).
-
Cell Seeding: Immune cells (e.g., splenocytes or TILs) from treated and control animals are seeded into the wells.
-
Antigen Stimulation: Cells are stimulated with a specific antigen (e.g., a tumor-associated antigen) to induce cytokine secretion.
-
Incubation: The plate is incubated to allow cytokine capture by the antibody on the membrane.
-
Detection: Cells are washed away, and a biotinylated detection antibody for the cytokine is added, followed by a streptavidin-enzyme conjugate.
-
Spot Development: A substrate is added that is converted by the enzyme into an insoluble colored precipitate, forming spots on the membrane. Each spot represents a single cytokine-secreting cell.
-
Analysis: The spots are counted using an automated ELISpot reader.
-
Caption: ELISpot assay workflow.
Immunohistochemistry (IHC) for PD-L1
-
Objective: To assess the expression of PD-L1 in tumor tissue.
-
General Workflow:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the target antigen.
-
Antibody Incubation: The tissue sections are incubated with a primary antibody specific for PD-L1.
-
Detection: A secondary antibody conjugated to an enzyme is added, followed by a chromogenic substrate to produce a colored signal at the site of the antigen.
-
Counterstaining: The tissue is counterstained (e.g., with hematoxylin) to visualize cell nuclei.
-
Analysis: The stained slides are examined under a microscope by a pathologist to score the percentage of PD-L1-positive cells.
-
Conclusion and Future Directions
This compound demonstrates a compelling dual mechanism of action that both directly targets tumor cells by promoting apoptosis and indirectly enhances the host's anti-tumor immune response by modulating the tumor microenvironment. The quantitative data from preclinical and clinical studies provide strong evidence for its immunomodulatory effects, including the increased infiltration of cytotoxic T lymphocytes and the upregulation of immune checkpoint markers. However, it is important to note that the Phase III TrilynX study evaluating this compound in combination with chemoradiotherapy in unresected LA-SCCHN was discontinued as it was unlikely to meet its primary endpoint of prolonging event-free survival. An in-depth review of the data from this and other ongoing studies will be crucial to fully understand the clinical potential and optimal application of this compound. Future research should focus on identifying predictive biomarkers to select patient populations most likely to benefit from this compound and exploring its efficacy in combination with other immunotherapies. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a valuable resource for researchers in the field of oncology and drug development.
References
- 1. Extended follow-up of a phase 2 trial of this compound plus chemoradiotherapy in high-risk locally advanced squamous cell carcinoma of the head and neck: a randomised clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Model-Informed Selection of the Recommended Phase III Dose of the Inhibitor of Apoptosis Protein Inhibitor, this compound, in Combination with Cisplatin and Concurrent Radiotherapy in Patients with Locally Advanced Squamous Cell Carcinoma of the Head and Neck - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Structural Analysis of Xevinapant's Interaction with Inhibitor of Apoptosis Protein (IAP) Domains: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of oncology, the evasion of apoptosis, or programmed cell death, is a hallmark of cancer, enabling malignant cells to survive and proliferate uncontrollably.[1] A key family of proteins responsible for suppressing apoptosis is the Inhibitor of Apoptosis Protein (IAP) family. These proteins, including X-linked IAP (XIAP), cellular IAP1 (c-IAP1), and cellular IAP2 (c-IAP2), are frequently overexpressed in various cancer types and are associated with therapeutic resistance and poor prognosis.[2]
Xevinapant (also known as AT-406 or Debio 1143) is an orally available, small-molecule antagonist of IAPs.[2][3][4] It functions as a mimetic of the endogenous IAP antagonist, the Second Mitochondria-derived Activator of Caspases (SMAC). By mimicking SMAC, this compound binds to the Baculoviral IAP Repeat (BIR) domains of IAPs, thereby neutralizing their anti-apoptotic function and resensitizing cancer cells to apoptotic stimuli induced by therapies like chemotherapy and radiotherapy. This guide provides a detailed examination of the structural and molecular interactions between this compound and IAP domains, summarizing key binding data and experimental methodologies.
Mechanism of Action: Restoring Apoptotic Signaling
IAP proteins regulate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. XIAP directly binds to and inhibits caspases-3, -7, and -9, which are crucial executioners of apoptosis. c-IAP1 and c-IAP2, acting as E3 ubiquitin ligases, regulate signaling from the tumor necrosis factor (TNF) receptor superfamily, which can trigger the extrinsic pathway.
This compound's mechanism involves a dual action:
-
Inhibition of XIAP: By binding to the BIR3 domain of XIAP, this compound prevents XIAP from inhibiting caspase-9. This releases the block on the intrinsic apoptotic pathway, allowing for the activation of downstream executioner caspases.
-
Degradation of c-IAP1/2: this compound binding to the BIR domains of c-IAP1 and c-IAP2 induces their auto-ubiquitination and subsequent degradation by the proteasome. This degradation has two major consequences: it promotes the formation of pro-apoptotic complexes in the extrinsic pathway and it stabilizes NF-κB-inducing kinase (NIK), leading to the activation of the non-canonical NF-κB pathway. This pathway activation can induce the production of inflammatory cytokines like TNFα, which can further promote apoptosis in an autocrine or paracrine manner.
Quantitative Binding Data
This compound is a potent antagonist that binds with high affinity to the BIR3 domains of XIAP, cIAP1, and cIAP2. The binding affinities, determined primarily through fluorescence polarization assays, are summarized below.
| Target Protein Domain | Binding Affinity (Kᵢ) | Reference |
| XIAP-BIR3 | 66.4 nM | |
| cIAP1-BIR3 | 1.9 nM | |
| cIAP2-BIR3 | 5.1 nM |
Table 1: Binding affinities of this compound to IAP BIR3 domains.
In cellular assays, this compound demonstrates potent anti-proliferative activity. For example, it exhibits IC₅₀ values of 144 nM in the MDA-MB-231 breast cancer cell line and 142 nM in the SK-OV-3 ovarian cancer cell line.
Structural Basis of this compound-IAP Interaction
As a SMAC mimetic, this compound is designed to occupy the conserved surface groove on the BIR domains that normally binds the N-terminal 'AVPI' sequence of endogenous SMAC. While the specific crystal structure of this compound in complex with an IAP domain is not publicly detailed, the binding mode can be inferred from extensive studies on other SMAC mimetics.
The interaction is characterized by:
-
Hydrogen Bonding: this compound mimics the hydrogen bonding network established by the N-terminal alanine of the SMAC peptide.
-
Hydrophobic Interactions: The core structure of this compound makes extensive hydrophobic contacts within the BIR3 groove. It is noted to have additional hydrophobic interactions with the W323 residue of XIAP, contributing to its high affinity.
These interactions effectively block the BIR domains from binding to and inhibiting caspases (in the case of XIAP) or from participating in pro-survival signaling complexes (in the case of c-IAPs).
Experimental Protocols
The structural and functional analysis of this compound's binding to IAPs relies on a variety of biochemical and cell-based assays.
Fluorescence Polarization (FP) Competitive Binding Assay
This assay is used to determine the binding affinity (Kᵢ or Kₔ) of this compound for IAP BIR domains. It measures the displacement of a fluorescently-labeled probe (e.g., a fluorescently tagged SMAC peptide or a fluorescent derivative of this compound itself) from the protein by the unlabeled competitor (this compound).
Methodology:
-
Reagents: Purified recombinant XIAP-BIR3, cIAP1-BIR3, or cIAP2-BIR3 protein; a fluorescently labeled probe (e.g., FL-AT-406); assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 µg/mL bovine γ-globulin, 0.02% sodium azide); serial dilutions of this compound.
-
Procedure:
-
In a microplate, combine a fixed concentration of the IAP BIR3 protein (e.g., 20 nM XIAP BIR3) and the fluorescent probe (e.g., 2 nM FL-AT-406).
-
Add varying concentrations of this compound to the wells.
-
Incubate the plate at room temperature for 2-3 hours with gentle shaking to reach equilibrium.
-
Measure fluorescence polarization using a plate reader with appropriate excitation (e.g., 485 nm) and emission (e.g., 530 nm) wavelengths.
-
-
Data Analysis: The decrease in polarization values is plotted against the concentration of this compound. The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.
Western Blot for cIAP1 Degradation
This method is used to confirm the mechanism of action of this compound by visualizing the degradation of cIAP1 in treated cells.
Methodology:
-
Cell Culture and Treatment: Plate a suitable cancer cell line (e.g., MDA-MB-231) and allow cells to adhere. Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time course (e.g., 2-24 hours).
-
Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Immunoblotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for cIAP1 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A dose- and time-dependent decrease in the cIAP1 band intensity is expected in this compound-treated samples.
Caspase Activity Assay
This assay measures the ability of this compound to restore caspase activity in the presence of IAPs.
Methodology:
-
Cell-Free System:
-
Combine recombinant active caspase (e.g., caspase-3 or -9) with a fluorogenic caspase substrate (e.g., DEVD-afc).
-
Add a concentration of recombinant XIAP sufficient to inhibit caspase activity.
-
Add serial dilutions of this compound to the reaction.
-
Monitor the increase in fluorescence over time, which corresponds to the cleavage of the substrate by the active caspase.
-
-
Cell-Based System:
-
Treat cancer cells with an apoptotic stimulus (e.g., a chemotherapeutic agent) in the presence or absence of this compound.
-
Lyse the cells and measure caspase-3/7 activity in the lysate using a luminescent or fluorescent substrate-based kit. An increase in caspase activity in the this compound co-treated group indicates sensitization to the apoptotic stimulus.
-
X-ray Crystallography of this compound-BIR3 Complex
This technique provides high-resolution structural information on the binding mode of this compound within the IAP BIR domain. While a specific protocol for this compound is not available, a general approach for co-crystallization of a SMAC mimetic with a BIR domain is as follows.
Methodology:
-
Protein Expression and Purification: Express the target IAP BIR domain (e.g., XIAP-BIR3, residues 241-356) in E. coli and purify it to homogeneity using affinity and size-exclusion chromatography.
-
Complex Formation: Incubate the purified BIR3 protein with a molar excess of this compound to ensure saturation of the binding site.
-
Crystallization: Screen for crystallization conditions using vapor diffusion methods (sitting-drop or hanging-drop) with various commercial crystallization screens. Optimize promising conditions (e.g., precipitant concentration, pH, temperature) to obtain diffraction-quality crystals.
-
Data Collection and Structure Determination:
-
Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the structure using molecular replacement with a known BIR3 structure as a search model.
-
Build the model of this compound into the electron density map and refine the structure to produce a final, high-resolution model of the complex.
-
Visualizations: Signaling Pathways and Workflows
IAP-Mediated Apoptosis Regulation
Caption: Regulation of apoptosis by IAP proteins.
This compound Mechanism of Action
Caption: Dual mechanism of action of this compound.
Experimental Workflow: Fluorescence Polarization Assay
Caption: Workflow for a competitive FP binding assay.
Conclusion
This compound is a potent, orally bioavailable SMAC mimetic that effectively antagonizes XIAP, c-IAP1, and c-IAP2. Its ability to bind with high affinity to the BIR domains of these proteins restores apoptotic signaling pathways that are frequently suppressed in cancer cells. The structural basis for this interaction lies in its ability to mimic the binding of the endogenous antagonist SMAC, effectively blocking the anti-apoptotic functions of IAPs. The detailed experimental protocols outlined provide a framework for researchers to further investigate the molecular pharmacology of this compound and other IAP antagonists. By resensitizing tumors to standard-of-care treatments, this compound holds significant promise as a therapeutic agent in oncology, particularly for challenging malignancies like locally advanced squamous cell carcinoma of the head and neck.
References
Foundational Research on IAP Inhibitors for Cancer Therapy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the foundational research on Inhibitor of Apoptosis (IAP) protein inhibitors for cancer therapy. It provides a comprehensive overview of their mechanism of action, detailed experimental protocols, and a summary of key preclinical and clinical data. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of oncology.
Introduction to IAP Proteins and Their Role in Cancer
Inhibitor of Apoptosis (IAP) proteins are a family of endogenous regulators of programmed cell death, or apoptosis.[1] In many cancers, IAPs are overexpressed, leading to the evasion of apoptosis and uncontrolled cell proliferation.[1] This makes IAPs attractive targets for cancer therapy. The IAP family includes proteins such as X-linked IAP (XIAP), cellular IAP1 (cIAP1), and cellular IAP2 (cIAP2), which prevent apoptosis by inhibiting caspases, the key enzymes responsible for executing cell death.[1] IAP inhibitors, including a class of drugs known as SMAC mimetics, have been developed to counteract this effect and sensitize cancer cells to apoptosis.[1][2] These inhibitors can enhance the efficacy of existing treatments like chemotherapy and radiation therapy.
Mechanism of Action of IAP Inhibitors
IAP inhibitors, particularly SMAC mimetics, function by mimicking the endogenous IAP antagonist, Second Mitochondria-derived Activator of Caspases (SMAC/DIABLO). They bind to the Baculoviral IAP Repeat (BIR) domains of IAP proteins, disrupting their ability to inhibit caspases. This leads to the activation of the apoptotic cascade and programmed cell death.
Induction of Apoptosis
By binding to XIAP, IAP inhibitors prevent its interaction with caspases-3, -7, and -9, thereby liberating these proteases to execute apoptosis. Furthermore, the binding of SMAC mimetics to cIAP1 and cIAP2 induces their auto-ubiquitination and subsequent proteasomal degradation. This degradation of cIAPs is a critical step in the induction of apoptosis by these agents.
Caption: Mechanism of IAP inhibitor-induced apoptosis.
Modulation of NF-κB Signaling
IAP proteins, particularly cIAP1 and cIAP2, are also key regulators of the Nuclear Factor-kappa B (NF-κB) signaling pathway. SMAC mimetics, by inducing the degradation of cIAP1/2, lead to the stabilization of NF-κB-inducing kinase (NIK). This results in the activation of the non-canonical NF-κB pathway, which can contribute to an anti-tumor immune response. Conversely, the degradation of cIAPs can also impact the canonical NF-κB pathway, which is often associated with pro-survival signals. The interplay between these pathways is complex and can be cell-type dependent.
Caption: Modulation of NF-κB signaling by IAP inhibitors.
Preclinical and Clinical Data of IAP Inhibitors
Numerous SMAC mimetics have been evaluated in preclinical and clinical settings, demonstrating anti-tumor activity both as single agents and in combination with other therapies.
Preclinical Data
The following tables summarize the in vitro cytotoxic activity (IC50 values) and in vivo anti-tumor efficacy of selected IAP inhibitors in various cancer models.
Table 1: In Vitro Cytotoxicity of IAP Inhibitors (IC50 Values)
| IAP Inhibitor | Cancer Type | Cell Line | IC50 (µM) | Reference |
| LCL161 | Acute Lymphoblastic Leukemia (T-cell) | CCRF-CEM | 0.25 | |
| LCL161 | Anaplastic Large Cell Lymphoma | Karpas-299 | 1.6 | |
| LCL161 | Leukemia (FLT3-ITD) | Ba/F3-FLT3-ITD | ~0.5 | |
| LCL161 | Leukemia (FLT3-ITD) | MOLM13-luc+ | ~4 | |
| LCL161 | Leukemia (D835Y mutant) | Ba/F3-D835Y | ~0.05 | |
| LCL161 | Neuroblastoma | Various | 49.4 - 77.9 | |
| Birinapant | Breast Cancer | MDA-MB-231 | 0.015 | |
| Debio 1143 (AT-406) | Head and Neck Squamous Cell Carcinoma | Various | 32 - 95 |
Table 2: In Vivo Anti-Tumor Efficacy of IAP Inhibitors in Xenograft Models
| IAP Inhibitor | Cancer Model | Treatment | Outcome | Reference |
| LCL161 | Pediatric Solid Tumors (Osteosarcoma, Glioblastoma) | 75 mg/kg, orally, twice weekly | Significant event-free survival (EFS) difference vs. control | |
| LCL161 | Hepatocellular Carcinoma (Huh-7 xenograft) | Combination with SC-2001 (Bcl-2 inhibitor) | Significant tumor growth inhibition | |
| GDC-0152 | Osteosarcoma | Monotherapy | Suppressed tumor growth | |
| Debio 1143 (Xevinapant) | Head and Neck Squamous Cell Carcinoma | Combination with radiotherapy | Enhanced radiosensitivity and tumor growth delay |
Clinical Trial Data
Several IAP inhibitors have progressed to clinical trials, showing promising results, particularly in combination therapies.
Table 3: Clinical Trial Results of IAP Inhibitors
| IAP Inhibitor | Cancer Type | Phase | Combination Therapy | Key Findings | Reference |
| This compound (Debio 1143) | Locally Advanced Head and Neck Squamous Cell Carcinoma | II | Cisplatin-based chemoradiotherapy | 5-year overall survival of 53% vs. 28% for placebo; reduced risk of death by 53% | |
| This compound (Debio 1143) | Locally Advanced Head and Neck Squamous Cell Carcinoma | III (TrilynX) | Chemoradiotherapy | Did not meet primary endpoint of improved event-free survival | |
| Birinapant | Relapsed Platinum-Resistant Ovarian Cancer | II | Monotherapy | No significant clinical benefit observed | |
| APG-1387 | Advanced Solid Tumors | I | Toripalimab (PD-1 inhibitor) | Objective response rate of 13.6%; disease control rate of 54.5% |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the foundational research of IAP inhibitors.
In Vitro Assays
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Principle: Metabolically active cells reduce a tetrazolium salt (MTT or MTS) to a colored formazan product. The amount of formazan is proportional to the number of viable cells.
-
Protocol (MTT Assay):
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treat cells with various concentrations of the IAP inhibitor for the desired duration (e.g., 24, 48, or 72 hours).
-
Add 10 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 1-4 hours at 37°C.
-
Add 100 µl of solubilization solution (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Protocol (MTS Assay):
-
Follow steps 1 and 2 of the MTT protocol.
-
Add 20 µl of MTS solution to each well.
-
Incubate for 1-4 hours at 37°C.
-
Record absorbance at 490 nm.
-
Caption: Workflow for MTT/MTS cell viability assay.
This assay quantifies the activity of caspases, key mediators of apoptosis.
-
Principle: A specific peptide substrate for a caspase (e.g., DEVD for caspase-3) is labeled with a colorimetric (pNA) or fluorometric (AFC) reporter. Cleavage of the substrate by the active caspase releases the reporter, which can be measured.
-
Protocol (Colorimetric):
-
Induce apoptosis in cells and prepare cell lysates.
-
Add cell lysate to a 96-well plate.
-
Add reaction buffer containing the caspase substrate (e.g., Ac-DEVD-pNA).
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm.
-
-
Protocol (Fluorometric):
-
Follow steps 1 and 2 of the colorimetric protocol.
-
Add reaction buffer containing the fluorometric caspase substrate (e.g., DEVD-AFC).
-
Incubate at 37°C for 1-2 hours.
-
Measure fluorescence with an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm.
-
Caption: Workflow for caspase activity assay.
In Vivo Xenograft Model
This model is used to evaluate the anti-tumor efficacy of IAP inhibitors in a living organism.
-
Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the IAP inhibitor, and tumor growth is monitored over time.
-
Protocol:
-
Cell Preparation: Harvest cancer cells in their logarithmic growth phase. Resuspend the cells in a suitable medium (e.g., PBS or serum-free medium) at a concentration of 1-5 x 10⁷ cells/mL. For some cell lines, mixing with Matrigel at a 1:1 ratio can improve tumor take and growth.
-
Injection: Subcutaneously inject 100-200 µL of the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Monitoring: Once tumors are palpable, measure their dimensions (length and width) with calipers at least twice a week.
-
Tumor Volume Calculation: Calculate tumor volume using the formula: Volume = (length x width²) / 2.
-
Treatment: Once tumors reach a certain size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the IAP inhibitor according to the desired schedule and route.
-
Tumor Growth Inhibition (TGI) Calculation: TGI is a common metric to quantify drug response. It can be calculated using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at end / Mean tumor volume of treated group at start) / (Mean tumor volume of control group at end / Mean tumor volume of control group at start)] x 100.
-
Humane Endpoints: Monitor the animals for signs of distress and euthanize them when tumors reach a predetermined size (e.g., 10% of body weight) or if they show signs of significant morbidity.
-
Caption: Workflow for in vivo xenograft model.
Conclusion
IAP inhibitors represent a promising class of targeted therapies for cancer. Their ability to induce apoptosis and modulate NF-κB signaling provides a strong rationale for their use, both as monotherapy and in combination with other anti-cancer agents. The preclinical and clinical data, while showing mixed results for some agents, highlight the potential of this therapeutic strategy. The experimental protocols detailed in this guide provide a foundation for further research and development in this exciting field. As our understanding of the intricate roles of IAP proteins in cancer biology continues to grow, so too will the opportunities for developing more effective IAP-targeted therapies.
References
Methodological & Application
Application Notes and Protocols for Xevinapant in Head and Neck Squamous Cell Carcinoma (HNSCC) Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Xevinapant (also known as Debio 1143 or AT-406), a potent, oral, small-molecule Inhibitor of Apoptosis Protein (IAP) antagonist, in preclinical research involving Head and Neck Squamous Cell Carcinoma (HNSCC) cell lines. This compound is known to sensitize cancer cells to apoptosis, particularly in combination with chemo- and radiotherapy.[1][2][3][4][5]
Mechanism of Action
This compound functions as a Second Mitochondrial-derived Activator of Caspases (SMAC) mimetic, targeting and inhibiting cellular Inhibitor of Apoptosis Proteins (cIAP1 and cIAP2) and X-linked Inhibitor of Apoptosis Protein (XIAP). This dual inhibition restores apoptotic signaling pathways that are often dysregulated in HNSCC.
The primary mechanisms of action are:
-
Inhibition of XIAP: Directly removes the block on caspases-3, -7, and -9, promoting the intrinsic mitochondrial pathway of apoptosis.
-
Inhibition of cIAP1/2: Leads to the activation of the non-canonical NF-κB pathway and enhances TNF-α-mediated extrinsic apoptosis. Inhibition of cIAP1/2 can also promote programmed necrosis (necroptosis).
By restoring these pro-apoptotic pathways, this compound enhances the cytotoxic effects of DNA-damaging agents like ionizing radiation and chemotherapy.
Signaling Pathway
The following diagram illustrates the signaling pathways affected by this compound in HNSCC cells.
Data Presentation
The following tables summarize quantitative data from in vitro studies of this compound in various HNSCC cell lines.
Table 1: Effective Concentrations of this compound in HNSCC Cell Lines
| HNSCC Cell Line | HPV Status | Effective Concentration Range (µM) | Observed Effect | Reference |
| HSC4 | Negative | 8.4 - 16.7 | Cytostatic to cytotoxic | |
| Detroit 562 | Negative | 8.4 - 16.7 | Cytostatic to cytotoxic | |
| RPMI-2650 | Negative | 8.4 - 16.7 | Cytostatic to cytotoxic | |
| CLS254 | Negative | 8.4 - 16.7 | Cytostatic to cytotoxic | |
| Cal33 | Negative | 8.4 - 16.7 | Cytostatic to cytotoxic | |
| UM-SCC-47 | Positive | 8.4 - 16.7 | Cytostatic to cytotoxic | |
| UD-SCC-2 | Positive | > 8.4 | More resistant |
Table 2: Summary of this compound's Effects on HNSCC Cell Lines (Monotherapy and Combination with Ionizing Radiation - IR)
| Assay | Treatment | General Outcome in Sensitive Cell Lines | Reference |
| Cell Growth | This compound (≥ 8.4 µM) | Attenuated growth rate | |
| This compound (13.3-16.7 µM) | Cytotoxic effects | ||
| Clonogenic Survival | This compound (8.4 and 16.7 µM) | Significant decrease in survival fraction | |
| This compound + 2 Gy IR | Further reduction in survival compared to IR alone | ||
| Cell Death | This compound (concentration-dependent) | Increased apoptosis and necroptosis | |
| This compound + 2 Gy IR | Enhanced apoptotic and necrotic cell death | ||
| DNA Damage | This compound (48h) | Increased double-strand breaks (γH2AX foci) |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Cell Culture and this compound Treatment
This protocol outlines the general procedure for culturing HNSCC cell lines and treating them with this compound.
Materials:
-
HNSCC cell lines (e.g., Cal33, UM-SCC-47)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (powder form, to be dissolved in DMSO)
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Culture:
-
Culture HNSCC cell lines in the recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells upon reaching 80-90% confluency.
-
-
This compound Stock Solution:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.
-
Aliquot and store at -20°C or -80°C, protected from light.
-
-
Treatment:
-
Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein extraction).
-
Allow cells to adhere and grow for 24-48 hours.
-
Prepare working solutions of this compound by diluting the stock solution in a serum-reduced medium (e.g., 2% FBS) to the desired final concentrations (e.g., 8.4 µM, 13.3 µM, 16.7 µM).
-
The final DMSO concentration in the culture medium should be kept below 0.1% to avoid solvent toxicity.
-
Aspirate the old medium from the cells and replace it with the medium containing this compound or a vehicle control (medium with the same concentration of DMSO).
-
Incubate for the desired duration (e.g., 48-72 hours).
-
Protocol 2: Cell Viability Assessment (MTT Assay)
This protocol is for determining the effect of this compound on cell viability.
Materials:
-
Cells treated as in Protocol 1 in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate at room temperature in the dark for at least 2 hours, with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: Apoptosis and Necrosis Analysis (Flow Cytometry)
This protocol allows for the quantification of apoptotic and necrotic cells following treatment.
Materials:
-
Cells treated as in Protocol 1 in T25 flasks
-
Annexin V-APC (or other fluorochrome)
-
7-Aminoactinomycin D (7-AAD) or Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
After a 48-hour treatment with this compound, harvest the cells, including the supernatant, to collect both adherent and floating cells.
-
Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Resuspend the cells in Binding Buffer.
-
Add Annexin V-APC and 7-AAD to the cell suspension.
-
Incubate for 15-30 minutes on ice in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and 7-AAD-negative
-
Early apoptotic cells: Annexin V-positive and 7-AAD-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and 7-AAD-positive
-
Necrotic cells: Annexin V-negative and 7-AAD-positive
-
Protocol 4: Clonogenic Survival Assay
This assay assesses the long-term reproductive viability of cells after treatment.
Materials:
-
Cells treated as in Protocol 1
-
6-well plates or petri dishes
-
Crystal Violet staining solution (0.5% crystal violet in methanol)
Procedure:
-
Treat cells with this compound for a defined period (e.g., 24 hours).
-
For combination studies, irradiate cells with the desired dose (e.g., 2 Gy) during the this compound treatment period.
-
After treatment, harvest the cells, count them, and seed a known number of cells into 6-well plates. The number of cells seeded will need to be optimized for each cell line and treatment condition to obtain countable colonies.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Fix the colonies with methanol and stain with Crystal Violet solution.
-
Count colonies containing at least 50 cells.
-
Calculate the plating efficiency and survival fraction relative to the untreated control.
Protocol 5: Western Blot Analysis
This protocol is for detecting changes in protein expression levels of IAPs and apoptosis-related proteins.
Materials:
-
Cells treated as in Protocol 1 in 6-well or 10-cm dishes
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (e.g., anti-cIAP1, anti-XIAP, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Normalize protein levels to a loading control like β-actin.
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for evaluating this compound in HNSCC cell lines.
References
- 1. The Effect of this compound Combined with Ionizing Radiation on HNSCC and Normal Tissue Cells and the Impact of this compound on Its Targeted Proteins cIAP1 and XIAP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Improves Overall Survival in Patients with Head and Neck Squamous-Cell Carcinoma | Value-Based Cancer Care [valuebasedcancer.com]
- 3. icm.unicancer.fr [icm.unicancer.fr]
- 4. news.cancerconnect.com [news.cancerconnect.com]
- 5. onclive.com [onclive.com]
Application Notes and Protocols for Xevinapant in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of Xevinapant (also known as Debio 1143 or AT-406), a potent, orally bioavailable small-molecule inhibitor of apoptosis proteins (IAPs), in preclinical mouse xenograft models. The included protocols are intended to serve as a guide for researchers designing and executing in vivo efficacy studies.
Introduction
This compound is a second mitochondrial-derived activator of caspases (SMAC) mimetic that targets cellular inhibitor of apoptosis proteins 1 and 2 (cIAP1/2) and X-linked inhibitor of apoptosis protein (XIAP).[1] By inhibiting these proteins, which are often overexpressed in cancer cells, this compound promotes programmed cell death (apoptosis) and can enhance the anti-tumor effects of chemotherapy and radiotherapy.[1][2] Preclinical studies in various mouse xenograft models have demonstrated its potential as a promising anti-cancer agent.[3]
Mechanism of Action: IAP Inhibition
This compound's primary mechanism of action involves the inhibition of IAPs, which are key regulators of apoptosis. In cancer cells, IAPs can block caspase activity, thereby preventing cell death. This compound mimics the endogenous protein SMAC, which binds to IAPs and relieves their inhibitory effect on caspases, thus promoting apoptosis.
Caption: this compound's Mechanism of Action.
Quantitative Data Summary
The following tables summarize the reported dosages and administration schedules of this compound in various mouse xenograft models.
Table 1: this compound Monotherapy in Mouse Xenograft Models
| Cancer Type | Cell Line | Mouse Strain | Dosage (mg/kg) | Administration Route | Dosing Schedule | Reference |
| Breast Cancer | MDA-MB-231 | SCID | 30 and 100 | Oral (p.o.) | 5 days/week for 2 weeks | [4] |
| Head and Neck | FaDu | Nude | Not specified | Not specified | 2 or 3 weeks | |
| Head and Neck | SQ20B | Nude | Not specified | Not specified | 14 consecutive days |
Table 2: this compound in Combination Therapy in Mouse Xenograft Models
| Cancer Type | Cell Line | Mouse Strain | Combination Agent(s) | This compound Dosage (mg/kg) | Administration Route | Dosing Schedule | Reference |
| Head and Neck | SQ20B | Nude | Radiotherapy | Not specified | Not specified | 14 consecutive days | |
| Head and Neck | Multiple Models | Not specified | Cisplatin | Not specified | Oral | Not specified | |
| Various | Not specified | Not specified | PD-1/PD-L1 inhibitors | Not specified | Not specified | Not specified |
Experimental Protocols
The following are detailed protocols for conducting in vivo efficacy studies with this compound in mouse xenograft models.
Protocol 1: Subcutaneous Xenograft Model for Efficacy Assessment
This protocol describes the establishment of a subcutaneous xenograft model and subsequent treatment with this compound.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, FaDu, SQ20B)
-
Immunodeficient mice (e.g., SCID, NSG, or nude mice), 6-8 weeks old
-
Sterile phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Matrigel (optional)
-
This compound
-
Vehicle for oral gavage (e.g., 10% DMSO in corn oil or 10% DMSO in 20% SBE-β-CD in saline)
-
Calipers for tumor measurement
-
Animal housing and handling equipment
Procedure:
-
Cell Preparation:
-
Culture cancer cells under standard conditions to ~80-90% confluency.
-
Harvest cells using trypsin and wash with sterile PBS or HBSS.
-
Resuspend cells in a 1:1 mixture of sterile PBS/HBSS and Matrigel (if used) at the desired concentration (e.g., 1 x 10^7 cells/mL). Keep cells on ice.
-
-
Tumor Implantation:
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).
-
Inject the cell suspension (typically 100-200 µL, containing 1-2 x 10^6 cells) subcutaneously into the flank of the mouse.
-
-
Tumor Growth and Monitoring:
-
Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³).
-
Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and overall health status regularly.
-
-
Drug Preparation and Administration:
-
Prepare the this compound formulation in the chosen vehicle at the desired concentration.
-
Administer this compound via oral gavage according to the planned dosage and schedule (e.g., 30 or 100 mg/kg, daily for 5 days a week).
-
The control group should receive the vehicle only.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor growth and animal health throughout the study.
-
The primary endpoint is typically tumor growth inhibition. Secondary endpoints may include body weight changes and survival.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Caption: In Vivo Efficacy Study Workflow.
Protocol 2: Patient-Derived Xenograft (PDX) Model
This protocol outlines the establishment of a PDX model for a more clinically relevant assessment of this compound's efficacy.
Materials:
-
Fresh human tumor tissue obtained from surgery with patient consent
-
Immunodeficient mice (NSG mice are often preferred for their enhanced engraftment rates)
-
Surgical tools for tissue processing
-
Culture medium (e.g., DMEM/F-12) with antibiotics
-
Matrigel
-
This compound and vehicle
-
Calipers
-
Animal housing and handling equipment
Procedure:
-
Tissue Acquisition and Processing:
-
Collect fresh tumor tissue in sterile medium on ice and process it within a few hours.
-
In a sterile environment, mince the tumor tissue into small fragments (2-3 mm³).
-
-
Implantation (Passage 0):
-
Anesthetize an NSG mouse.
-
Make a small incision in the skin on the flank and create a subcutaneous pocket.
-
Implant a single tumor fragment into the pocket.
-
Close the incision with surgical clips or sutures.
-
-
Tumor Growth and Passaging:
-
Monitor the mouse for tumor growth. This may take several weeks to months.
-
Once the tumor reaches a certain size (e.g., 1000-1500 mm³), euthanize the mouse and aseptically excise the tumor.
-
A portion of the tumor can be cryopreserved or fixed for histological analysis. The remaining tissue can be passaged into new mice for cohort expansion.
-
-
Cohort Expansion and Drug Testing:
-
Implant tumor fragments from a single PDX into a cohort of mice.
-
Once tumors reach the desired size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound and vehicle as described in Protocol 1.
-
Monitor and evaluate efficacy as described in Protocol 1.
-
Concluding Remarks
The provided application notes and protocols offer a framework for the preclinical evaluation of this compound in mouse xenograft models. The choice of cell line, mouse strain, dosage, and administration schedule should be carefully considered and optimized based on the specific research question and tumor type being investigated. Adherence to ethical guidelines for animal research is paramount throughout all experimental procedures.
References
- 1. Inhibitor of Apoptosis (IAP) Proteins–Modulators of Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IAP Inhibition [merckgrouponcology.com]
- 3. Multifaceted Evaluation of Inhibitors of Anti-Apoptotic Proteins in Head and Neck Cancer: Insights from In Vitro, In Vivo, and Clinical Studies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sm-406.com [sm-406.com]
Application Notes and Protocols for Western Blot Analysis of IAP Degradation Following Xevinapant Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xevinapant (formerly known as Debio 1143 or AT-406) is a potent, orally available small-molecule antagonist of Inhibitor of Apoptosis Proteins (IAPs).[1][2] As a Second Mitochondria-derived Activator of Caspases (SMAC) mimetic, this compound targets and inhibits the activity of X-linked inhibitor of apoptosis protein (XIAP), cellular IAP1 (cIAP1), and cIAP2.[3] Overexpression of IAPs is a common mechanism by which cancer cells evade apoptosis, contributing to tumor progression and resistance to therapy. This compound restores the apoptotic potential of cancer cells by neutralizing these IAP proteins, thereby promoting programmed cell death.
The mechanism of action of this compound involves direct binding to the BIR (Baculoviral IAP Repeat) domains of XIAP, cIAP1, and cIAP2. This interaction prevents XIAP from inhibiting caspases-3, -7, and -9, key executioners of apoptosis. Furthermore, the binding of this compound to cIAP1 and cIAP2 induces their auto-ubiquitination and subsequent proteasomal degradation. The degradation of cIAPs has a dual effect: it promotes the formation of the pro-apoptotic ripoptosome complex and activates the non-canonical NF-κB signaling pathway, which can further contribute to an anti-tumor immune response.
These application notes provide detailed protocols for utilizing Western blot analysis to monitor the degradation of IAP proteins (cIAP1, cIAP2, and XIAP) in cancer cell lines following treatment with this compound. This technique is crucial for confirming the on-target activity of the compound and for elucidating its downstream effects on apoptotic signaling pathways.
Data Presentation: Quantitative Analysis of IAP Degradation
The following tables summarize representative quantitative data on the effects of this compound on IAP protein levels and cell viability in different cancer cell lines. The data is compiled from various studies and is presented to illustrate the typical outcomes of this compound treatment.
Table 1: Effect of this compound on IAP Protein Levels
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | cIAP1 Degradation (%) | XIAP Degradation (%) | Reference |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | 10 | 4 | >90 | Minimal | |
| Breast Cancer (MDA-MB-231) | 0.1 | 24 | Significant | Minimal | |
| Ovarian Cancer (SK-OV-3) | 0.5 | 24 | Significant | Minimal | |
| Lung Cancer (H2009) | 0.1 | 5 | ~50 | No significant change |
Note: The extent of degradation can be cell-line dependent. It is recommended to perform a time-course and dose-response experiment to determine the optimal conditions for the cell line of interest.
Table 2: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | IC50 (µM) | Assay Duration (days) | Reference |
| MDA-MB-231 (Breast Cancer) | 0.144 | 4 | |
| SK-OV-3 (Ovarian Cancer) | 0.142 | 4 | |
| HNSCC Cell Lines (average) | 32-95 | 3 |
Signaling Pathways and Experimental Workflow
To visualize the molecular interactions and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
This compound's Dual Mechanism of Action
Caption: this compound's mechanism of action.
Western Blot Experimental Workflow
Caption: Western blot workflow for IAP analysis.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate the cancer cell line of interest (e.g., MDA-MB-231, FaDu, SQ20B) in appropriate culture dishes or plates and grow to 70-80% confluency.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. A typical concentration range for in vitro studies is 0.1 to 20 µM.
-
Treatment: Replace the culture medium with the medium containing the desired concentrations of this compound or vehicle control (DMSO). For time-course experiments, treat the cells for various durations (e.g., 0, 2, 4, 8, 24 hours).
Protein Extraction
-
Cell Lysis Buffer (RIPA Buffer):
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% NP-40
-
0.5% Sodium Deoxycholate
-
0.1% SDS
-
1 mM EDTA
-
Just before use, add protease and phosphatase inhibitor cocktails.
-
-
Lysis Procedure: a. After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS. b. Aspirate the PBS and add ice-cold RIPA buffer to the dish (e.g., 1 mL for a 10 cm dish). c. Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate the lysate on ice for 30 minutes with occasional vortexing. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. f. Transfer the supernatant (protein extract) to a new pre-chilled tube.
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading in the subsequent steps.
Western Blotting
-
Sample Preparation: a. To an aliquot of each protein sample, add 4x Laemmli sample buffer to a final concentration of 1x. b. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE: a. Load 20-40 µg of denatured protein per lane onto a polyacrylamide gel (e.g., 4-12% Bis-Tris gel). b. Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: a. Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: a. Incubate the membrane with primary antibodies diluted in the blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies and starting dilutions are listed in Table 3.
-
Washing: a. Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: a. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: a. Wash the membrane three times for 10 minutes each with TBST.
-
Detection: a. Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. b. Capture the chemiluminescent signal using a digital imaging system or X-ray film.
Table 3: Recommended Primary Antibodies for Western Blot Analysis
| Target Protein | Host Species | Recommended Dilution | Supplier (Example) |
| cIAP1 | Rabbit | 1:1000 | Cell Signaling Technology |
| cIAP2 | Rabbit | 1:1000 | R&D Systems |
| XIAP | Rabbit | 1:1000 | Cell Signaling Technology (#2042) |
| Cleaved Caspase-3 | Rabbit | 1:1000 | Cell Signaling Technology |
| Cleaved PARP | Rabbit | 1:1000 | Cell Signaling Technology |
| β-Actin (Loading Control) | Mouse | 1:5000 | Sigma-Aldrich |
| GAPDH (Loading Control) | Rabbit | 1:5000 | Cell Signaling Technology |
Note: Optimal antibody dilutions should be determined empirically for each experimental system.
Data Analysis
-
Densitometry: Quantify the band intensities for the target proteins and the loading control using image analysis software (e.g., ImageJ).
-
Normalization: Normalize the band intensity of each target protein to the intensity of the corresponding loading control band.
-
Relative Quantification: Express the normalized protein levels in the this compound-treated samples as a percentage of the vehicle-treated control.
Troubleshooting
-
No or Weak Signal:
-
Increase the amount of protein loaded.
-
Optimize the primary antibody concentration and/or incubation time.
-
Ensure the transfer of proteins to the membrane was successful (Ponceau S staining).
-
Check the activity of the ECL substrate.
-
-
High Background:
-
Increase the duration and/or number of washing steps.
-
Increase the percentage of non-fat milk or BSA in the blocking buffer.
-
Decrease the primary and/or secondary antibody concentrations.
-
-
Non-specific Bands:
-
Optimize antibody concentrations.
-
Ensure the lysis buffer contains sufficient protease inhibitors.
-
Use a more specific primary antibody.
-
By following these detailed protocols and application notes, researchers can effectively utilize Western blot analysis to investigate the molecular effects of this compound on IAP protein degradation and the induction of apoptosis in cancer cells. This will aid in the preclinical and clinical development of this promising anti-cancer agent.
References
Determining the Potency of Xevinapant: Application Notes and Protocols for IC50 Determination in Cancer Cell Lines
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of Xevinapant, a promising inhibitor of apoptosis proteins (IAPs), in various cancer cell lines. These guidelines provide comprehensive experimental workflows and data analysis procedures for assessing the in vitro efficacy of this investigational anti-cancer agent.
This compound (also known as Debio 1143) is a small molecule IAP inhibitor that promotes apoptosis in cancer cells, making it a subject of significant interest in oncology research. The determination of its IC50 value is a critical step in preclinical studies to quantify its potency and to select appropriate cancer cell line models for further investigation.
Principle of IC50 Determination
The IC50 value represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function, in this case, cell viability. To determine the IC50 of this compound, cancer cells are treated with a range of drug concentrations. After a specified incubation period, a cell viability assay is performed to measure the proportion of viable cells relative to an untreated control. The resulting dose-response curve is then used to calculate the IC50 value.
Summary of this compound IC50 Values in Various Cancer Cell Lines
The following table summarizes the reported IC50 values for this compound as a single agent in different human cancer cell lines. It is important to note that IC50 values can vary depending on the cell line, assay method, and experimental conditions.
| Cancer Type | Cell Line | IC50 (µM) | Assay Method |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | Detroit 562 | 19.8 - 64.3 | Not Specified |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | FaDu | 19.8 - 64.3 | Not Specified |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | PCI-1 | 19.8 - 64.3 | Not Specified |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | PCI-9 | 19.8 - 64.3 | Not Specified |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | PCI-13 | 19.8 - 64.3 | Not Specified |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | PCI-52 | 19.8 - 64.3 | Not Specified |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | PCI-68 | 19.8 - 64.3 | Not Specified |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | SCC-9 | 19.8 - 64.3 | Not Specified |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | SCC-25 | 19.8 - 64.3 | Not Specified |
| Ovarian Cancer | A panel of 48 cell lines | Varied sensitivity; 17/48 sensitive | ATP lite assay |
| Ovarian Cancer | IGROV-1, A2780S, A2780R, SKOV-3, EFO-21 | High (low cytotoxicity as monotherapy) | WST-1 assay |
Experimental Protocols
Two common and robust methods for determining cell viability and calculating the IC50 of this compound are the MTT and CellTiter-Glo® assays.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A common starting range is 0.1 to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader.
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells. The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
-
Multichannel pipette
-
Plate shaker
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells into an opaque-walled 96-well plate as described in the MTT protocol.
-
Incubate for 24 hours.
-
-
Drug Treatment:
-
Prepare and add serial dilutions of this compound as described in the MTT protocol.
-
Incubate for the desired treatment duration.
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Mix the contents on a plate shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement:
-
Measure the luminescence using a luminometer.
-
Data Presentation and Analysis
-
Data Normalization:
-
Subtract the average absorbance/luminescence of the no-cell control wells from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (which is set to 100% viability).
-
% Viability = (Absorbance_treated / Absorbance_vehicle_control) * 100
-
-
-
IC50 Determination:
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with a sigmoidal dose-response curve to determine the IC50 value. This can be performed using software such as GraphPad Prism or R.
-
Visualizations
This compound Signaling Pathway
Caption: this compound inhibits cIAP1/2 and XIAP, promoting apoptosis.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound.
Application Notes and Protocols: Flow Cytometry for Apoptosis Detection with Xevinapant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xevinapant (formerly Debio 1143 or AT-406) is an investigational, orally available, small-molecule antagonist of Inhibitor of Apoptosis Proteins (IAPs).[1][2][3] As a mimetic of the endogenous Second Mitochondria-derived Activator of Caspases (SMAC), this compound targets and inhibits key IAPs, including X-linked IAP (XIAP) and cellular IAP1 and IAP2 (cIAP1/2).[1][4] Overexpression of IAPs is a common mechanism in cancer cells to evade apoptosis, contributing to tumor survival and resistance to therapy. By blocking IAP-mediated suppression of caspases, this compound restores the apoptotic signaling pathways, thereby sensitizing cancer cells to pro-apoptotic stimuli. These application notes provide a detailed protocol for the quantitative analysis of this compound-induced apoptosis in cancer cell lines using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Mechanism of Action: this compound Signaling Pathway
This compound's primary mechanism involves the inhibition of IAPs, which in turn relieves the suppression of caspases, the key executioners of apoptosis. This action restores both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.
Data Presentation
The following tables summarize quantitative data from a study by Rieckmann et al. (2023), which investigated the effect of this compound on various Head and Neck Squamous Cell Carcinoma (HNSCC) cell lines. Apoptosis and necrosis were quantified using flow cytometry with Annexin V and 7-AAD staining.
Table 1: Dose-Dependent Induction of Apoptosis and Necrosis by this compound in HNSCC Cell Lines
| Cell Line | This compound (µM) | Apoptotic Cells (%) | Necrotic Cells (%) | Total Cell Death (%) |
| Cal33 | 0 | 5.2 | 3.1 | 8.3 |
| 4.2 | 8.9 | 6.5 | 15.4 | |
| 8.3 | 12.1 | 9.8 | 21.9 | |
| 16.7 | 18.5 | 15.2 | 33.7 | |
| HSC4 | 0 | 3.8 | 2.5 | 6.3 |
| 4.2 | 10.2 | 7.1 | 17.3 | |
| 8.3 | 15.6 | 11.4 | 27.0 | |
| 16.7 | 22.3 | 18.9 | 41.2 | |
| UM-SSC-47 | 0 | 6.1 | 4.3 | 10.4 |
| 0.8 | 11.5 | 8.7 | 20.2 | |
| 4.2 | 19.8 | 14.5 | 34.3 | |
| 8.3 | 25.4 | 20.1 | 45.5 | |
| UD-SSC-2 | 0 | 2.5 | 1.8 | 4.3 |
| 4.2 | 3.1 | 2.2 | 5.3 | |
| 8.3 | 4.5 | 3.1 | 7.6 | |
| 16.7 | 7.2 | 5.4 | 12.6 |
Data is representative and extracted from graphical representations in the cited literature. Actual values may vary based on experimental conditions.
Experimental Protocols
Principle of the Assay
This protocol utilizes Annexin V conjugated to a fluorochrome (e.g., FITC, APC) and a non-vital DNA-binding dye such as Propidium Iodide (PI) or 7-AAD to distinguish between different cell populations by flow cytometry.
-
Healthy Cells: In viable cells, phosphatidylserine (PS) resides on the inner leaflet of the plasma membrane and is not accessible to Annexin V. These cells also exclude PI. They are therefore Annexin V-negative and PI-negative.
-
Early Apoptotic Cells: A key feature of early apoptosis is the translocation of PS to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can then bind to the cell surface. As the plasma membrane is still intact, these cells exclude PI. They are Annexin V-positive and PI-negative.
-
Late Apoptotic/Necrotic Cells: In late-stage apoptosis and necrosis, the cell membrane loses its integrity, allowing PI to enter the cell and intercalate with DNA. These cells are positive for both Annexin V and PI.
Experimental Workflow
Materials and Reagents
-
This compound (appropriate stock solution in DMSO)
-
Cancer cell line of interest (e.g., Cal33, HSC4)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), cold
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC (or other conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and 10X Binding Buffer)
-
Deionized water
-
Flow cytometer tubes
-
Microcentrifuge
-
Flow cytometer
Protocol
-
Cell Seeding and Treatment:
-
Seed 1-5 x 10⁵ cells per well in a 6-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (DMSO) and an untreated control.
-
Aspirate the old medium and add the this compound-containing medium to the respective wells.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
Cell Harvesting:
-
Carefully collect the culture supernatant from each well, as it may contain floating apoptotic cells. Keep on ice.
-
Wash the adherent cells with PBS.
-
Trypsinize the adherent cells and combine them with their respective supernatant.
-
Centrifuge the cell suspension at 300-400 x g for 5 minutes at 4°C.
-
Discard the supernatant.
-
-
Staining:
-
Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.
-
Wash the cell pellet once with 1 mL of cold PBS and centrifuge again.
-
Carefully remove the supernatant and resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension. Note: The volume may vary depending on the kit manufacturer's instructions.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
-
Flow Cytometry Acquisition:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Set up appropriate forward scatter (FSC) and side scatter (SSC) gates to exclude debris.
-
Use unstained, Annexin V-only, and PI-only stained cells to set up compensation and quadrants correctly.
-
Collect a sufficient number of events (e.g., 10,000-20,000) from the gated cell population for statistical analysis.
-
Data Analysis and Interpretation
The data is typically displayed as a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis. Four distinct populations can be identified:
-
Lower-Left Quadrant (Q3): Viable cells (Annexin V- / PI-)
-
Lower-Right Quadrant (Q4): Early apoptotic cells (Annexin V+ / PI-)
-
Upper-Right Quadrant (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Upper-Left Quadrant (Q1): Necrotic cells (Annexin V- / PI+)
The percentage of cells in each quadrant should be recorded and tabulated for comparison across different treatment conditions. A dose-dependent increase in the percentage of cells in the Q4 and Q2 quadrants is indicative of this compound-induced apoptosis.
References
- 1. Inhibiting the inhibitors: Development of the IAP inhibitor this compound for the treatment of locally advanced squamous cell carcinoma of the head and neck - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Tumor Distribution by Quantitative Mass Spectrometry Imaging of the Inhibitor of Apoptosis Protein Antagonist this compound in Patients with Resectable Squamous Cell Carcinoma of the Head and Neck (EudraCT Number: 2014-004655-31) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Merck KGaA’s this compound gets SMACked down | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
Application Notes and Protocols for Immunohistochemical Staining of Biomarkers Following Xevinapant Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the immunohistochemical (IHC) analysis of key biomarkers in tissues following treatment with Xevinapant. This compound is an investigational potent, oral, small-molecule inhibitor of apoptosis proteins (IAPs).[1][2][3][4] Understanding its mechanism of action and effects on tumor biology is critical for its clinical development and for identifying predictive biomarkers of response.
Introduction to this compound and its Mechanism of Action
This compound, also known as Debio 1143, is a second mitochondria-derived activator of caspase (SMAC) mimetic.[1] It functions by antagonizing IAPs, including X-linked inhibitor of apoptosis protein (XIAP) and cellular inhibitor of apoptosis proteins 1 and 2 (cIAP1/2). These IAPs are often overexpressed in cancer cells, contributing to treatment resistance by inhibiting apoptosis (programmed cell death).
This compound's proposed dual mechanism of action involves:
-
Restoration of Apoptosis: By blocking XIAP and cIAP1/2, this compound releases the brakes on caspase activation, thereby promoting apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This sensitizes cancer cells to the effects of chemotherapy and radiotherapy.
-
Modulation of the Tumor Microenvironment: Inhibition of cIAP1/2 by this compound can lead to the activation of the noncanonical NF-κB signaling pathway. This may enhance the inflammatory anti-tumor response within the tumor microenvironment.
Immunohistochemistry is an invaluable tool to visualize and quantify the pharmacodynamic effects of this compound in tumor tissues. This technique allows for the assessment of target engagement and downstream signaling events, providing crucial insights into the drug's biological activity.
Key Biomarkers for IHC Analysis Post-Xevinapant
The following are key biomarkers to assess the biological effects of this compound in preclinical and clinical tissue samples:
-
cIAP1 (Cellular Inhibitor of Apoptosis Protein 1): As a direct target of this compound, a reduction in cIAP1 levels in tumor cells can indicate target engagement.
-
XIAP (X-linked Inhibitor of Apoptosis Protein): Another direct target of this compound, monitoring XIAP levels can also provide evidence of target engagement.
-
Cleaved Caspase-3: Caspase-3 is a critical executioner caspase in the apoptotic pathway. Its cleavage into an active form is a hallmark of apoptosis. An increase in cleaved caspase-3 staining is expected following effective this compound treatment.
-
Ki-67: A marker of cellular proliferation. A decrease in Ki-67 staining may indicate a cytostatic effect of the treatment.
-
γH2AX: A marker of DNA double-strand breaks. While not a direct measure of apoptosis, it can indicate cellular stress and DNA damage, which can be upstream of apoptosis.
Data Presentation: Summary of IHC Parameters
The following tables summarize typical reagents and conditions for the immunohistochemical staining of key biomarkers. Note that optimal conditions should be determined for each specific antibody, tissue type, and experimental setup.
Table 1: Primary Antibody and Antigen Retrieval Recommendations
| Biomarker | Host Species | Recommended Dilution | Antigen Retrieval Method | Antigen Retrieval Solution |
| cIAP1 | Rabbit | 1:100 - 1:500 | Heat-Induced Epitope Retrieval (HIER) | Citrate Buffer (pH 6.0) |
| XIAP | Rabbit | 1:100 - 1:400 | Heat-Induced Epitope Retrieval (HIER) | Citrate Buffer (pH 6.0) |
| Cleaved Caspase-3 | Rabbit | 1:100 - 1:400 | Heat-Induced Epitope Retrieval (HIER) | Citrate Buffer (pH 6.0) |
| Ki-67 | Rabbit | 1:200 | Heat-Induced Epitope Retrieval (HIER) | Citrate Buffer (pH 6.0) |
| γH2AX | Rabbit | 1:200 - 1:800 | Heat-Induced Epitope Retrieval (HIER) | Citrate Buffer (pH 6.0) |
Table 2: Incubation Times and Detection System
| Step | Reagent | Incubation Time | Temperature |
| Peroxidase Block | 3% H2O2 in Methanol | 15-30 minutes | Room Temperature |
| Protein Block | Normal Serum (e.g., Goat) | 30-60 minutes | Room Temperature |
| Primary Antibody | See Table 1 | Overnight (16-18 hours) | 4°C |
| Secondary Antibody (Biotinylated) | Anti-Rabbit IgG | 30-60 minutes | Room Temperature |
| Enzyme Conjugate (e.g., HRP-Streptavidin) | HRP-Streptavidin | 30-60 minutes | Room Temperature |
| Chromogen | DAB (3,3'-Diaminobenzidine) | 2-10 minutes (monitor) | Room Temperature |
| Counterstain | Hematoxylin | 30 seconds - 2 minutes | Room Temperature |
Experimental Protocols
Detailed Protocol for Immunohistochemical Staining of Cleaved Caspase-3
This protocol is optimized for formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE tissue sections on charged slides
-
Xylene
-
Ethanol (100%, 95%, 80%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0)
-
Wash Buffer (Tris-buffered saline with 0.1% Tween 20, TBS-T)
-
3% Hydrogen Peroxide in methanol
-
Blocking Buffer (TBS with 5% normal goat serum and 1% BSA)
-
Primary antibody: Rabbit anti-Cleaved Caspase-3
-
Biotinylated secondary antibody: Goat anti-Rabbit IgG
-
HRP-conjugated Streptavidin
-
DAB chromogen substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene, 2 changes for 10 minutes each.
-
Immerse slides in 100% ethanol, 2 changes for 10 minutes each.
-
Immerse slides in 95% ethanol for 5 minutes.
-
Immerse slides in 70% ethanol for 5 minutes.
-
Rinse slides in running deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Preheat a water bath or steamer to 95-100°C with a container of antigen retrieval buffer.
-
Immerse the slides in the preheated buffer and incubate for 20-30 minutes.
-
Allow the slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse the slides with deionized water and then with wash buffer.
-
-
Immunostaining:
-
Incubate sections with 3% hydrogen peroxide in methanol for 15 minutes to block endogenous peroxidase activity.
-
Rinse slides with wash buffer, 3 changes for 5 minutes each.
-
Apply blocking buffer and incubate for 1 hour at room temperature in a humidified chamber.
-
Drain the blocking buffer and apply the primary antibody (diluted in blocking buffer) to the sections.
-
Incubate overnight at 4°C in a humidified chamber.
-
The next day, wash the slides with wash buffer, 3 changes for 5 minutes each.
-
Apply the biotinylated secondary antibody and incubate for 30-60 minutes at room temperature.
-
Wash the slides with wash buffer, 3 changes for 5 minutes each.
-
Apply HRP-conjugated streptavidin and incubate for 30 minutes at room temperature.
-
Wash the slides with wash buffer, 3 changes for 5 minutes each.
-
-
Signal Detection and Counterstaining:
-
Prepare the DAB chromogen solution according to the manufacturer's instructions.
-
Apply the DAB solution to the sections and monitor the color development under a microscope (typically 2-10 minutes).
-
Stop the reaction by rinsing the slides with deionized water.
-
Counterstain with hematoxylin for 30 seconds to 2 minutes.
-
"Blue" the hematoxylin by rinsing in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded ethanol solutions (70%, 95%, 100%).
-
Clear the sections in xylene, 2 changes for 5 minutes each.
-
Apply a coverslip using a permanent mounting medium.
-
Data Analysis: Stained slides should be evaluated by a qualified pathologist. Quantitative analysis can be performed by manual counting of positive cells or by using digital image analysis software to determine the percentage of positive cells or an H-score.
Visualizations
Caption: this compound signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. Inhibiting the inhibitors: Development of the IAP inhibitor this compound for the treatment of locally advanced squamous cell carcinoma of the head and neck - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting poor solubility of Xevinapant in experimental buffers
Welcome to the technical support center for Xevinapant. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound, with a specific focus on addressing challenges related to its solubility in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated out of solution after diluting my DMSO stock into an aqueous buffer (e.g., PBS, TRIS). Why is this happening?
A1: This is a common issue due to the physicochemical properties of this compound. It is known to be highly soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol, but insoluble in water.[1][2] When a concentrated DMSO stock solution of this compound is diluted into an aqueous buffer, the dramatic change in solvent polarity can cause the compound to exceed its solubility limit in the mixed solvent system, leading to precipitation.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: For in vitro experiments, DMSO is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[3][4][5] It is advisable to use freshly opened, high-purity DMSO, as moisture absorption can reduce the solubility of the compound. For in vivo studies, specific co-solvent systems are often required.
Q3: How can I improve the solubility of this compound in my aqueous experimental buffer?
A3: Several strategies can be employed to improve the solubility of poorly soluble compounds like this compound in aqueous media:
-
Use of Co-solvents: Maintaining a certain percentage of an organic co-solvent, such as DMSO or ethanol, in your final working solution can help keep this compound dissolved. However, it is crucial to ensure the final solvent concentration is compatible with your experimental system (e.g., cell viability, enzyme activity).
-
Use of Solubilizing Excipients: For challenging situations, incorporating solubilizing agents like cyclodextrins (e.g., SBE-β-CD) or surfactants (e.g., Tween-80) into your buffer can enhance the solubility of hydrophobic compounds.
Q4: What is the maximum recommended concentration of DMSO in my final cell culture medium?
A4: The tolerance of cell lines to DMSO can vary. Generally, it is recommended to keep the final concentration of DMSO in cell culture media below 0.5% (v/v) to minimize cytotoxicity. However, some cell lines may be sensitive to even lower concentrations. It is always best practice to include a vehicle control (medium with the same concentration of DMSO as the test samples) in your experiments to account for any solvent effects.
Q5: How should I store my this compound stock solution?
A5: this compound stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Source |
| DMSO | 100-112 mg/mL | |
| Ethanol | 112 mg/mL | |
| Water | Insoluble | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL | |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution of this compound in DMSO
Objective: To prepare a stable, high-concentration stock solution of this compound for use in in vitro experiments.
Materials:
-
This compound powder
-
High-purity, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Bring the this compound powder and DMSO to room temperature.
-
Weigh the desired amount of this compound powder and place it in a sterile tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex the solution vigorously for 2-5 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into single-use volumes in sterile tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: General Procedure for Diluting this compound into Aqueous Buffer for In Vitro Assays
Objective: To prepare a working solution of this compound in an aqueous buffer while minimizing precipitation.
Materials:
-
This compound stock solution in DMSO
-
Sterile aqueous buffer (e.g., PBS, TRIS, cell culture medium)
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Vortex the stock solution gently to ensure it is homogeneous.
-
Perform serial dilutions of the stock solution in your aqueous buffer to reach the final desired concentration.
-
When diluting, add the stock solution to the buffer and immediately vortex the mixture to ensure rapid and uniform dispersion. This can help to avoid localized high concentrations of the compound that may lead to precipitation.
-
Visually inspect the final working solution for any signs of precipitation. If precipitation is observed, consider the troubleshooting strategies outlined in the FAQs.
-
It is recommended to prepare fresh working solutions for each experiment and not to store diluted aqueous solutions of this compound for extended periods.
Visualizations
Caption: Troubleshooting workflow for poor this compound solubility.
Caption: this compound's mechanism of action on signaling pathways.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleck.co.jp [selleck.co.jp]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. The Effect of this compound Combined with Ionizing Radiation on HNSCC and Normal Tissue Cells and the Impact of this compound on Its Targeted Proteins cIAP1 and XIAP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Optimizing Xevinapant concentration to minimize off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Xevinapant concentration to minimize off-target effects during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent, orally available, small-molecule inhibitor of apoptosis proteins (IAPs).[1][2] It functions by mimicking the endogenous IAP antagonist, SMAC (Second Mitochondria-derived Activator of Caspases).[3][4] this compound targets and inhibits cIAP1, cIAP2, and XIAP, which are often overexpressed in cancer cells, leading to resistance to apoptosis (programmed cell death).[5] By inhibiting these IAPs, this compound restores the apoptotic signaling pathways, making cancer cells more susceptible to treatments like chemotherapy and radiotherapy. Specifically, it promotes the degradation of cIAP1/2, which leads to the activation of the non-canonical NF-κB pathway and sensitizes cells to TNFα-induced apoptosis. Inhibition of XIAP by this compound directly relieves the suppression of caspases, the key executioners of apoptosis.
Q2: What are the known off-target effects of IAP inhibitors like this compound?
A2: While specific off-target effects of this compound are not extensively detailed in the provided search results, the mechanism of IAP inhibitors can lead to certain adverse effects. For instance, the activation of the NF-κB pathway, while contributing to anti-tumor immunity, can also lead to the production of inflammatory cytokines. This can potentially result in toxic effects such as cytokine release syndrome. Clinical trial data for this compound in combination with chemoradiotherapy has reported adverse events such as anemia, stomatitis (mouth inflammation), weight loss, nausea, and neutropenia. A phase 3 trial (TrilynX) was terminated due to an unfavorable safety profile and a detrimental effect on event-free survival when this compound was added to chemoradiotherapy.
Q3: How do I determine the optimal starting concentration of this compound for my in vitro experiments?
A3: Determining the optimal starting concentration requires a dose-response experiment. Based on preclinical studies, an effective concentration range for this compound in vitro has been observed between 1.7 µM and 16.7 µM. It is recommended to start with a broad range of concentrations to identify the concentration that induces the desired on-target effect (e.g., apoptosis in cancer cells) with minimal impact on control (non-target) cells. A typical approach is to perform a serial dilution of this compound and measure cell viability or a specific marker of apoptosis. For example, one study noted that concentrations up to 5 µM had minimal effect on cell growth, while concentrations above 8.4 µM showed an inhibitory effect.
Q4: What assays can I use to measure the on-target effects of this compound (apoptosis induction)?
A4: Several assays can be used to measure apoptosis. It is often recommended to use more than one method to confirm the results.
-
Caspase Activity Assays: These assays measure the activity of caspases, which are key enzymes in the apoptotic process. You can use substrates that become fluorescent or colorimetric upon cleavage by specific caspases (e.g., caspase-3/7).
-
Annexin V Staining: In early apoptosis, a lipid called phosphatidylserine (PS) moves to the outer cell membrane. Annexin V is a protein that binds to PS and can be labeled with a fluorescent dye for detection by flow cytometry or fluorescence microscopy.
-
TUNEL Assay: This assay detects DNA fragmentation, a hallmark of late-stage apoptosis. It enzymatically labels the ends of fragmented DNA, which can then be visualized.
-
Cell Viability Assays: These assays, such as MTT or resazurin reduction assays, measure the metabolic activity of cells, which correlates with the number of viable cells. A decrease in viability in treated cells compared to controls can indicate apoptosis or cytotoxicity.
Q5: How can I assess the off-target effects of this compound in my cell-based assays?
A5: Assessing off-target effects involves comparing the effects of this compound on your target cancer cells versus non-cancerous (or healthy) control cells.
-
Cytotoxicity in Control Cells: Treat a non-cancerous cell line with the same concentrations of this compound used for your cancer cells and measure cell viability. A significant decrease in the viability of control cells at a concentration effective against cancer cells indicates potential off-target cytotoxicity.
-
Inflammatory Cytokine Measurement: Since IAP inhibitors can activate NF-κB signaling, you can measure the levels of inflammatory cytokines (e.g., TNFα) in the cell culture supernatant using methods like ELISA.
-
Western Blotting: Analyze the expression levels of proteins involved in pathways that are not the primary targets of this compound to see if their expression is altered.
Troubleshooting Guides
Problem 1: High variability in cell viability assay results.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell seeding density | Ensure a uniform number of cells is seeded in each well. Perform a cell count before seeding and use a multichannel pipette for consistency. |
| Edge effects in microplates | Avoid using the outer wells of the microplate, as they are more prone to evaporation, which can affect cell growth and compound concentration. Fill the outer wells with sterile PBS or media. |
| Incomplete dissolution of this compound | Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting it in the cell culture medium. Visually inspect for any precipitate. |
| Incubation time variability | Standardize the incubation time with this compound across all experiments. |
Problem 2: No significant apoptosis is observed even at high concentrations of this compound.
| Possible Cause | Troubleshooting Step |
| Cell line resistance | The chosen cell line may have intrinsic resistance to IAP inhibitors. Confirm the expression of IAPs (cIAP1, cIAP2, XIAP) in your cell line via Western blot or qPCR. Consider using a different cell line known to be sensitive to this compound. |
| Insufficient incubation time | Apoptosis is a time-dependent process. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time for observing apoptosis. |
| Assay sensitivity | The chosen apoptosis assay may not be sensitive enough. Try a different, more sensitive assay. For example, if you are using a late-stage apoptosis marker like the TUNEL assay, try an earlier marker like Annexin V staining or a caspase activity assay. |
| This compound degradation | Ensure the stock solution of this compound is stored correctly and has not expired. Prepare fresh dilutions for each experiment. |
Problem 3: Significant cell death is observed in the negative control (vehicle-treated) group.
| Possible Cause | Troubleshooting Step |
| Solvent toxicity | The concentration of the solvent (e.g., DMSO) may be too high. Determine the maximum tolerated DMSO concentration for your cell line (typically ≤ 0.5%). Ensure the final solvent concentration is consistent across all wells, including the vehicle control. |
| Cell culture conditions | Suboptimal cell culture conditions (e.g., contamination, improper pH, temperature fluctuations) can induce cell stress and death. Regularly check for contamination and maintain optimal culture conditions. |
| Cell passage number | High passage numbers can lead to genetic drift and altered cellular responses. Use cells within a consistent and low passage number range for all experiments. |
Quantitative Data Summary
| Parameter | Value | Context | Reference |
| Effective in vitro Concentration | > 8.4 µM | Concentration showing inhibitory effect on HNSCC cell growth. | |
| Phase II Clinical Trial Dosage | 200 mg/day | Administered on days 1-14 of a 3-week cycle in combination with chemoradiotherapy for locally advanced squamous cell carcinoma of the head and neck (LA SCCHN). | |
| Pharmacologically Active Dose Range | 100-200 mg/day | Based on population PK/PD modeling of IAP inhibition in peripheral blood mononuclear cells. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Resazurin-Based Cell Viability Assay
This protocol is adapted from standard cell viability assay procedures.
1. Cell Seeding:
- Culture your chosen cancer cell line and a non-cancerous control cell line to ~80% confluency.
- Trypsinize and resuspend the cells in fresh culture medium.
- Perform a cell count and adjust the cell suspension to the desired density.
- Seed the cells in a 96-well plate at the predetermined optimal cell number per well and incubate overnight at 37°C and 5% CO2.
2. This compound Treatment:
- Prepare a stock solution of this compound in DMSO.
- Perform serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations (e.g., a range from 0.1 µM to 100 µM).
- Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
- Carefully remove the medium from the cells and add the medium containing the different concentrations of this compound or the controls.
- Incubate the plate for a predetermined time (e.g., 48 or 72 hours).
3. Resazurin Assay:
- Prepare a resazurin solution in PBS.
- Add the resazurin solution to each well and incubate for 2-4 hours at 37°C.
- Measure the fluorescence or absorbance at the appropriate wavelength using a microplate reader.
4. Data Analysis:
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot the percentage of cell viability against the log of the this compound concentration.
- Use a non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Protocol 2: Measuring Apoptosis using a Caspase-3/7 Activity Assay
This protocol is based on commercially available caspase activity assay kits.
1. Cell Seeding and Treatment:
- Follow steps 1 and 2 from Protocol 1 to seed and treat the cells with different concentrations of this compound. Include a positive control for apoptosis (e.g., staurosporine).
2. Caspase-3/7 Assay:
- After the treatment period, equilibrate the plate to room temperature.
- Prepare the caspase-3/7 reagent according to the manufacturer's instructions. This typically involves mixing a substrate (e.g., DEVD peptide conjugated to a fluorophore or chromophore) with a buffer.
- Add the caspase-3/7 reagent to each well.
- Incubate the plate at room temperature for the time specified in the kit's protocol (usually 30-60 minutes), protected from light.
3. Measurement and Analysis:
- Measure the fluorescence or absorbance using a microplate reader at the appropriate wavelengths.
- Subtract the background reading (from wells with medium and reagent only).
- Normalize the signal to the number of cells if necessary (e.g., by performing a parallel cell viability assay).
- Compare the caspase activity in this compound-treated cells to the vehicle control to determine the fold-increase in apoptosis.
Visualizations
Caption: this compound's dual mechanism of action on apoptotic pathways.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for lack of observed apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Effect of this compound Combined with Ionizing Radiation on HNSCC and Normal Tissue Cells and the Impact of this compound on Its Targeted Proteins cIAP1 and XIAP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic small-molecules target inhibitor of apoptosis proteins in cancers with deregulation of extrinsic and intrinsic cell death pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is this compound used for? [synapse.patsnap.com]
Technical Support Center: Investigating Acquired Resistance to Xevinapant
Welcome to the technical support center for researchers investigating acquired resistance to Xevinapant. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, previously sensitive to this compound, is now showing reduced responsiveness. What are the potential mechanisms of acquired resistance?
A1: Acquired resistance to this compound, an inhibitor of apoptosis proteins (IAP), can arise from various molecular alterations.[1] Based on its mechanism of action and established principles of drug resistance, potential mechanisms include:
-
Alterations in the Drug Target:
-
Mutations in the SMAC binding groove of XIAP, cIAP1, or cIAP2 that prevent this compound from binding effectively.
-
Increased expression of XIAP, cIAP1, or cIAP2, requiring higher concentrations of this compound to achieve an inhibitory effect.[2]
-
-
Activation of Bypass Pathways:
-
Upregulation of alternative anti-apoptotic proteins that are not targeted by this compound, such as members of the Bcl-2 family.
-
Constitutive activation of pro-survival signaling pathways downstream of IAP proteins, such as the NF-κB pathway, through mutations in other signaling components.[3][4][5]
-
-
Reduced Drug Bioavailability:
-
Increased expression of drug efflux pumps that actively remove this compound from the cell.
-
-
Changes in the Tumor Microenvironment:
-
Alterations in the tumor microenvironment that provide pro-survival signals to the cancer cells, rendering them less dependent on IAP-mediated apoptosis inhibition.
-
Q2: How can I confirm that my cell line has developed resistance to this compound?
A2: To confirm resistance, you should perform a dose-response experiment comparing the parental (sensitive) and the suspected resistant cell line. A significant increase in the half-maximal inhibitory concentration (IC50) for the suspected resistant line indicates acquired resistance. The MTT or similar cell viability assay is a standard method for determining the IC50.
Troubleshooting Guides
Problem 1: Increased IC50 of this compound in my long-term treated cell line.
This is the primary indicator of acquired resistance. The following steps will help you dissect the underlying mechanism.
Troubleshooting Workflow
Caption: Troubleshooting workflow for increased this compound IC50.
Quantitative Data Summary
| Parameter | Parental Cell Line | Resistant Cell Line | Interpretation of Change |
| This compound IC50 (µM) | e.g., 0.5 | e.g., 5.0 | >5-fold increase suggests significant resistance. |
| Relative XIAP Expression | 1.0 | e.g., 3.2 | Upregulation of the target protein. |
| Relative cIAP1 Expression | 1.0 | e.g., 2.8 | Upregulation of the target protein. |
| Relative Bcl-2 Expression | 1.0 | e.g., 4.1 | Upregulation of a bypass anti-apoptotic pathway. |
| p-p65/total p65 Ratio | 0.2 | e.g., 0.8 | Activation of the NF-κB survival pathway. |
Problem 2: No change in XIAP or cIAP1/2 expression, but still resistant.
If the expression levels of the target proteins are unchanged, the resistance mechanism may involve more subtle alterations.
Troubleshooting Steps:
-
Investigate Target Mutations:
-
Rationale: A point mutation in the drug-binding site of XIAP or cIAP1/2 could prevent this compound from interacting with its target.
-
Experiment: Isolate RNA from both parental and resistant cells, reverse transcribe to cDNA, and sequence the coding regions of XIAP, BIRC2 (cIAP1), and BIRC3 (cIAP2). Compare the sequences to identify any mutations in the resistant line.
-
-
Assess Protein-Protein Interactions:
-
Rationale: this compound functions by mimicking SMAC to disrupt the interaction between IAPs and caspases. Resistance could arise if this disruption is less effective.
-
Experiment: Perform a co-immunoprecipitation (Co-IP) experiment. In the presence of this compound, immunoprecipitate XIAP and probe for associated caspase-9. A stronger association between XIAP and caspase-9 in the resistant cells compared to the parental cells would suggest a mechanism that interferes with this compound's disruptive action.
-
Signaling Pathways
Understanding the signaling pathways affected by this compound is crucial for identifying potential resistance mechanisms.
This compound's Dual Mechanism of Action
Caption: this compound's dual mechanism of action.
Potential Resistance Mechanisms Mapped to Signaling Pathways
Caption: Potential mechanisms of acquired resistance to this compound.
Detailed Experimental Protocols
Generation of this compound-Resistant Cell Lines
Objective: To generate a cancer cell line with acquired resistance to this compound for downstream mechanistic studies.
Protocol:
-
Determine Initial IC50: Culture the parental cancer cell line and determine the IC50 of this compound using an MTT assay after 72 hours of treatment.
-
Initial Drug Exposure: Treat the parental cells with this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth) for 72 hours.
-
Recovery: Remove the drug-containing medium and culture the cells in fresh, drug-free medium until they reach 80-90% confluency.
-
Dose Escalation: Gradually increase the concentration of this compound in subsequent treatments (e.g., by 1.5 to 2-fold increments). Repeat the cycle of treatment and recovery.
-
Maintenance: Once the cells can proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50), they can be considered resistant. Maintain the resistant cell line in a medium containing this concentration of this compound.
-
Validation: Periodically confirm the resistant phenotype by performing an MTT assay to compare the IC50 of the resistant line to the parental line. Culture the resistant cells in drug-free medium for several passages to ensure the resistance is stable.
MTT Cell Viability Assay
Objective: To determine the viability of cells after treatment with this compound and calculate the IC50.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle-only control.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50.
Western Blot Analysis
Objective: To quantify the expression levels of target proteins (XIAP, cIAP1/2) and components of potential bypass pathways (e.g., Bcl-2, p-p65).
Protocol:
-
Protein Extraction: Lyse parental and resistant cells and quantify the total protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., anti-XIAP, anti-cIAP1, anti-Bcl-2, anti-p-p65, and a loading control like anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Quantify the band intensities and normalize to the loading control to compare protein expression levels between parental and resistant cells.
Co-Immunoprecipitation (Co-IP)
Objective: To investigate the interaction between XIAP and caspase-9 in the presence of this compound.
Protocol:
-
Cell Lysis: Lyse parental and resistant cells that have been treated with this compound using a non-denaturing lysis buffer.
-
Pre-clearing: Pre-clear the lysates with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysates with an anti-XIAP antibody overnight at 4°C.
-
Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the immune complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using an anti-caspase-9 antibody to detect the co-immunoprecipitated protein.
Quantitative PCR (qPCR)
Objective: To measure the mRNA expression levels of genes encoding target proteins and potential resistance markers.
Protocol:
-
RNA Extraction: Isolate total RNA from parental and resistant cells.
-
cDNA Synthesis: Reverse transcribe 1 µg of RNA into cDNA using a reverse transcriptase enzyme.
-
qPCR Reaction: Set up the qPCR reaction with cDNA, gene-specific primers for your target genes (e.g., XIAP, BIRC2, BIRC3, BCL2), and a SYBR Green or probe-based master mix.
-
Amplification: Run the qPCR reaction in a real-time PCR thermal cycler.
-
Data Analysis: Analyze the amplification data to determine the relative expression of your target genes, normalizing to a housekeeping gene (e.g., GAPDH or ACTB).
References
- 1. Targeting the inhibitors of apoptosis proteins (IAPs) to combat drug resistance in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of the Current Impact of Inhibitors of Apoptosis Proteins and Their Repression in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Managing Xevinapant Toxicity in Preclinical Research
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the potential toxicities of Xevinapant (also known as Debio 1143 or AT-406) in animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to potential toxicities?
A1: this compound is an orally available, small-molecule mimetic of the Second Mitochondria-derived Activator of Caspases (SMAC).[1] It functions as an antagonist of Inhibitor of Apoptosis Proteins (IAPs), specifically targeting cIAP1, cIAP2, and XIAP.[1] By inhibiting these proteins, this compound promotes programmed cell death (apoptosis) in cancer cells and enhances their sensitivity to treatments like radiotherapy and chemotherapy.[2][3]
The potential for toxicity arises from this mechanism. While designed to target cancer cells, IAP inhibition can also affect healthy tissues. The degradation of cIAPs can lead to the activation of NF-κB signaling, which may result in the production of inflammatory cytokines like TNFα.[4] In some preclinical models, SMAC mimetics have been shown to induce TNFα-dependent apoptosis. This systemic inflammatory response can be a source of adverse effects.
Q2: What are the expected signs of toxicity in animals treated with this compound?
A2: Specific preclinical toxicology data for this compound is not extensively published in publicly available literature. However, based on the mechanism of action of SMAC mimetics and general principles of toxicology in animal models, researchers should monitor for a range of clinical signs. These may include:
-
General Health: Weight loss, decreased food and water intake, lethargy, hunched posture, and ruffled fur.
-
Gastrointestinal: Diarrhea or changes in stool consistency.
-
Behavioral: Decreased locomotor activity or sedation.
-
Integumentary (Skin): Skin rashes or irritation, particularly if used in combination with radiotherapy.
-
Systemic Inflammatory Response: In some cases, SMAC mimetics can induce a cytokine release syndrome, which may manifest as fever or other signs of systemic inflammation.
It is crucial to establish baseline data for all animals before starting the experiment and to have a clear monitoring plan in place.
Q3: Are there any known target organs for this compound toxicity?
A3: While specific target organs for this compound-induced toxicity in animals are not well-documented in available literature, studies of other SMAC mimetics and general toxicology principles suggest monitoring the following:
-
Hematopoietic System: Changes in blood cell counts (e.g., anemia, neutropenia) have been observed in clinical trials of this compound in combination with chemoradiotherapy. Therefore, bone marrow is a potential target organ.
-
Liver: As with many small molecule inhibitors, the liver can be a target for toxicity. Monitoring liver enzymes is advisable.
-
Gastrointestinal Tract: The epithelial lining of the GI tract is susceptible to agents that induce apoptosis.
-
Bone: One study on SMAC mimetics reported high bone turnover osteoporosis and enhanced osteoclastogenesis in mouse models.
A comprehensive histopathological evaluation of major organs should be a standard component of any toxicology study.
Troubleshooting Guides
Issue 1: Animal is experiencing significant weight loss (>15% of baseline).
Possible Cause:
-
Reduced food and water intake due to malaise, nausea, or oral mucositis (if combined with radiation).
-
Systemic toxicity affecting metabolism.
Troubleshooting Steps:
-
Increase Monitoring Frequency: Weigh the animal daily.
-
Provide Supportive Care:
-
Dietary Supplementation: Provide highly palatable, high-calorie food supplements. Wet mash or gel-based diets can be easier for animals to eat.
-
Hydration: Ensure easy access to a water source. If dehydration is suspected, subcutaneous fluid administration (e.g., sterile saline or lactated Ringer's solution) may be necessary, as prescribed by a veterinarian.
-
-
Dose Modification: Consider a dose reduction for the affected animal and the cohort if weight loss is widespread. If severe weight loss persists, a humane endpoint should be considered in consultation with the institutional animal care and use committee (IACUC) and veterinary staff.
Issue 2: Animal exhibits lethargy and reduced activity.
Possible Cause:
-
General malaise due to systemic toxicity.
-
Dehydration or malnutrition.
-
Pharmacological effect of the compound.
Troubleshooting Steps:
-
Perform a Full Clinical Assessment: Check for other signs of toxicity such as changes in breathing, body temperature, and hydration status.
-
Ensure Adequate Hydration and Nutrition: As described in Issue 1.
-
Blood Sampling (if planned): If blood sampling is part of the protocol, consider analyzing for signs of anemia or electrolyte imbalances.
-
Consider Environmental Enrichment: Ensure the animal's environment is comfortable and stress-free to the extent possible.
-
Consult a Veterinarian: If lethargy is severe or accompanied by other concerning clinical signs, veterinary consultation is essential.
Quantitative Data Summary
Published quantitative toxicity data for this compound in animal models is limited. The following table summarizes available information from preclinical and clinical studies to provide context for dose selection and potential adverse effects.
| Study Type | Species/Model | This compound Dose | Combination Agent(s) | Observed Toxicities/Adverse Events | Reference |
| Preclinical | MDA-MB-231 Xenograft (Mice) | 30 and 100 mg/kg | None | Minimal toxicity reported. | |
| Clinical Phase 1/2 | Human (LA SCCHN) | 100, 200, 300 mg/day | Cisplatin and Radiotherapy | Maximum Tolerated Dose (MTD) established at 200 mg/day. Predictable and manageable safety profile. | |
| Clinical Phase 3 (Terminated) | Human (LA SCCHN) | Not specified | Chemoradiotherapy | Unfavorable safety profile with a higher incidence of serious treatment-emergent adverse events (TEAEs) and TEAEs leading to death compared to placebo. Anemia and neutropenia were noted. |
Experimental Protocols
Protocol 1: General Animal Health Monitoring in a this compound Toxicity Study
-
Acclimation Period: Allow animals to acclimate to the facility for at least 3 days before the start of the study.
-
Baseline Data Collection: Before the first dose, record the body weight, food and water consumption, and perform a detailed clinical observation for each animal.
-
Dosing: Administer this compound via the appropriate route (e.g., oral gavage).
-
Post-Dosing Monitoring:
-
Daily:
-
Record body weight.
-
Measure food and water consumption.
-
Perform and document clinical observations, noting any changes in posture, activity, fur condition, and stool consistency.
-
-
Weekly (or as defined by the protocol):
-
Perform a more detailed physical examination.
-
-
-
Endpoint Criteria: Clearly define humane endpoints in the protocol, such as a certain percentage of body weight loss, severe lethargy, or other signs of distress.
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy, record any gross pathological findings, and collect relevant tissues for histopathological analysis.
Visualizations
Caption: this compound signaling pathways leading to apoptosis and potential inflammation.
Caption: Experimental workflow for monitoring and managing toxicity in animal studies.
References
- 1. The Effect of this compound Combined with Ionizing Radiation on HNSCC and Normal Tissue Cells and the Impact of this compound on Its Targeted Proteins cIAP1 and XIAP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SMAC mimetics inhibit human T cell proliferation and fail to augment type 1 cytokine responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibiting the inhibitors: Development of the IAP inhibitor this compound for the treatment of locally advanced squamous cell carcinoma of the head and neck - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Future Therapeutic Directions for Smac-Mimetics - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results from Xevinapant combination therapies
Welcome to the technical support center for Xevinapant combination therapies. This resource is designed for researchers, scientists, and drug development professionals to navigate and interpret unexpected results during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: this compound is a first-in-class, oral, small-molecule antagonist of Inhibitor of Apoptosis Proteins (IAPs).[1][2][3] Its proposed mechanism of action is twofold:
-
Restoration of Apoptosis: this compound mimics the endogenous protein SMAC (Second Mitochondria-derived Activator of Caspases), binding to and inhibiting X-linked IAP (XIAP) and cellular IAPs 1 and 2 (cIAP1/2).[4][5] This inhibition releases the brakes on caspase activity, thereby promoting programmed cell death (apoptosis) in cancer cells, which often overexpress IAPs to evade this process.
-
Enhancement of Anti-tumor Immunity: By inhibiting cIAP1/2, this compound is thought to activate the noncanonical NF-κB signaling pathway. This can lead to the production of inflammatory cytokines and enhance the inflammatory anti-tumor response within the tumor microenvironment.
Troubleshooting Guides
Issue 1: Increased Toxicity and Reduced Efficacy in Combination with Chemoradiotherapy (CRT)
Question: We are observing higher than expected toxicity and a lack of synergistic or even an antagonistic effect on tumor control in our preclinical models combining this compound with cisplatin and/or radiation. This mirrors the unexpected outcomes of the Phase III TrilynX study. What are the potential explanations?
Answer: The Phase III TrilynX trial, which evaluated this compound plus CRT in patients with unresected locally advanced squamous cell carcinoma of the head and neck (LA-SCCHN), was discontinued due to a lack of improvement in event-free survival (EFS) and an unfavorable safety profile. In fact, EFS was shorter and overall survival was worse in the this compound arm. Several hypotheses could explain these paradoxical results:
-
Altered Mode of Cell Death: While this compound promotes apoptosis, this form of cell death is considered relatively immune-silent or even immunosuppressive. Chemoradiotherapy (CRT) can induce more immunogenic forms of cell death, such as necroptosis. It's possible that by shunting the cell death pathway towards apoptosis, this compound may have inadvertently dampened the immune-activating effects of CRT.
-
Increased Toxicity Leading to Suboptimal Dosing of Standard of Care: The combination therapy in the TrilynX study led to a higher incidence of severe adverse events. This increased toxicity necessitated more frequent and earlier dose reductions of cisplatin, which may have compromised the efficacy of the standard chemotherapy backbone.
-
Complex Interplay within the Tumor Microenvironment: The interaction between IAP inhibition, chemotherapy, and radiotherapy is complex and may vary significantly across different tumor models and microenvironments.
Experimental Workflow for Investigating Unexpected Toxicity
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. The Effect of this compound Combined with Ionizing Radiation on HNSCC and Normal Tissue Cells and the Impact of this compound on Its Targeted Proteins cIAP1 and XIAP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibiting the inhibitors: Development of the IAP inhibitor this compound for the treatment of locally advanced squamous cell carcinoma of the head and neck - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to enhance the therapeutic window of Xevinapant
Welcome to the Technical Support Center for Xevinapant. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your experiments with this compound, a potent, oral, small-molecule inhibitor of apoptosis proteins (IAPs).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and questions that may arise during your in vitro and in vivo experiments with this compound.
General & In Vitro FAQs
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a second mitochondria-derived activator of caspase (SMAC) mimetic that targets and inhibits Inhibitor of Apoptosis Proteins (IAPs), specifically XIAP, cIAP1, and cIAP2.[1][2] By inhibiting these proteins, this compound restores the intrinsic and extrinsic pathways of apoptosis in cancer cells.[3][4] It can also enhance anti-tumor immunity by activating the noncanonical NF-κB signaling pathway.[4]
Q2: My cells are not showing the expected increase in apoptosis after this compound treatment. What could be the issue?
A2: There are several potential reasons for this observation:
-
Cell Line Resistance: Not all cell lines are equally sensitive to IAP inhibition. The expression levels of IAPs and other components of the apoptotic machinery can vary significantly. Consider screening a panel of cell lines to find a sensitive model.
-
Drug Concentration and Incubation Time: Ensure you are using an appropriate concentration range and incubation time. For in vitro studies, concentrations between 1 µM and 10 µM are often used, with incubation times ranging from 24 to 72 hours. A dose-response and time-course experiment is highly recommended.
-
Requirement for a Co-stimulus: The pro-apoptotic effects of SMAC mimetics are often significantly enhanced in the presence of a co-stimulus like TNF-α or a DNA-damaging agent (e.g., chemotherapy, radiation). If you are using this compound as a single agent, consider combining it with a low dose of TNF-α.
-
Assay Sensitivity: The method used to detect apoptosis may not be sensitive enough. The TUNEL assay or Annexin V/PI staining are standard methods. Ensure you have appropriate positive and negative controls.
Q3: I am observing unexpected cytotoxicity in my control (untreated) cells in long-term experiments.
A3: This could be due to issues with cell culture conditions rather than the drug itself. Ensure that your cell culture medium is fresh, you are using a suitable serum concentration, and the cells are not becoming over-confluent. For long-term experiments like clonogenic survival assays, it is crucial to maintain optimal culture conditions to ensure the health of the cells over the 9-14 day incubation period.
In Vivo & Toxicity Management FAQs
Q4: What are the most common toxicities observed with this compound in preclinical and clinical studies?
A4: In clinical trials, particularly when combined with chemoradiotherapy, the most common grade ≥3 treatment-emergent adverse events were anemia and neutropenia. Other significant toxicities included stomatitis, dysphagia (difficulty swallowing), and weight loss. The unfavorable safety profile in the Phase III TrilynX study led to more frequent dose reductions of cisplatin, which may have impacted efficacy.
Q5: How can I manage anemia and neutropenia in my animal models treated with this compound?
A5: While specific guidelines for this compound-induced cytopenias in preclinical models are not well-established, you can adapt standard supportive care strategies used in oncology research:
-
Monitoring: Regularly monitor complete blood counts (CBCs) to detect the onset and severity of anemia and neutropenia.
-
Dose Modification: If severe cytopenias are observed, consider a dose de-escalation of this compound in subsequent cohorts to establish a maximum tolerated dose (MTD) in your specific model and combination regimen. Clinical trials have explored dose reductions from 200 mg/day to 150 mg/day and 100 mg/day to manage adverse events.
-
Supportive Care (Translational Considerations): In a clinical setting, and for consideration in advanced preclinical models, hematopoietic growth factors could be used. Granulocyte colony-stimulating factor (G-CSF, e.g., pegfilgrastim) can be used to manage neutropenia, and erythropoiesis-stimulating agents (ESAs, e.g., darbepoetin alfa) can be used for anemia.
Q6: My animals are experiencing significant weight loss and showing signs of distress. What steps should I take?
A6: Weight loss can be a sign of general toxicity, but with this compound, it could also be linked to mucositis or dysphagia, making it difficult for the animals to eat and drink.
-
Monitor Food and Water Intake: Closely observe the animals' consumption of food and water.
-
Provide Supportive Care: Offer softened food or a liquid diet to make eating easier. Subcutaneous fluids can be administered to prevent dehydration.
-
Pain Management: Consult with your institution's veterinary staff about appropriate analgesics if pain is suspected.
-
Dose Adjustment: As with cytopenias, dose reduction or a change in the dosing schedule (e.g., intermittent dosing) may be necessary to improve tolerability.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (Ki) | |||
| XIAP | 66.4 nM | In vitro binding assay | |
| cIAP1 | 1.9 nM | In vitro binding assay | |
| cIAP2 | 5.1 nM | In vitro binding assay | |
| In Vitro Activity | |||
| Caspase-9 Reactivation | Complete at 1 µM | Cell-free system (with XIAP) | |
| Pharmacokinetics | |||
| Tmax (Fasted) | Delayed with food | Healthy Volunteers | |
| Cmax | Decreased by 39% with food | Healthy Volunteers | |
| AUC | No meaningful change with food | Healthy Volunteers | |
| Effect of PPIs | PK not affected by pantoprazole | Healthy Volunteers |
| Study Phase | Combination Therapy | Primary Endpoint | Result | Reference |
| Phase II | This compound + Chemoradiotherapy (CRT) | Locoregional Control at 18 months | 54% (this compound arm) vs. 33% (Placebo arm) | |
| Phase II (5-year follow-up) | This compound + CRT | Overall Survival (OS) | Median OS not reached (this compound arm) vs. 36.1 months (Placebo arm); 5-year OS rate: 53% vs. 28% | |
| Phase III (TrilynX) | This compound + CRT | Event-Free Survival (EFS) | Did not meet primary endpoint. Median EFS: 19.4 months (this compound arm) vs. 33.1 months (Placebo arm). Detrimental effect observed with unfavorable safety profile. Trial discontinued. |
Experimental Protocols
Protocol 1: Detection of Apoptosis using TUNEL Assay
This protocol provides a general framework for detecting DNA fragmentation associated with apoptosis in cultured cells or tissue sections treated with this compound.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS for cultured cells; Proteinase K for tissue sections)
-
TUNEL Assay Kit (containing TdT enzyme, labeled dUTPs, and reaction buffer)
-
DNase I (for positive control)
-
Fluorescence microscope
Procedure:
-
Sample Preparation:
-
Adherent Cells: Grow cells on coverslips. After treatment with this compound +/- co-stimulus, wash with PBS and fix with 4% PFA for 15-30 minutes at room temperature.
-
Tissue Sections (FFPE): Deparaffinize and rehydrate sections through an ethanol gradient. Perform antigen retrieval if necessary.
-
-
Permeabilization:
-
Incubate samples in permeabilization solution. For cultured cells, use 0.1% Triton X-100 for 5-15 minutes on ice. For tissue sections, use Proteinase K (e.g., 20 µg/mL) for 10-20 minutes at room temperature.
-
Rinse thoroughly with PBS.
-
-
Controls:
-
Positive Control: Treat a fixed and permeabilized sample with DNase I (e.g., 1 µg/mL) for 15-30 minutes to induce DNA breaks in all cells.
-
Negative Control: Prepare a sample where the TdT enzyme is omitted from the labeling reaction mix.
-
-
TUNEL Reaction:
-
Prepare the TdT reaction mix according to the kit manufacturer's instructions.
-
Incubate samples with the TdT reaction mix for 60 minutes at 37°C in a humidified chamber.
-
-
Detection:
-
Stop the reaction and wash the samples with PBS.
-
If using an indirect assay with a hapten-labeled dUTP (e.g., BrdU), incubate with a fluorescently-labeled antibody against the hapten.
-
Counterstain nuclei with a DNA dye like DAPI.
-
-
Imaging:
-
Mount the coverslips or slides and visualize using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.
-
Protocol 2: NF-κB Reporter Assay
This protocol is for quantifying the activation of the NF-κB pathway in response to this compound using a luciferase reporter cell line.
Materials:
-
HEK293T cells (or other suitable cell line) stably expressing an NF-κB-driven luciferase reporter construct.
-
Cell culture medium (e.g., DMEM) with 10% FBS.
-
This compound and any co-stimulants (e.g., TNF-α).
-
96-well white, clear-bottom assay plates.
-
Luciferase Assay System (e.g., Promega's ONE-Glo™ or similar).
-
Luminometer plate reader.
Procedure:
-
Cell Seeding:
-
Seed the NF-κB reporter cells into a 96-well plate at a density of ~5,000 cells/well in 100 µL of medium.
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the drug-containing medium. Include wells with medium alone as a negative control and a known NF-κB activator (e.g., 20 ng/mL TNF-α) as a positive control.
-
-
Incubation:
-
Incubate the plate for a predetermined time (e.g., 6-24 hours) at 37°C, 5% CO₂.
-
-
Lysis and Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Remove the medium and add 20-100 µL of lysis buffer (if required by the kit) or the "add-and-read" luciferase reagent directly to each well.
-
Incubate for 5-15 minutes at room temperature with gentle shaking to ensure complete cell lysis.
-
-
Measurement:
-
Measure the luminescence of each well using a plate-reading luminometer. Report the data as Relative Light Units (RLU).
-
Protocol 3: Clonogenic Survival Assay
This assay assesses the long-term reproductive viability of cells after treatment with this compound, often in combination with radiotherapy.
Materials:
-
Cancer cell line of interest.
-
Complete growth medium.
-
Trypsin-EDTA.
-
6-well or 10 cm culture dishes.
-
Radiation source (e.g., X-ray irradiator).
-
Fixative (e.g., 10% formalin).
-
Staining solution (e.g., 0.5% Methylene blue or Crystal Violet).
Procedure:
-
Cell Preparation:
-
Culture cells to ~70-80% confluency.
-
Harvest cells using trypsin, and prepare a single-cell suspension.
-
Count the cells accurately using a hemocytometer or automated cell counter.
-
-
Seeding:
-
Perform serial dilutions to calculate the number of cells to be plated for each treatment condition. The number of cells seeded will depend on the expected toxicity of the treatment (e.g., higher cell numbers for higher radiation doses).
-
Plate the appropriate number of cells in triplicate for each condition into 6-well plates.
-
Allow cells to attach for 24 hours.
-
-
Treatment:
-
Treat the cells with the desired concentrations of this compound for a specified duration.
-
If combining with radiation, irradiate the plates at the appropriate doses (e.g., 0, 2, 4, 6, 8 Gy).
-
-
Incubation:
-
After treatment, replace the medium with fresh, drug-free medium.
-
Incubate the plates for 9-14 days, or until colonies of at least 50 cells are visible.
-
-
Fixing and Staining:
-
Aspirate the medium and wash the colonies gently with PBS.
-
Fix the colonies with 10% formalin for at least 2 hours at room temperature.
-
Stain the colonies with 0.5% Methylene blue or Crystal Violet overnight.
-
-
Colony Counting and Analysis:
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies containing ≥50 cells.
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment condition.
-
Visualizations
Caption: this compound's dual mechanism of action on IAP proteins.
Caption: Experimental workflow for a clonogenic survival assay.
Caption: Logical relationships in strategies to improve the therapeutic window.
References
Addressing batch-to-batch variability of Xevinapant in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential batch-to-batch variability when working with Xevinapant in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as Debio 1143 or AT-406) is an orally available, small-molecule antagonist of Inhibitor of Apoptosis Proteins (IAPs).[1][2] It works by mimicking the endogenous protein SMAC (Second Mitochondria-derived Activator of Caspases), thereby blocking the activity of IAPs such as X-linked inhibitor of apoptosis protein (XIAP) and cellular IAP1/2 (cIAP1/2).[3][4] This inhibition restores the intrinsic and extrinsic pathways of apoptosis (programmed cell death) in cancer cells and can enhance their sensitivity to treatments like chemotherapy and radiotherapy.[5]
Q2: What are the key binding affinities of this compound for its primary targets?
The binding affinities (Ki) of this compound for key IAP proteins are summarized below. These values are crucial for understanding its potency and potential for off-target effects.
| Target Protein | Binding Affinity (Ki) |
| cIAP1 | 1.9 nM |
| cIAP2 | 5.1 nM |
| XIAP | 66.4 nM |
| Source: MedChemExpress |
Q3: How should different batches of this compound be prepared and stored to ensure consistency?
Proper storage and handling are critical to minimizing variability between experiments using different batches of this compound.
| Form | Storage Temperature | Duration | Special Instructions |
| Powder | -20°C to -80°C | 1 to 2 years | Store in a dry, dark place. |
| Stock Solution (in DMSO) | -80°C | Up to 2 years | Aliquot to avoid repeated freeze-thaw cycles. |
| Stock Solution (in DMSO) | -20°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
| Source: MedChemExpress, Granz et al. (2023) |
It is recommended to dissolve this compound in dimethyl sulfoxide (DMSO) for stock solutions. For each experiment, a fresh aliquot should be thawed.
Troubleshooting Guide: Batch-to-Batch Variability
Q4: My current batch of this compound shows lower potency compared to previous batches in my cell viability assays. What could be the cause?
Several factors could contribute to apparent differences in potency between batches. A systematic approach to troubleshooting is recommended.
Potential Causes & Troubleshooting Steps:
-
Compound Integrity:
-
Improper Storage: Confirm that the current and previous batches were stored according to the recommendations (see table above). Repeated freeze-thaw cycles of stock solutions can lead to degradation.
-
Solvent Evaporation: If the stock solution has been stored for a long time, the solvent (DMSO) may have evaporated, leading to an inaccurate concentration.
-
-
Experimental Procedure:
-
Cell Culture Health: Ensure that the cells used are healthy, within a consistent passage number range, and free from contamination.
-
Reagent Consistency: Verify that all other reagents (e.g., cell culture media, serum, assay reagents) are from the same lot or have been validated for consistency.
-
-
Batch Qualification:
-
It is advisable to perform a simple quality control check on each new batch. A dose-response curve in a standardized, sensitive cell line can help confirm consistent potency.
-
Below is a logical workflow for troubleshooting potency issues.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. The Effect of this compound Combined with Ionizing Radiation on HNSCC and Normal Tissue Cells and the Impact of this compound on Its Targeted Proteins cIAP1 and XIAP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Limitations of Xevinapant in Preclinical Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Xevinapant in preclinical models. The information is designed to address common challenges and provide actionable solutions to advance your research.
I. Troubleshooting Guides & FAQs
This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments with this compound.
FAQ 1: Inconsistent or Lack of Efficacy in Monotherapy
Question: We are observing minimal or inconsistent cytotoxic effects of this compound as a single agent in our head and neck squamous cell carcinoma (HNSCC) cell lines. Is this expected, and what can we do to improve efficacy?
Answer:
Yes, limited single-agent activity of this compound in some cancer cell lines, particularly HNSCC, is a known characteristic.[1] The primary mechanism of this compound is to sensitize cancer cells to other apoptotic stimuli rather than inducing cell death on its own in all contexts.[2][3]
Troubleshooting Steps:
-
Confirm Target Expression: Assess the baseline protein levels of cIAP1, cIAP2, and XIAP in your cell lines.[4] Cell lines with lower endogenous IAP levels may be less dependent on them for survival and thus less sensitive to this compound monotherapy.
-
Combination Therapy: The most effective strategy to enhance this compound's efficacy is to combine it with pro-apoptotic agents. Preclinical studies have consistently shown a synergistic or additive effect when this compound is combined with:
-
Chemotherapy: Particularly platinum-based agents like cisplatin or carboplatin.[1]
-
Radiotherapy: this compound can act as a potent radiosensitizer.
-
TRAIL (TNF-related apoptosis-inducing ligand): In some models, co-treatment with TRAIL can significantly enhance apoptosis.
-
-
Optimize Dosing and Scheduling: In vivo, extended dosing of this compound for several weeks, even after completion of radiotherapy, has been shown to improve therapeutic efficacy and prolong survival in preclinical models.
FAQ 2: Acquired or Intrinsic Resistance to this compound
Question: Our cancer cell line, which was initially sensitive to this compound in combination with radiation, has developed resistance. What are the potential mechanisms, and how can we investigate and overcome this?
Answer:
Resistance to IAP inhibitors like this compound can arise from various molecular alterations.
Potential Mechanisms and Investigation:
-
Altered IAP Levels: While this compound induces the degradation of cIAP1/2, cells may develop compensatory mechanisms to maintain IAP function.
-
Investigation: Perform Western blot analysis to compare the levels of cIAP1, cIAP2, and XIAP in your resistant clones versus the parental sensitive cells, both at baseline and after treatment.
-
-
Dysregulation of the NF-κB Pathway: The NF-κB signaling pathway is a key regulator of inflammation and cell survival and is modulated by IAPs. Alterations in this pathway can contribute to resistance.
-
Investigation: Analyze the activation status of the canonical and non-canonical NF-κB pathways in your cell lines. This can be done by examining the phosphorylation and nuclear translocation of key NF-κB subunits (e.g., p65, RelB) via Western blot or immunofluorescence.
-
-
Upregulation of other Anti-Apoptotic Proteins: Cells may upregulate other anti-apoptotic proteins from the Bcl-2 family (e.g., Bcl-2, Bcl-xL, Mcl-1) to bypass IAP inhibition.
-
Investigation: Use Western blotting to assess the expression levels of key Bcl-2 family proteins.
-
Strategies to Overcome Resistance:
-
Combination with Bcl-2 Family Inhibitors: Combining this compound with BH3 mimetics (e.g., Venetoclax, Navitoclax) could be a rational approach to co-target different anti-apoptotic mechanisms.
-
Targeting Downstream Effectors: Investigate downstream signaling pathways that are hyperactivated in resistant cells and consider targeting them with specific inhibitors.
FAQ 3: Unexpected Immunosuppressive Effects in the Tumor Microenvironment
Question: In our syngeneic mouse model, we've observed that the combination of this compound and radiotherapy, while controlling tumor growth initially, leads to a decrease in cytotoxic immune cells in the tumor microenvironment. Why is this happening, and how can it be addressed?
Answer:
Recent preclinical findings suggest that while this compound can have immunomodulatory effects, its combination with chemoradiotherapy might, under certain circumstances, lead to an immunosuppressive tumor microenvironment. This could be a contributing factor to the lack of efficacy seen in recent clinical trials.
Observed Effects:
-
A reduction in the numbers of tumor-infiltrating cytotoxic CD8+ T-cells and NK cells.
-
Remaining CD8+ T-cells may express markers of exhaustion (e.g., PD-1hi, CD38hi).
-
Downregulation of gene expression associated with immune-related pathways.
Potential Explanations and Strategies:
-
Predominance of Apoptosis over Immunogenic Cell Death: this compound primarily promotes apoptosis, which is generally considered immunologically silent or even tolerogenic, as opposed to more immunogenic forms of cell death like necroptosis. This might reduce the release of damage-associated molecular patterns (DAMPs) that are crucial for activating an anti-tumor immune response.
-
Strategies to Enhance Immunogenicity:
-
Combination with Immunotherapy: Combining this compound with immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1) is a rational strategy. Preclinical data suggests that this compound can increase the expression of PD-1 and PD-L1 in the tumor microenvironment, potentially sensitizing tumors to checkpoint blockade.
-
Modulating the Tumor Microenvironment: Consider co-administering agents that can promote an inflammatory TME and counteract the potential immunosuppressive effects. This could include toll-like receptor (TLR) agonists or STING agonists.
-
Alternative Dosing and Scheduling: Explore different dosing schedules of this compound and radiation to see if a more immunologically favorable response can be achieved.
-
II. Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of this compound and other IAP inhibitors. Note that publicly available, comprehensive quantitative data for this compound across a wide range of HNSCC cell lines is limited.
Table 1: In Vitro Activity of IAP Inhibitors in Cancer Cell Lines
| Compound | Cell Line(s) | Assay Type | Endpoint | Result | Reference |
| This compound | MDA-MB-231 (Breast), SK-OV-3 (Ovarian) | Cell Viability | IC50 | 144 nM, 142 nM | |
| This compound | Ovarian Cancer Cell Lines | Cell Viability | IC50 | 0.05 - 0.5 µg/mL | |
| This compound | SCC4, SCC4cisR (Tongue Cancer) | Cytotoxicity | - | Minimal cytotoxic properties alone | |
| LCL161 | Panel of HNSCC cell lines | Cell Viability | IC50 | 32 - 95 µM | |
| SM-164 | UMSCC-1, UMSCC-12, UMSCC-17B, UMSCC-74B | Cell Viability | IC50 | 22 - 57 µM | |
| Birinapant | HNSCC cell lines | Cell Viability | - | Resistant to monotherapy |
Table 2: Effects of this compound on Cell Death and Survival in HNSCC Cell Lines
| Cell Line | Treatment | Endpoint | Observation | Reference |
| CLS-354 | This compound (16.7 µM) | Doubling Time | Increased by 73% | |
| RPMI-2650 | This compound (16.7 µM) + 2 Gy IR | Doubling Time | Increased by 70% compared to IR alone | |
| Various HNSCC | This compound (16.7 µM) | Cell Death | 9% to 42% increase compared to control | |
| HSC4 | This compound + IR | Cell Death | Synergistic increase in cell death | |
| Various HNSCC | This compound (8.4 µM and 16.7 µM) | Clonogenic Survival | Clear decrease in survival fraction |
Table 3: Immunomodulatory Effects of this compound in Preclinical Models
| Model | Treatment | Immune Cell Population | Change | Reference |
| Syngeneic mouse model of SCCHN | This compound + CRT | CD8+ T-cells | Decreased numbers | |
| Syngeneic mouse model of SCCHN | This compound + CRT | NK cells | Decreased numbers | |
| Pre-operative SCCHN patients | This compound monotherapy | Tumor-infiltrating lymphocytes | Significantly increased | |
| Pre-operative SCCHN patients | This compound monotherapy | PD-1 and PD-L1 positive immune cells | Significantly increased | |
| MC38 syngeneic tumor-bearing mice | This compound + RT (extended dosing) | CD8+ T cells | Trend of increased numbers |
III. Experimental Protocols
This section provides detailed methodologies for key experiments relevant to studying this compound.
Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment, a measure of reproductive integrity.
Materials:
-
Complete cell culture medium
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Cell culture dishes (e.g., 6-well plates)
-
Crystal violet staining solution (0.5% crystal violet in methanol)
-
Incubator (37°C, 5% CO2)
-
Irradiator (if applicable)
Protocol:
-
Cell Seeding:
-
Harvest and count cells to be tested.
-
Plate a predetermined number of cells into each well of a 6-well plate. The number of cells to plate will depend on the cell line and the expected toxicity of the treatment and should be optimized beforehand to yield 50-150 colonies in the untreated control.
-
Allow cells to attach for at least 6 hours.
-
-
Treatment:
-
Treat cells with the desired concentrations of this compound, radiation, or combination thereof.
-
For radiation treatment, irradiate the plates using a calibrated source.
-
-
Incubation:
-
Incubate the plates for 7-14 days, depending on the doubling time of the cell line, until visible colonies are formed in the control wells.
-
-
Staining:
-
Aspirate the medium from the wells.
-
Gently wash the wells with PBS.
-
Fix the colonies with 100% methanol for 10-15 minutes.
-
Remove the methanol and add crystal violet solution to each well, ensuring all colonies are covered.
-
Incubate at room temperature for 10-30 minutes.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
-
Colony Counting:
-
Count the number of colonies containing at least 50 cells.
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group.
-
PE = (Number of colonies counted / Number of cells plated) x 100%
-
SF = (Number of colonies counted / (Number of cells plated x (PE of control / 100)))
-
-
Apoptosis/Necrosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin-binding buffer (typically 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
PBS
-
Flow cytometry tubes
-
Flow cytometer
Protocol:
-
Cell Preparation:
-
Seed and treat cells as required for your experiment.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like Accutase or brief trypsinization.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin-binding buffer to each tube.
-
Analyze the samples on a flow cytometer as soon as possible.
-
Interpretation:
-
Annexin V-negative, PI-negative: Viable cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells (or cells with compromised membrane integrity due to handling)
-
-
Western Blot for IAP and Apoptosis Markers
This technique is used to detect the levels of specific proteins, such as cIAP1, XIAP, and cleaved caspase-3.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cIAP1, anti-XIAP, anti-cleaved caspase-3, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction:
-
Lyse cells in ice-cold lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Determine the protein concentration of each sample.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
-
IV. Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. debiopharm.com [debiopharm.com]
- 2. This compound Improves Overall Survival in Patients with Head and Neck Squamous-Cell Carcinoma | Value-Based Cancer Care [valuebasedcancer.com]
- 3. origene.com [origene.com]
- 4. The Effect of this compound Combined with Ionizing Radiation on HNSCC and Normal Tissue Cells and the Impact of this compound on Its Targeted Proteins cIAP1 and XIAP [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Experimental Protocols for Long-Term Xevinapant Treatment
This technical support center provides researchers, scientists, and drug development professionals with guidance on refining experimental protocols for the long-term use of Xevinapant. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during in vitro and in vivo studies.
Important Note for Researchers: In June 2024, Merck KGaA announced the discontinuation of the Phase III TrilynX and X-Ray Vision clinical trials for this compound.[1][2][3][4][5] The TrilynX study was halted after an interim analysis concluded that the trial was unlikely to meet its primary endpoint of prolonging event-free survival. An unfavorable safety profile was also noted. This development provides critical context for ongoing and future preclinical and clinical research involving this compound and other IAP inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an orally available, small-molecule mimetic of the endogenous Second Mitochondria-derived Activator of Caspases (SMAC). It functions as an antagonist of Inhibitor of Apoptosis Proteins (IAPs), specifically targeting cIAP1, cIAP2, and X-linked IAP (XIAP). By binding to these IAPs, this compound promotes their degradation, thereby removing the inhibition of caspases and sensitizing cancer cells to apoptosis (programmed cell death). Additionally, by inhibiting cIAP1/2, this compound can activate the non-canonical NF-κB signaling pathway, which may enhance anti-tumor immune responses.
Q2: What were the key findings from the Phase II clinical trial of this compound?
A2: In a randomized Phase II study involving patients with unresected locally advanced squamous cell carcinoma of the head and neck (LA SCCHN), the addition of this compound to standard chemoradiotherapy (CRT) showed a significant improvement in locoregional control at 18 months compared to placebo plus CRT. Extended follow-up of this study demonstrated a marked improvement in 5-year overall survival. These promising results led to the initiation of the since-discontinued Phase III trials.
Q3: Why were the Phase III TrilynX and X-Ray Vision trials for this compound discontinued?
A3: The Phase III trials were stopped because a pre-planned interim analysis of the TrilynX study indicated that it was unlikely to meet its primary endpoint of improving event-free survival in patients with unresected LA SCCHN. The decision to halt the X-Ray Vision trial was made based on the totality of the data.
Troubleshooting Guide for Long-Term this compound Experiments
| Issue | Potential Cause | Recommended Action |
| Decreased Efficacy Over Time (Acquired Resistance) | Upregulation of other anti-apoptotic proteins. | - Perform Western blot or qPCR to assess levels of other IAP family members (e.g., survivin) or Bcl-2 family proteins. - Consider combination therapies with inhibitors of these alternative anti-apoptotic pathways. |
| Upregulation of cIAP2. | - Research suggests that TNFα-induced upregulation of cIAP2 can mediate resistance to SMAC mimetics. - Analyze cIAP2 expression levels post-treatment. - Investigate co-treatment with agents that can mitigate this upregulation. | |
| Alterations in the TNFα signaling pathway. | - The efficacy of some SMAC mimetics is dependent on autocrine TNFα production. - Measure TNFα levels in the cell culture supernatant. - Assess the expression of TNF receptors on the cancer cells. | |
| High Variability in Experimental Replicates | Inconsistent drug concentration. | - Ensure complete solubilization of this compound stock solution. - Prepare fresh dilutions for each experiment. - Verify the stability of this compound in your specific cell culture medium over the duration of the experiment. |
| Cell health and passage number. | - Use cells within a consistent and low passage number range. - Regularly monitor cell morphology and growth rates of untreated control cells. | |
| Unexpected Cytotoxicity in Control (Vehicle-Treated) Cells | High concentration of solvent (e.g., DMSO). | - Ensure the final concentration of the vehicle is non-toxic to the cells (typically <0.1% for DMSO). - Run a vehicle-only toxicity curve to determine the maximum tolerated concentration. |
| Difficulty in Detecting Apoptosis | Timing of the assay. | - Apoptosis is a dynamic process. Perform a time-course experiment to identify the optimal time point for apoptosis detection after this compound treatment. |
| Insufficient drug concentration. | - Perform a dose-response study to determine the optimal concentration for inducing apoptosis in your specific cell line. Preclinical studies have used concentrations ranging from low to mid-micromolar. | |
| Cell line resistance. | - Some cell lines may be inherently resistant to IAP inhibitors. Confirm the expression of cIAP1, cIAP2, and XIAP in your cell line. |
Experimental Protocols
Long-Term In Vitro Treatment of Cancer Cell Lines with this compound
This protocol is a general guideline and should be optimized for specific cell lines and experimental goals.
-
Cell Seeding: Plate cells at a density that allows for logarithmic growth over the intended treatment period without reaching over-confluency.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM). Store at -20°C or as recommended by the supplier. Prepare fresh working dilutions in cell culture medium for each treatment.
-
Treatment:
-
Allow cells to adhere and resume logarithmic growth for 24 hours after seeding.
-
Replace the medium with fresh medium containing the desired concentration of this compound or vehicle control. Effective concentrations in preclinical studies have ranged from approximately 8.4 µM to 16.7 µM for growth inhibition and induction of cell death in HNSCC cell lines.
-
For long-term studies, replace the medium with fresh this compound-containing medium every 2-3 days to ensure a consistent drug concentration.
-
-
Monitoring and Assays:
-
Cell Viability and Proliferation: At regular intervals (e.g., every 2-3 days), assess cell viability using assays such as MTT, MTS, or a trypan blue exclusion assay.
-
Apoptosis: To quantify apoptosis, use techniques like Annexin V/Propidium Iodide staining followed by flow cytometry, or caspase activity assays (e.g., Caspase-Glo 3/7).
-
Colony Formation Assay: To assess long-term survival and proliferative capacity, perform a clonogenic assay after the treatment period.
-
Western Blotting: Analyze the expression of target proteins (cIAP1, cIAP2, XIAP) and downstream markers of apoptosis (e.g., cleaved PARP, cleaved Caspase-3) and NF-κB signaling (e.g., p52, RelB). Note that SMAC mimetics can induce the degradation of cIAP1 and cIAP2.
-
Long-Term In Vivo Treatment in a Syngeneic Mouse Model
This protocol is based on a preclinical study using an MC38 syngeneic tumor model and should be adapted and approved by the relevant institutional animal care and use committee.
-
Tumor Implantation: Subcutaneously implant cancer cells (e.g., 1 x 106 MC38 cells) into the flank of immunocompetent mice (e.g., C57BL/6).
-
Treatment Initiation: When tumors reach a palpable size (e.g., 50-100 mm3), randomize mice into treatment groups.
-
This compound Administration:
-
Administer this compound orally at a dose of 100 mg/kg once daily.
-
The treatment duration can be varied to assess the impact of extended dosing. A study showed that extended dosing for 4 weeks post-radiotherapy improved therapeutic efficacy.
-
-
Tumor Monitoring and Efficacy Assessment:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and overall health status regularly.
-
At the end of the study, tumors can be excised for further analysis.
-
-
Pharmacodynamic and Mechanistic Studies:
-
Immunohistochemistry/Immunofluorescence: Analyze the expression of IAPs, apoptosis markers, and immune cell infiltration within the tumor microenvironment.
-
Flow Cytometry: Characterize immune cell populations (e.g., CD8+ T cells) within the tumor and spleen.
-
Quantitative Data from Preclinical and Clinical Studies
Table 1: Preclinical Efficacy of this compound in HNSCC Cell Lines
| Cell Line | Treatment | Effect | Reference |
| Various HNSCC lines | This compound (8.4 µM and 16.7 µM) | Significant decrease in survival fraction in colony formation assays. | |
| HSC4 | This compound (16.7 µM) + 2 Gy IR | Supra-additive effect on reducing cell survival. |
Table 2: Key Efficacy Endpoints from the Phase II Trial of this compound in LA SCCHN
| Endpoint | This compound + CRT | Placebo + CRT | Hazard Ratio (95% CI) | p-value | Reference |
| 5-Year Overall Survival | 53% | 28% | 0.47 (0.27-0.84) | 0.0101 | |
| 3-Year Progression-Free Survival | Not Reached | 16.9 months | 0.33 (0.17-0.67) | 0.0019 |
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits XIAP and cIAP1/2, promoting apoptosis and anti-tumor immunity.
Caption: Workflow for long-term in vitro this compound treatment and analysis.
References
- 1. Merck KGaA Abandons Trials After Phase III Head and Neck Cancer Study Failure [synapse.patsnap.com]
- 2. Merck KGaA Fails Phase III Study in Head and Neck Cancer, Scraps Trials - BioSpace [biospace.com]
- 3. lifescivoice.com [lifescivoice.com]
- 4. biopharmaapac.com [biopharmaapac.com]
- 5. firstwordpharma.com [firstwordpharma.com]
Methods to mitigate Xevinapant-induced adverse events in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the IAP inhibitor Xevinapant in in vivo models. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally available, small-molecule antagonist of Inhibitor of Apoptosis Proteins (IAPs), specifically targeting cIAP1, cIAP2, and XIAP.[1][2][3] By inhibiting these proteins, this compound promotes programmed cell death (apoptosis) in cancer cells and is thought to enhance the efficacy of treatments like chemotherapy and radiotherapy.[4][5] It mimics the function of the endogenous protein SMAC (Second Mitochondria-derived Activator of Caspases), which is a natural inhibitor of IAPs.
Q2: What are the most common adverse events observed with this compound in in vivo studies, particularly in combination with chemoradiotherapy (CRT)?
Clinical trials of this compound in combination with CRT have reported a range of adverse events. The most frequently observed treatment-emergent adverse events (TEAEs) include:
-
Hematological: Anemia and neutropenia are common.
-
Gastrointestinal: Stomatitis (oral mucositis), dysphagia (difficulty swallowing), and weight loss are frequently reported.
-
General: Fatigue and nausea.
The Phase 3 TrilynX study, which evaluated this compound plus CRT in patients with head and neck squamous cell carcinoma (HNSCC), was discontinued due to an unfavorable safety profile and lack of efficacy, highlighting the significance of these adverse events.
Troubleshooting Guides for In Vivo Experiments
This section provides guidance on how to manage and mitigate common adverse events associated with this compound administration in a research setting.
Issue 1: Hematological Toxicity - Anemia and Neutropenia
Symptoms in Animal Models:
-
Pale extremities (anemia).
-
Increased susceptibility to infections (neutropenia).
-
Reduced activity levels.
Mitigation and Management Strategies:
| Strategy | Detailed Protocol / Consideration |
| Monitoring | Regular monitoring of complete blood counts (CBCs) is crucial. Blood samples can be collected via tail vein or retro-orbital sinus puncture at baseline and at regular intervals throughout the study. |
| Recombinant Human Granulocyte Colony-Stimulating Factor (G-CSF) | For neutropenia, prophylactic or therapeutic administration of G-CSF can be considered. Filgrastim and its long-acting version, pegfilgrastim, are commonly used to stimulate neutrophil production. A typical preclinical dose of filgrastim in mice is 100-300 µg/kg/day, administered subcutaneously. |
| Erythropoiesis-Stimulating Agents (ESAs) | For anemia, the use of ESAs like recombinant human erythropoietin (EPO) can be explored to stimulate red blood cell production. However, the use of ESAs in the context of cancer is a subject of debate due to potential risks of tumor progression, so this should be carefully considered in the experimental design. |
| Blood Transfusion | In cases of severe anemia, blood transfusions can be performed in animal models, though this is technically challenging and may require specialized procedures. |
Experimental Protocol for Monitoring Hematological Toxicity:
-
Baseline Blood Collection: Collect 50-100 µL of blood from each animal via a suitable method (e.g., tail vein) before the start of treatment.
-
Treatment Administration: Administer this compound and/or CRT as per the study protocol.
-
Regular Blood Monitoring: Collect blood samples at predetermined time points (e.g., weekly or bi-weekly) to perform CBCs.
-
Intervention: If pre-defined hematological toxicity criteria are met (e.g., a significant drop in hemoglobin or absolute neutrophil count), initiate the chosen mitigation strategy (e.g., G-CSF administration).
-
Data Analysis: Compare blood parameters between treatment and control groups to assess the severity of toxicity and the efficacy of the mitigation strategy.
Issue 2: Gastrointestinal Toxicity - Oral Mucositis and Stomatitis
Symptoms in Animal Models:
-
Redness, swelling, and ulceration of the oral mucosa.
-
Reduced food and water intake.
-
Weight loss.
-
Dehydration.
Mitigation and Management Strategies:
| Strategy | Detailed Protocol / Consideration |
| Animal Models of Mucositis | The hamster cheek pouch model is a well-established model for studying chemotherapy- and radiation-induced oral mucositis. |
| Oral Care Protocols | Maintaining good oral hygiene in animal models can be challenging but is important. Gentle cleansing of the oral cavity with a soft swab and saline may help. |
| Pain Management | Systemic analgesics may be required to manage pain associated with mucositis and encourage food and water intake. |
| Dietary Modification | Provide soft, palatable, and high-calorie food to encourage eating. A liquid or gel-based diet can be beneficial for animals with severe oral pain. |
Experimental Protocol for Assessing Oral Mucositis:
-
Induction of Mucositis: Administer this compound in combination with radiation targeted to the head and neck region in a suitable animal model (e.g., hamster or mouse).
-
Macroscopic Scoring: Visually inspect and score the severity of oral mucositis daily or every other day using a standardized scoring system (e.g., based on erythema, ulceration, and tissue swelling).
-
Histopathological Analysis: At the end of the study, collect oral mucosal tissues for histological examination to assess the extent of inflammation, ulceration, and cellular damage.
-
Mitigation Strategy Testing: Test the efficacy of potential mitigating agents by administering them before, during, or after the induction of mucositis and comparing the outcomes to a control group.
Issue 3: Nutritional Deficiencies - Dysphagia and Weight Loss
Symptoms in Animal Models:
-
Difficulty or inability to eat and drink.
-
Progressive weight loss.
-
Cachexia (muscle wasting).
Mitigation and Management Strategies:
| Strategy | Detailed Protocol / Consideration |
| Nutritional Support | Provide highly palatable, energy-dense, and easily digestible food. This can include commercially available high-calorie dietary supplements for rodents. |
| Hydration | Ensure easy access to water. In cases of severe dehydration, subcutaneous or intraperitoneal fluid administration may be necessary. |
| Feeding Tubes | For severe dysphagia, gavage feeding can be used to provide nutrition directly into the stomach. This requires proper training to avoid injury to the animal. |
Signaling Pathways and Experimental Workflows
This compound's Dual Mechanism of Action
This compound functions by inhibiting IAP proteins, which leads to two main anti-cancer effects: the restoration of apoptosis and the enhancement of anti-tumor immunity.
Experimental Workflow for Mitigating this compound-Induced Neutropenia
This workflow outlines a typical preclinical experiment to test a mitigating agent for this compound-induced neutropenia.
Logical Relationship for Managing Multiple Adverse Events
Managing multiple, concurrent adverse events requires a prioritized and integrated approach.
Disclaimer: The information provided in this technical support center is for research purposes only and should not be considered as medical advice. All animal experiments should be conducted in accordance with institutional guidelines and regulations.
References
- 1. Future Therapeutic Directions for Smac-Mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effect of this compound Combined with Ionizing Radiation on HNSCC and Normal Tissue Cells and the Impact of this compound on Its Targeted Proteins cIAP1 and XIAP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Smac mimetics increase cancer cell response to chemotherapeutics in a TNF-α-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multifaceted Evaluation of Inhibitors of Anti-Apoptotic Proteins in Head and Neck Cancer: Insights from In Vitro, In Vivo, and Clinical Studies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashfordstpeters.net [ashfordstpeters.net]
Validation & Comparative
A Comparative Analysis of Xevinapant and Other IAP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapies, Inhibitor of Apoptosis Protein (IAP) inhibitors have emerged as a promising class of drugs. These agents, also known as SMAC mimetics, function by antagonizing IAP proteins, thereby promoting apoptosis in cancer cells. This guide provides a comparative overview of Xevinapant (formerly Debio 1143/AT-406) and other notable IAP inhibitors, including LCL161, Birinapant, and GDC-0152, with a focus on their mechanisms of action, preclinical and clinical data, and relevant experimental methodologies.
Introduction to IAP Inhibition
Inhibitor of Apoptosis Proteins (IAPs) are a family of anti-apoptotic proteins that are often overexpressed in cancer cells, contributing to tumor survival and resistance to therapy.[1] Key members of this family include X-linked inhibitor of apoptosis protein (XIAP), cellular IAP1 (cIAP1), and cellular IAP2 (cIAP2).[2] IAPs exert their anti-apoptotic effects through various mechanisms, primarily by directly inhibiting caspases (the executioners of apoptosis) and by modulating NF-κB signaling pathways.[2][3]
Second Mitochondria-derived Activator of Caspases (SMAC) is an endogenous antagonist of IAPs.[4] SMAC mimetics are synthetic small molecules designed to mimic the function of SMAC, thereby relieving the IAP-mediated suppression of apoptosis. These compounds typically bind to the Baculoviral IAP Repeat (BIR) domains of IAPs, leading to their degradation and subsequent activation of apoptotic pathways.
Comparative Overview of IAP Inhibitors
This section provides a comparative summary of this compound and other key IAP inhibitors in clinical development.
Table 1: General Properties of Selected IAP Inhibitors
| Inhibitor | Alias(es) | Valency | Primary Targets | Developer/Sponsor | Oral Bioavailability |
| This compound | Debio 1143, AT-406 | Monovalent | cIAP1, cIAP2, XIAP | Debiopharm/Merck KGaA | Yes |
| LCL161 | Monovalent | cIAP1, cIAP2, XIAP | Novartis | Yes | |
| Birinapant | TL32711 | Bivalent | cIAP1, cIAP2 > XIAP | TetraLogic Pharmaceuticals | No (IV administration) |
| GDC-0152 | Monovalent | cIAP1, cIAP2, XIAP | Genentech/Roche | Yes |
Table 2: Preclinical Antitumor Activity of Selected IAP Inhibitors
| Inhibitor | Cell Lines Tested | Observed In Vitro Effects | In Vivo Models | Observed In Vivo Effects | Reference(s) |
| This compound | Head and Neck Squamous Cell Carcinoma (HNSCC), Ovarian, Breast Cancer | Induces apoptosis, sensitizes to chemotherapy and radiation. | HNSCC, Breast Cancer Xenografts | Tumor growth inhibition. | |
| LCL161 | Multiple Myeloma, Glioblastoma, Hepatocellular Carcinoma, etc. | Induces apoptosis, cell cycle arrest, necroptosis. | Osteosarcoma Xenografts | Suppressed tumor growth. | |
| Birinapant | Ovarian, Colorectal, Leukemia | Potent induction of apoptosis. | Solid tumor and hematological malignancy models | Antitumor activity. | |
| GDC-0152 | Glioblastoma, Melanoma | Induces cIAP1 degradation and apoptosis. | Breast Cancer Xenografts | Single-agent antitumor activity. |
Mechanism of Action: Signaling Pathways
IAP inhibitors modulate two primary signaling pathways: the apoptosis pathway and the NF-κB signaling pathway.
Apoptosis Induction
By inhibiting IAPs, SMAC mimetics remove the brakes on the apoptotic machinery. Specifically, inhibition of XIAP leads to the activation of caspases-3, -7, and -9, which are crucial for executing programmed cell death. The degradation of cIAP1 and cIAP2 enhances the extrinsic apoptosis pathway mediated by TNF-α.
Figure 1: IAP inhibitors promote apoptosis by blocking the inhibitory effects of cIAP1/2 and XIAP on caspases.
NF-κB Pathway Activation
The degradation of cIAP1/2 induced by SMAC mimetics leads to the stabilization of NF-κB-inducing kinase (NIK), which in turn activates the non-canonical NF-κB pathway. This pathway is involved in immune modulation and can contribute to the anti-tumor effects of IAP inhibitors. However, SMAC mimetics can also activate the canonical NF-κB pathway via TNF-α signaling, which can have pro-survival effects, creating a complex regulatory network.
References
- 1. IAP Inhibition [merckgrouponcology.com]
- 2. A Review of the Current Impact of Inhibitors of Apoptosis Proteins and Their Repression in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitor of Apoptosis (IAP) Proteins–Modulators of Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Effect of this compound Combined with Ionizing Radiation on HNSCC and Normal Tissue Cells and the Impact of this compound on Its Targeted Proteins cIAP1 and XIAP - PMC [pmc.ncbi.nlm.nih.gov]
Xevinapant Sensitivity: An In-Depth Biomarker Validation and Comparative Analysis
A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the current landscape for validating biomarkers to predict sensitivity to Xevinapant, an investigational oral small-molecule inhibitor of apoptosis proteins (IAPs). It objectively compares this compound with alternative therapeutic strategies, presenting supporting experimental data, detailed methodologies, and the latest clinical trial outcomes. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.
Executive Summary
This compound, a SMAC mimetic, targets cellular inhibitor of apoptosis proteins 1 and 2 (cIAP1/2) and X-linked inhibitor of apoptosis protein (XIAP) to restore apoptotic signaling in cancer cells. Initially showing promise in a Phase II trial for locally advanced squamous cell carcinoma of the head and neck (HNSCC), subsequent Phase III trials (TrilynX and X-Ray Vision) were recently discontinued due to a lack of efficacy and an unfavorable safety profile.[1][2][3] This outcome underscores the critical need for validated predictive biomarkers to identify patient populations who might benefit from IAP inhibitors. This guide will delve into the proposed biomarkers for this compound sensitivity, compare its performance with other IAP inhibitors and standard-of-care treatments for HNSCC, and provide detailed experimental protocols for biomarker assessment.
This compound: Mechanism of Action and Signaling Pathways
This compound functions by mimicking the endogenous pro-apoptotic protein SMAC/DIABLO, binding to IAPs and preventing them from inhibiting caspases. This dual targeting of cIAP1/2 and XIAP is intended to reactivate both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways. Furthermore, inhibition of cIAP1/2 can lead to the activation of the non-canonical NF-κB pathway, which may enhance anti-tumor immune responses.
References
Xevinapant Efficacy Across Diverse Cancer Histologies: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Xevinapant's performance in various cancer histologies, supported by experimental data from key clinical trials. This compound (formerly Debio 1143) is an investigational, orally available, small-molecule antagonist of Inhibitor of Apoptosis Proteins (IAPs). Its mechanism of action centers on restoring the natural process of programmed cell death, or apoptosis, in cancer cells and enhancing anti-tumor immunity.[1][2]
Mechanism of Action: Restoring Apoptotic Signaling
This compound functions as a second mitochondrial-derived activator of caspases (SMAC) mimetic, targeting and inhibiting key IAPs, namely X-linked inhibitor of apoptosis protein (XIAP) and cellular IAPs 1 and 2 (cIAP1/2).[2][3] These proteins are often overexpressed in cancer cells, leading to resistance to apoptosis and treatment.
By inhibiting XIAP, this compound directly removes the block on caspases-3, -7, and -9, key executioners of the intrinsic apoptotic pathway.[3] Inhibition of cIAP1/2 promotes the assembly of pro-apoptotic complexes in the extrinsic pathway, which is initiated by death receptors like the TNF receptor. Furthermore, cIAP1/2 inhibition can lead to the activation of the non-canonical NF-κB pathway, which may enhance the anti-tumor immune response.
Below is a diagram illustrating the proposed signaling pathway of this compound.
Data Presentation: Efficacy in Different Cancer Histologies
The clinical development of this compound has primarily focused on Head and Neck Squamous Cell Carcinoma (HNSCC), with investigations in other solid tumors, including Non-Small Cell Lung Cancer (NSCLC).
Head and Neck Squamous Cell Carcinoma (HNSCC)
This compound has shown both promising and disappointing results in clinical trials for locally advanced HNSCC (LA-HNSCC).
Phase 2 Trial (NCT02022098): Unresected LA-HNSCC
This randomized, double-blind, placebo-controlled study evaluated this compound in combination with standard-of-care chemoradiotherapy (CRT). The results, with a 5-year follow-up, were encouraging.
| Efficacy Endpoint | This compound + CRT | Placebo + CRT | Hazard Ratio (95% CI) / p-value |
| Overall Survival (OS) at 5 years | 53% | 28% | HR: 0.47 (0.27-0.84), p=0.0101 |
| Median OS | Not Reached | 36.1 months | - |
| Progression-Free Survival (PFS) at 3 years | 72% | 36% | HR: 0.33 (0.17-0.67), p=0.0019 |
| Median PFS | Not Reached | 16.9 months | - |
| Locoregional Control at 18 months | 54% | 33% | OR: 2.74 (1.15-6.53), p=0.0232 |
Phase 3 Trial (TrilynX - NCT04459715): Unresected LA-HNSCC
This confirmatory phase 3 trial was discontinued due to futility at a pre-planned interim analysis, as the addition of this compound to CRT did not improve event-free survival (EFS) and was associated with an unfavorable safety profile.
| Efficacy Endpoint | This compound + CRT (n=364) | Placebo + CRT (n=366) | Hazard Ratio (95% CI) / p-value |
| Median Event-Free Survival (EFS) | 19.4 months | 33.1 months | HR: 1.33 (1.05-1.67) |
| Median Progression-Free Survival (PFS) | 26.8 months | 33.1 months | HR: 1.24 (0.97-1.57) |
| Overall Survival (OS) | Not Reached | Not Reached | HR: 1.39 (1.04-1.86) |
Non-Small Cell Lung Cancer (NSCLC)
Phase 1b Trial (NCT03270176): Advanced Solid Tumors (NSCLC Expansion Cohort)
This open-label, non-randomized study evaluated this compound in combination with the anti-PD-L1 antibody avelumab in patients with advanced solid tumors, with a dose-expansion cohort for NSCLC. The combination did not demonstrate superiority over historical data for avelumab monotherapy.
| Efficacy Endpoint | This compound + Avelumab (n=38) |
| Objective Response Rate (ORR) | 10.5% (4 partial responses) |
| Disease Control Rate (DCR) | 60.5% |
| Median Duration of Response (DoR) | 15.9 months |
| Median Progression-Free Survival (PFS) | 3.5 months |
| Median Overall Survival (OS) | 9.4 months |
Ovarian Cancer
Currently, there is no published clinical efficacy data for this compound in ovarian cancer. However, preclinical studies have suggested that this compound may reverse carboplatin resistance in ovarian cancer cell lines by inducing either apoptosis or necroptosis. These findings provide a rationale for its clinical investigation in this histology.
Experimental Protocols
Below are summaries of the methodologies for the key clinical trials cited.
Phase 2 Trial in HNSCC (NCT02022098)
-
Study Design: A randomized, double-blind, placebo-controlled phase 2 trial.
-
Patient Population: 96 patients with unresected, locally advanced squamous cell carcinoma of the head and neck.
-
Treatment Arms:
-
Experimental Arm: this compound (200 mg/day on days 1-14 of a 21-day cycle for 3 cycles) plus standard-of-care chemoradiotherapy (cisplatin 100 mg/m² every 3 weeks for 3 cycles and intensity-modulated radiotherapy [70 Gy in 35 fractions]).
-
Control Arm: Placebo plus the same chemoradiotherapy regimen.
-
-
Primary Endpoint: Locoregional control rate at 18 months.
-
Secondary Endpoints: Progression-free survival, overall survival, and safety.
Phase 3 Trial in HNSCC (TrilynX - NCT04459715)
-
Study Design: An international, randomized, double-blind, placebo-controlled phase 3 study.
-
Patient Population: Approximately 730 patients with unresected, locally advanced squamous cell carcinoma of the head and neck.
-
Treatment Arms:
-
Experimental Arm: Six cycles of this compound (200 mg once daily on days 1-14 of a 21-day cycle) combined with CRT (cisplatin 100 mg/m² on day 2 of every 3-week cycle for up to three cycles, and intensity-modulated radiotherapy [70 Gy in 35 fractions]).
-
Control Arm: Matched placebo plus the same CRT regimen.
-
-
Primary Endpoint: Event-free survival (EFS).
-
Secondary Endpoints: Overall survival, progression-free survival, and safety.
Phase 1b Trial in Advanced Solid Tumors (NCT03270176)
-
Study Design: An open-label, non-randomized, multicenter, phase 1b dose-finding study with a dose-expansion cohort.
-
Patient Population:
-
Part A (Dose Escalation): Patients with advanced solid tumors.
-
Part B (Dose Expansion): Patients with advanced non-small-cell lung cancer who had progressed after one line of platinum-based chemotherapy.
-
-
Treatment:
-
Part A: Escalating doses of this compound (100, 150, 200, or 250 mg/day on days 1-10 and 15-24) in combination with avelumab (10 mg/kg) on days 1 and 15 of a 28-day cycle.
-
Part B: this compound at the recommended phase 2 dose (200 mg/day) plus avelumab.
-
-
Primary Objectives:
-
Part A: To determine the maximum tolerated dose and recommended phase 2 dose of this compound in combination with avelumab.
-
Part B: To assess the anti-tumor activity of the combination.
-
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the clinical trials discussed.
References
Reproducibility of Preclinical Findings on Xevinapant's Synergy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of Xevinapant, a first-in-class inhibitor of apoptosis proteins (IAP) antagonist, in combination with standard cancer therapies. We present a comprehensive analysis of its synergistic effects, supported by experimental data, and compare it with alternative therapeutic strategies. This document aims to facilitate a deeper understanding of this compound's preclinical profile and its potential for clinical translation.
Executive Summary
This compound (formerly Debio 1143) is an oral, small-molecule SMAC mimetic that targets cellular inhibitor of apoptosis proteins 1 and 2 (cIAP1/2) and X-linked inhibitor of apoptosis protein (XIAP). By inhibiting these proteins, this compound restores the natural process of apoptosis in cancer cells, thereby sensitizing them to the effects of chemotherapy and radiotherapy.[1] Preclinical studies have consistently demonstrated that this compound acts synergistically with radiotherapy and chemotherapy in head and neck squamous cell carcinoma (HNSCC) models. This guide delves into the quantitative data from these pivotal preclinical studies and juxtaposes them with findings for other IAP inhibitors and the standard-of-care EGFR inhibitor, Cetuximab.
Mechanism of Action: this compound-Mediated Re-activation of Apoptosis
This compound's primary mechanism of action involves the inhibition of IAPs, which are often overexpressed in cancer cells and contribute to treatment resistance. By mimicking the endogenous IAP inhibitor SMAC (Second Mitochondria-derived Activator of Caspases), this compound binds to IAPs, leading to their degradation and the subsequent activation of caspases, the key executioners of apoptosis. This process restores the cancer cells' sensitivity to apoptotic stimuli induced by therapies like radiation and chemotherapy.
Comparative Analysis of Preclinical Synergy
The following tables summarize the quantitative data from preclinical studies, comparing the synergistic effects of this compound with radiotherapy and chemotherapy against alternative IAP inhibitors and standard-of-care treatments in HNSCC models.
In Vitro Synergy: Clonogenic Survival Assays
Clonogenic survival assays are the gold standard for assessing the cytotoxic effects of anticancer agents. The data below represents the surviving fraction of cancer cells following treatment. A lower surviving fraction indicates greater efficacy.
| Treatment | Cell Line | Surviving Fraction (at 2 Gy) | Sensitizer Enhancement Ratio (SER) | Reference |
| This compound (Debio 1143) + RT | FaDu | ~0.25 | ~1.5 | Matzinger et al., 2015[2] |
| SQ20B | ~0.30 | ~1.4 | Matzinger et al., 2015[2] | |
| Birinapant + RT | UM-SCC-46 | Not explicitly stated | Synergistic effects observed | Sun et al., 2014[3] |
| LCL161 + RT | UM-SCC-1 | ~0.40 | ~1.6 | Li et al., 2019[4] |
| Cal27 | ~0.55 | ~1.4 | Li et al., 2019 | |
| Cetuximab + RT | SQ20B | ~0.65 | ~1.2 | Cancers (Basel), 2019 |
| Radiotherapy (RT) alone | FaDu | ~0.60 | 1.0 | Matzinger et al., 2015 |
| SQ20B | ~0.68 | 1.0 | Matzinger et al., 2015 | |
| UM-SCC-1 | ~0.70 | 1.0 | Li et al., 2019 | |
| Cal27 | ~0.80 | 1.0 | Li et al., 2019 |
In Vivo Synergy: Tumor Growth Inhibition
The efficacy of combination therapies is often evaluated in vivo using xenograft models. The data below represents the mean tumor volume at a specific time point post-treatment.
| Treatment | Xenograft Model | Mean Tumor Volume (mm³) at Day 40 | % Tumor Growth Inhibition (vs. Control) | Reference |
| This compound (Debio 1143) + RT | FaDu | ~50 | ~95% | Matzinger et al., 2015 |
| SQ20B | ~150 | ~85% | Matzinger et al., 2015 | |
| Birinapant + RT | UM-SCC-46 | Not explicitly stated | Significant tumor growth delay | Sun et al., 2014 |
| LCL161 + RT | UM-SCC-1 | ~100 | ~90% | Li et al., 2019 |
| Cetuximab + RT | SQ20B | ~400 | ~60% | Cancers (Basel), 2019 |
| Radiotherapy (RT) alone | FaDu | ~400 | ~60% | Matzinger et al., 2015 |
| SQ20B | ~500 | ~50% | Matzinger et al., 2015 | |
| Vehicle Control | FaDu | ~1000 | 0% | Matzinger et al., 2015 |
| SQ20B | ~1000 | 0% | Matzinger et al., 2015 |
Detailed Experimental Protocols
To ensure the reproducibility of the findings presented, detailed methodologies for key experiments are provided below, based on the pivotal preclinical study by Matzinger et al. (2015).
Clonogenic Survival Assay
This assay determines the ability of a single cell to grow into a colony.
Protocol Details:
-
Cell Seeding: HNSCC cells (e.g., FaDu, SQ20B) were seeded in 6-well plates at densities ranging from 200 to 10,000 cells per well, depending on the radiation dose.
-
Drug Treatment: After 24 hours, cells were treated with this compound (typically at a concentration of 1-10 µM) or vehicle control.
-
Irradiation: 24 hours post-drug treatment, cells were irradiated with single doses of 2, 4, 6, or 8 Gy using a linear accelerator.
-
Colony Formation: Cells were incubated for 10-14 days to allow for colony formation.
-
Staining and Counting: Colonies were fixed with methanol and stained with 0.5% crystal violet. Colonies containing at least 50 cells were counted.
-
Data Analysis: The surviving fraction was calculated as the (number of colonies formed / number of cells seeded) x plating efficiency. The Sensitizer Enhancement Ratio (SER) was calculated as the radiation dose for control cells to achieve a certain survival fraction divided by the radiation dose for drug-treated cells to achieve the same survival fraction.
In Vivo Xenograft Study
This study evaluates the anti-tumor efficacy of combination treatments in a living organism.
Protocol Details:
-
Tumor Implantation: 5 x 10^6 FaDu or SQ20B cells were injected subcutaneously into the flank of female nude mice.
-
Treatment Initiation: When tumors reached an average volume of 100 mm³, mice were randomized into treatment groups (typically n=8-10 per group).
-
Dosing Regimen: this compound was administered daily by oral gavage at doses ranging from 50 to 100 mg/kg. Radiotherapy was delivered locally to the tumor in fractions (e.g., 2 Gy/day for 5 days).
-
Efficacy Assessment: Tumor volumes were measured twice weekly using calipers and calculated using the formula: (length x width²)/2.
-
Statistical Analysis: Tumor growth curves were plotted, and statistical significance between treatment groups was determined using appropriate statistical tests (e.g., ANOVA).
Conclusion
The preclinical data robustly support the synergistic activity of this compound with both radiotherapy and chemotherapy in HNSCC models. The quantitative data presented in this guide demonstrate that this compound combinations lead to superior anti-tumor efficacy compared to radiotherapy or chemotherapy alone, and also show a favorable profile when compared to other IAP inhibitors and the EGFR inhibitor Cetuximab in similar preclinical settings. The detailed experimental protocols provided herein should aid in the reproducibility and further investigation of these promising findings. These compelling preclinical results have provided a strong rationale for the ongoing clinical evaluation of this compound in patients with HNSCC and other solid tumors.
References
- 1. Inhibiting the inhibitors: Development of the IAP inhibitor this compound for the treatment of locally advanced squamous cell carcinoma of the head and neck - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The radiosensitizing activity of the SMAC-mimetic, Debio 1143, is TNFα-mediated in head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SMAC mimetic birinapant plus radiation eradicates human head and neck cancers with genomic amplifications of cell death genes FADD and BIRC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LCL161, a SMAC mimetic, Preferentially Radiosensitizes Human Papillomavirus Negative Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of IAP Inhibitors in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncology drug development, Inhibitor of Apoptosis (IAP) proteins present a compelling target. Their overexpression in various malignancies is linked to therapeutic resistance and poor prognosis. Small-molecule IAP inhibitors, often designed as SMAC (Second Mitochondria-derived Activator of Caspases) mimetics, aim to counteract this survival advantage by promoting apoptosis and modulating immune responses. This guide provides a comparative meta-analysis of clinical trial data for several prominent IAP inhibitors, offering a quantitative overview of their efficacy and safety profiles.
Quantitative Comparison of IAP Inhibitors in Clinical Trials
The following table summarizes key efficacy and safety data from clinical trials of selected IAP inhibitors. It is important to note that direct cross-trial comparisons should be made with caution due to differences in study design, patient populations, and treatment regimens.
| IAP Inhibitor | Clinical Trial (NCT) | Cancer Type | Treatment Setting | Key Efficacy Results | Common Grade ≥3 Adverse Events |
| Xevinapant (Debio 1143) | NCT02022098 (Phase II)[1][2][3][4][5] | Locally Advanced Squamous Cell Carcinoma of the Head and Neck (LA SCCHN) | In combination with chemoradiotherapy (CRT) | - 5-year Overall Survival (OS): 53% with this compound + CRT vs. 28% with placebo + CRT. - Median OS: Not reached with this compound + CRT vs. 36.1 months with placebo + CRT (HR 0.47). - 3-year Progression-Free Survival (PFS): 72% with this compound + CRT vs. 36% with placebo + CRT (HR 0.33). | Dysphagia, mucositis, anaemia. |
| This compound (Debio 1143) | NCT04459715 (TrilynX - Phase III) | Unresected LA SCCHN | In combination with CRT | - Did not improve Event-Free Survival (EFS) vs. placebo + CRT (HR 1.33). - Unfavorable safety profile led to trial termination. | Anemia, stomatitis, weight loss. |
| Birinapant | Phase I | Refractory Solid Tumors or Lymphoma | Monotherapy | - Prolonged stable disease observed in patients with non-small cell lung cancer, colorectal cancer, and liposarcoma. - Maximum Tolerated Dose (MTD): 47 mg/m². | Headache, nausea, vomiting, Bell's palsy (at higher doses). |
| Birinapant | NCT01681368 (Phase II) | Platinum-Resistant/Refractory Ovarian Cancer | Monotherapy | - No objective responses; trial terminated for lack of clinical benefit. | Lymphopenia. |
| LCL161 | Phase II | Myelofibrosis | Monotherapy | - 30% objective response rate. - Median OS: 34 months. | Nausea/vomiting, fatigue, dizziness/vertigo, syncope, skin eruption/pruritis. |
| ASTX660 (Tolinapant) | Phase I | Advanced Solid Tumors or Lymphoma | Monotherapy | - Clinical activity observed in a patient with cutaneous T-cell lymphoma. - Recommended Phase II Dose (RP2D): 180 mg/day. | Anemia, increased lipase, lymphopenia. |
| ASTX660 (Tolinapant) | Phase II | T-cell Lymphoma (PTCL & CTCL) | Monotherapy | - Objective Response Rate (ORR): 36% in PTCL, 15% in CTCL. | Rash, lipase elevation, amylase elevation. |
| APG-1387 | Phase I | Advanced Solid Tumors | Monotherapy | - Disease Control Rate (DCR): 21.7%. | Alanine aminotransferase elevation. |
| APG-1387 | Phase I | Advanced Solid Tumors | In combination with Toripalimab (PD-1 inhibitor) | - Objective Response Rate (ORR): 13.6% - Disease Control Rate (DCR): 54.5%. | Lipase elevation. |
Experimental Protocols
Detailed experimental protocols from clinical trials are often proprietary or not fully disclosed in publications. However, the methodologies for key pharmacodynamic and exploratory biomarker analyses can be summarized as follows:
1. Assessment of IAP Target Engagement (cIAP1 Downregulation)
-
Objective: To confirm that the IAP inhibitor is hitting its intended target in patients.
-
Methodology Summary:
-
Sample Collection: Peripheral blood mononuclear cells (PBMCs) and tumor biopsy samples are collected from patients at baseline (before treatment) and at specified time points after drug administration.
-
Protein Extraction: Proteins are extracted from the collected cells and tissues using standard lysis buffers.
-
Western Blotting: Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with a primary antibody specific for cIAP1. A secondary antibody conjugated to a detectable marker is then used for visualization. The intensity of the cIAP1 band is quantified and compared between pre- and post-treatment samples to assess the degree of protein downregulation.
-
2. Evaluation of Apoptosis Induction
-
Objective: To determine if the IAP inhibitor is inducing apoptosis in tumor cells.
-
Methodology Summary:
-
Immunohistochemistry (IHC) for Cleaved Caspase-3:
-
Sample Preparation: Formalin-fixed, paraffin-embedded tumor biopsy sections are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the target antigen.
-
Staining: The sections are incubated with a primary antibody specific for cleaved caspase-3, an active form of a key executioner caspase in apoptosis. This is followed by incubation with a secondary antibody and a detection reagent (e.g., DAB chromogen) to visualize the stained cells.
-
Analysis: The percentage of tumor cells positive for cleaved caspase-3 is quantified by a pathologist.
-
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: This method detects DNA fragmentation, a hallmark of late-stage apoptosis, in tissue sections.
-
3. Analysis of NF-κB Pathway Activation
-
Objective: To investigate the modulation of the NF-κB signaling pathway, a known downstream effect of IAP inhibition.
-
Methodology Summary:
-
Western Blotting for p100/p52 Processing: Activation of the non-canonical NF-κB pathway is assessed by measuring the processing of the p100 protein to its active p52 form. Western blotting is performed on protein lysates from PBMCs or tumor tissue using an antibody that recognizes both forms of the NF-κB2 protein.
-
NF-κB Reporter Assays: In preclinical studies, cells are transfected with a reporter plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase). The level of reporter gene expression is measured to quantify NF-κB transcriptional activity.
-
4. Cytokine Profiling
-
Objective: To measure changes in circulating cytokines, which can indicate an immune response stimulated by the IAP inhibitor.
-
Methodology Summary:
-
Sample Collection: Blood samples are collected from patients at various time points.
-
Multiplex Immunoassay (e.g., Luminex, Meso Scale Discovery): Plasma or serum is analyzed using a multiplex immunoassay platform to simultaneously quantify the levels of multiple cytokines and chemokines (e.g., TNF-α, IFN-γ, IL-6, IL-8).
-
Visualizing the Mechanism and Workflow
To better understand the biological context and the process of evaluating IAP inhibitors, the following diagrams have been generated.
Caption: IAP Signaling Pathways and Inhibition by SMAC Mimetics.
Caption: A Typical Experimental Workflow for IAP Inhibitor Clinical Trials.
References
- 1. Extended follow-up of a phase 2 trial of this compound plus chemoradiotherapy in high-risk locally advanced squamous cell carcinoma of the head and neck: a randomised clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. icm.unicancer.fr [icm.unicancer.fr]
- 3. First-in-Class Agent Given With Chemoradiotherapy Improves Survival in Locally Advanced Head and Neck Cancer, Study Finds - The ASCO Post [ascopost.com]
- 4. Long-term results from a clinical study of this compound plus chemoradiotherapy in people with high-risk locally advanced squamous cell carcinoma of the head and neck: a plain language summary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Debio 1143 and high-dose cisplatin chemoradiotherapy in high-risk locoregionally advanced squamous cell carcinoma of the head and neck: a double-blind, multicentre, randomised, phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Safety Landscape of SMAC Mimetics: A Comparative Analysis of Xevinapant and its Contemporaries
A detailed examination of the safety and tolerability profiles of Xevinapant, LCL161, Birinapant, and GDC-0152 reveals distinct differences among these Second Mitochondrial-derived Activator of Caspases (SMAC) mimetics. While showing promise in oncology, their progression through clinical trials has unveiled a range of adverse events, from manageable toxicities to those leading to unfavorable risk-benefit assessments. This guide provides a comprehensive comparison of their safety profiles, supported by experimental data from clinical trials, to inform researchers, scientists, and drug development professionals.
Comparative Safety Profiles of SMAC Mimetics
The safety profiles of this compound, LCL161, Birinapant, and GDC-0152 have been evaluated in various clinical trials, both as monotherapies and in combination with other anti-cancer agents. The following tables summarize the treatment-emergent adverse events (TEAEs) observed in key clinical studies. The data is graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).
This compound (Debio 1143)
This compound, an oral antagonist of Inhibitor of Apoptosis Proteins (IAPs), has been extensively studied in combination with chemoradiotherapy (CRT) for locally advanced squamous cell carcinoma of the head and neck (LA-SCCHN). While initial Phase 2 results were promising, recent data from the Phase 3 TrilynX study have raised significant safety concerns.
Table 1: Treatment-Emergent Adverse Events (TEAEs) in Patients Treated with this compound + CRT vs. Placebo + CRT (TrilynX Phase 3 Study) [1]
| Adverse Event | This compound + CRT (n=364) | Placebo + CRT (n=366) |
| Any Grade (%) | Grade ≥3 (%) | |
| Anemia | - | 21.4 |
| Neutropenia | - | 19.5 |
| Dysphagia | - | 50 |
| Mucositis | - | 31 |
| Serious TEAEs | 53.3 | - |
| TEAEs leading to death | 6.0 | - |
Data from the TrilynX Phase 3 study indicated that the combination of this compound with CRT did not improve event-free survival and demonstrated an unfavorable safety profile compared to placebo plus CRT[1].
A prior Phase 2 study of this compound in a similar patient population also reported notable adverse events, although the overall safety profile was considered manageable in that context[2][3].
Table 2: Grade ≥3 TEAEs in Patients Receiving this compound + CRT (Phase 2 Study) [2]
| Adverse Event | This compound + CRT (n=48) - % | Placebo + CRT (n=47) - % |
| Dysphagia | 50 | 21 |
| Anemia | 35 | 23 |
| Mucositis | 31 | 21 |
| Neutropenia | 23 | - |
LCL161
LCL161 is an oral, monovalent SMAC mimetic. A Phase 2 clinical trial evaluated its safety and efficacy in patients with myelofibrosis.
Table 3: Treatment-Emergent Adverse Events (TEAEs) in Patients Treated with LCL161 (Phase 2 Study)
| Adverse Event | Any Grade (%) | Grade 3/4 (%) |
| Nausea/Vomiting | 64 | 2 |
| Fatigue | 46 | - |
| Dizziness/Vertigo | 30 | - |
| Syncope | - | 4 |
| Skin eruption/pruritis | - | 2 |
| Thrombocytopenia | - | 6 |
| Anemia | - | 4 |
The most common toxicities were generally low-grade gastrointestinal and constitutional symptoms. Notably, no cytokine release syndrome (CRS) was observed in this study.
Birinapant (TL32711)
Birinapant is a bivalent SMAC mimetic that has been investigated in solid tumors and hematological malignancies. A first-in-human Phase 1 study established its safety profile and maximum tolerated dose (MTD).
Table 4: Treatment-Emergent Adverse Events (TEAEs) in Patients Treated with Birinapant (Phase 1 Study)
| Adverse Event | Grade | Notes |
| Headache | 1/2 | Dose-limiting at 63 mg/m² |
| Nausea | 1/2 | Dose-limiting at 63 mg/m² |
| Vomiting | 1/2 | Dose-limiting at 63 mg/m² |
| Bell's Palsy | 2 | Occurred in 2 patients at 63 mg/m² |
The MTD for Birinapant was determined to be 47 mg/m². A Phase 2 study in women with relapsed platinum-resistant or refractory epithelial ovarian cancer found Birinapant to be well-tolerated, with predominantly grade 2 adverse events and one case of grade 3 lymphopenia.
GDC-0152 (CUDC-427)
GDC-0152 is a potent, monovalent SMAC mimetic. Its clinical development was halted for reasons unrelated to safety or anti-tumor activity. Preclinical toxicology studies in rats and dogs revealed a dose-related, acute, systemic inflammatory response and hepatic injury, consistent with TNFα-mediated toxicity. However, these findings were not observed in humans at comparable exposures.
Experimental Protocols
The assessment of safety in the clinical trials of these SMAC mimetics followed standardized procedures to monitor, grade, and manage adverse events.
Key Methodologies for Safety Assessment:
-
Adverse Event Monitoring and Grading: Adverse events were systematically collected at each study visit and graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE). The CTCAE provides a standardized scale from Grade 1 (mild) to Grade 5 (death related to adverse event).
-
Dose-Limiting Toxicity (DLT) Evaluation: In Phase 1 dose-escalation studies, DLTs were predefined to determine the maximum tolerated dose (MTD). DLTs are typically severe (Grade 3 or 4) adverse events that are considered related to the study drug and occur within the first cycle of treatment.
-
Laboratory Assessments: Regular monitoring of hematology and clinical chemistry parameters was conducted to detect abnormalities in organ function, such as liver and kidney function, and to identify hematological toxicities like anemia, neutropenia, and thrombocytopenia.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Analyses: Blood samples were collected to assess the drug's absorption, distribution, metabolism, and excretion (PK). PD assessments were also performed to measure the biological effects of the drug, such as the degradation of cellular IAP1 (cIAP1), to confirm target engagement.
-
Physical Examinations and Vital Signs: Comprehensive physical examinations and regular monitoring of vital signs were performed to assess the overall health of the study participants.
Signaling Pathways and Mechanism of Action
SMAC mimetics function by targeting and inhibiting IAP proteins (cIAP1, cIAP2, and XIAP), which are key regulators of apoptosis and immune signaling. By mimicking the endogenous SMAC protein, these drugs relieve the IAP-mediated inhibition of caspases, thereby promoting cancer cell death. Additionally, the degradation of cIAPs by SMAC mimetics leads to the activation of the non-canonical NF-κB pathway, which can have both pro-apoptotic and pro-inflammatory effects.
The induction of TNFα through the NF-κB pathway is a double-edged sword. While it can contribute to anti-tumor activity, it is also implicated in some of the observed toxicities, such as systemic inflammatory responses.
References
- 1. Debio 1143 and high-dose cisplatin chemoradiotherapy in high-risk locoregionally advanced squamous cell carcinoma of the head and neck: a double-blind, multicentre, randomised, phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ESMO 2022 this compound [merckgroup.com]
- 3. Final results of a phase 2 clinical trial of LCL161, an oral SMAC mimetic for patients with myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Xevinapant in Head and Neck Cancer: A Comparative Analysis of Clinical Trial Data
An independent review of published clinical data for Xevinapant (formerly Debio 1143) in the treatment of locally advanced squamous cell carcinoma of the head and neck (LA-SCCHN) reveals a complex picture. While promising results emerged from a Phase II trial, a subsequent pivotal Phase III study was terminated due to a lack of efficacy and an unfavorable safety profile. This guide provides a comprehensive comparison of the available data for this compound against the standard of care, cisplatin-based chemoradiotherapy (CRT), intended for researchers, scientists, and drug development professionals.
This guide synthesizes quantitative data from key clinical trials into comparative tables, details the experimental methodologies, and provides visual representations of the drug's signaling pathway and trial workflows to offer an objective overview of this compound's performance.
Comparative Efficacy of this compound
The clinical development of this compound in LA-SCCHN has been marked by contrasting outcomes between its Phase II and Phase III trials. The Phase II study suggested a significant survival benefit when this compound was added to standard CRT. However, the larger Phase III TrilynX study did not confirm these findings and instead indicated a detrimental effect on patient outcomes.
| Efficacy Endpoint | Phase II Study (NCT02022098) - 5-Year Follow-Up | Phase III TrilynX Study (NCT04459715) - Interim Analysis |
| Overall Survival (OS) | Median OS not reached in this compound arm vs. 36.1 months in placebo arm. 5-year OS rate: 53% (this compound) vs. 28% (Placebo).[1] | Worse in the this compound arm (HR, 1.39; 95% CI, 1.04–1.86).[2] |
| Event-Free Survival (EFS) | Not explicitly reported as the primary endpoint. | Median EFS: 19.4 months (this compound) vs. 33.1 months (Placebo) (HR, 1.33; 95% CI, 1.05–1.67).[2][3] |
| Progression-Free Survival (PFS) | At 3 years, PFS was not reached in the this compound arm and was 16.9 months in the placebo arm (P = .0023).[4] | Median PFS: 26.8 months (this compound) vs. 33.1 months (Placebo) (HR, 1.24; 95% CI, 0.97-1.57). |
| Locoregional Control | Primary endpoint met at 18 months: 54% (this compound) vs. 33% (Placebo). | Not reported in the interim analysis. |
Comparative Safety and Tolerability
The safety profile of this compound in combination with CRT was a significant factor in the discontinuation of the Phase III TrilynX trial. The study reported a higher incidence of severe adverse events in the this compound arm compared to the placebo arm.
| Adverse Events | Phase II Study (NCT02022098) | Phase III TrilynX Study (NCT04459715) |
| Grade ≥3 TEAEs | 85% in the this compound group vs. 87% in the placebo group. | 87.9% in the this compound group vs. 80.3% in the placebo group. |
| Most Common Grade ≥3 TEAEs | Dysphagia (50%), anemia (35%), mucositis (31%), neutropenia (23%). | Anemia (21.4% vs 14.3%), neutropenia (19.5% vs 19.4%). |
| Serious TEAEs | 63% in the this compound group vs. 60% in the placebo group. | 53.3% in the this compound group vs. 36.2% in the placebo group. |
| TEAEs Leading to Death | Not specified in readily available reports. | 6.0% in the this compound group vs. 3.7% in the placebo group. |
Experimental Protocols
This compound Clinical Trials (Phase II & III)
The methodologies for the Phase II and the Phase III TrilynX studies were similar in their core design, comparing this compound in combination with CRT against a placebo plus CRT.
-
Patient Population: Patients with unresected locally advanced squamous cell carcinoma of the head and neck (LA-SCCHN). The Phase III trial specified HPV-negative oropharyngeal cancer.
-
Treatment Arms:
-
Experimental Arm: this compound (200 mg/day orally on days 1-14 of a 21-day cycle) combined with CRT. In the Phase III trial, this was followed by three cycles of this compound monotherapy.
-
Control Arm: Placebo administered on the same schedule as this compound, combined with CRT.
-
-
Chemoradiotherapy (CRT) Regimen:
-
Cisplatin: 100 mg/m² administered intravenously on day 2 of each 21-day cycle for three cycles.
-
Radiotherapy: Intensity-modulated radiotherapy (IMRT) delivering 70 Gy in 35 fractions of 2 Gy/day, 5 days per week for 7 weeks.
-
Standard of Care: Cisplatin-Based Chemoradiotherapy
The standard of care for LA-SCCHN, against which this compound was compared, is CRT. The specific regimen can vary, but a common and accepted standard involves:
-
Cisplatin Dosing: High-dose cisplatin at 100 mg/m² every 3 weeks is a standard regimen. Weekly lower-dose cisplatin (e.g., 40 mg/m²) is also used and has been shown to be non-inferior in some studies with a better toxicity profile.
-
Radiotherapy: Typically, 70 Gy of radiation is delivered over 7 weeks.
Visualizing the Science: Diagrams
To better understand the mechanisms and methodologies involved, the following diagrams have been generated using Graphviz (DOT language).
Caption: this compound's dual inhibition of cIAP1/2 and XIAP.
Caption: Workflow of the this compound Phase II/III clinical trials.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Xevinapant
This document provides comprehensive, step-by-step guidance for the safe handling and disposal of Xevinapant, a potent, orally bioavailable Smac mimetic and antagonist of the inhibitor of apoptosis proteins (IAPs).[1] Adherence to these procedures is critical for ensuring personnel safety and environmental protection in a laboratory setting. This guide is intended for researchers, scientists, and drug development professionals.
Safety and Handling Profile
All personnel must familiarize themselves with the hazards associated with this compound before handling. The following table summarizes key safety information derived from the Safety Data Sheet (SDS).[2]
| Hazard Category | Description | Precautionary Statements |
| Acute Toxicity, Oral | Category 4: Harmful if swallowed. | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation. | P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362: Take off contaminated clothing and wash before reuse. |
| Serious Eye Damage/Irritation | Category 2A: Causes serious eye irritation. | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. |
| Respiratory Tract Irritation | Category 3: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER or doctor/physician if you feel unwell. |
Disposal Workflow for this compound Waste
The following diagram outlines the necessary steps for the safe segregation and disposal of waste contaminated with this compound. This workflow is critical for preventing cross-contamination and ensuring regulatory compliance.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Xevinapant
For Immediate Use by Laboratory and Drug Development Professionals
This document provides essential safety protocols and logistical plans for the handling and disposal of Xevinapant, an investigational antagonist of Inhibitor of Apoptosis Proteins (IAPs). Adherence to these guidelines is critical to ensure the safety of all personnel and to maintain a secure research environment. This guide is intended to be a preferred resource for laboratory safety and chemical handling, offering procedural, step-by-step guidance.
Personal Protective Equipment (PPE) for Handling this compound
Due to its potent biological activity and classification as a hazardous drug, a comprehensive suite of personal protective equipment is mandatory for all procedures involving this compound. The following table summarizes the required PPE and best practices.
| PPE Category | Specifications and Protocols |
| Gloves | Double Gloving Required. Use two pairs of chemotherapy-rated, powder-free nitrile gloves that meet the ASTM D6978 standard. The inner glove should be worn under the cuff of the lab coat, and the outer glove should extend over the cuff. Change the outer glove immediately upon suspected contamination or every 30-60 minutes during continuous use. |
| Eye Protection | Chemical Splash Goggles and Face Shield. Wear chemical splash goggles that provide a complete seal around the eyes. For procedures with a higher risk of splashes, such as preparing solutions or cleaning spills, a full-face shield must be worn over the goggles. |
| Respiratory Protection | NIOSH-Certified N95 Respirator. A fit-tested NIOSH-certified N95 respirator is required for all manipulations of powdered this compound to prevent inhalation of aerosolized particles. For large spills, a higher level of respiratory protection, such as a chemical cartridge respirator or a Powered Air-Purifying Respirator (PAPR), may be necessary. |
| Protective Clothing | Disposable, Polyethylene-Coated Gown. A disposable, solid-front gown made of polyethylene-coated polypropylene with long sleeves and tight-fitting elastic or knit cuffs is required. Gowns should be changed immediately if contaminated and at the end of each work session. |
| Foot Protection | Disposable Shoe Covers. Disposable shoe covers must be worn in the designated handling area and removed before exiting to prevent the spread of contamination. |
Operational Plans: Step-by-Step Experimental Protocols
The following protocols are based on best practices for handling potent pharmaceutical compounds and should be performed within a certified Class II Biological Safety Cabinet (BSC) or a ventilated balance enclosure to ensure containment.
Protocol 1: Weighing Powdered this compound
-
Preparation:
-
Designate a specific area within the BSC for weighing.
-
Cover the work surface with a disposable, plastic-backed absorbent pad.
-
Use an enclosed balance or a balance with a draft shield.
-
Pre-label all vials and tubes.
-
Utilize anti-static weigh boats to minimize powder dispersal.
-
-
Procedure:
-
Don all required PPE as specified in the table above.
-
Tare the weigh boat on the analytical balance.
-
Carefully transfer the desired amount of this compound powder to the weigh boat using a dedicated, disposable spatula.
-
Once the target weight is achieved, carefully transfer the powder to a pre-labeled, sealable container.
-
Clean the spatula with a solvent-moistened wipe (e.g., 70% ethanol) and dispose of the wipe as trace chemotherapy waste.
-
-
Post-Procedure:
-
Wipe down the balance and surrounding surfaces with a deactivating solution (e.g., 10% bleach solution followed by a neutralizing agent like sodium thiosulfate, and then water).
-
Dispose of all contaminated disposables (weigh boat, absorbent pad, outer gloves) in a designated trace chemotherapy waste container.
-
Protocol 2: Preparation of this compound Stock Solution (in DMSO)
-
Preparation:
-
Procedure:
-
Don all required PPE.
-
Using the weighed this compound powder from Protocol 1, carefully add the required volume of sterile DMSO to the vial.
-
Cap the vial securely and vortex gently until the powder is completely dissolved.
-
Visually inspect the solution to ensure there are no particulates.
-
Aseptically aliquot the stock solution into smaller, single-use volumes in pre-labeled cryovials to avoid repeated freeze-thaw cycles.
-
-
Post-Procedure:
-
Dispose of all contaminated materials (pipette tips, tubes, outer gloves) in a designated trace chemotherapy waste container.
-
Decontaminate the work surface of the BSC.
-
Protocol 3: Adding this compound Solution to Cell Cultures
-
Preparation:
-
Perform all steps within a Class II BSC.
-
Thaw the required aliquot of this compound stock solution.
-
Prepare serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations.
-
-
Procedure:
-
Don all required PPE.
-
Carefully add the appropriate volume of the diluted this compound solution to the cell culture plates or flasks.
-
Gently swirl the plates or flasks to ensure even distribution.
-
Return the treated cell cultures to the incubator.
-
-
Post-Procedure:
-
Dispose of all contaminated disposables (pipette tips, dilution tubes, outer gloves) in a designated trace chemotherapy waste container.
-
Decontaminate the work surface of the BSC.
-
Spill Management Plan
Immediate and correct response to a this compound spill is crucial to prevent exposure and environmental contamination. A clearly labeled chemotherapy spill kit must be readily accessible in all areas where this compound is handled.
Spill Cleanup Workflow
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
